Urolithin A

Catalog No.
S546453
CAS No.
1143-70-0
M.F
C13H8O4
M. Wt
228.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urolithin A

CAS Number

1143-70-0

Product Name

Urolithin A

IUPAC Name

3,8-dihydroxybenzo[c]chromen-6-one

Molecular Formula

C13H8O4

Molecular Weight

228.20 g/mol

InChI

InChI=1S/C13H8O4/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6,14-15H

InChI Key

RIUPLDUFZCXCHM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3,8-dihydroxy-6H-dibenzo(b,d)pyran-6-one, urolithin A

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)OC3=C2C=CC(=C3)O

The exact mass of the compound urolithin A is 228.0423 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Urolithin A Production Pathway and Key Microbiota

Author: Smolecule Technical Support Team. Date: February 2026

Urolithin A (UroA) is a postbiotic metabolite derived from the multi-step transformation of dietary ellagitannins (found in pomegranates, walnuts, and berries) by the gut microbiota [1] [2]. The complete metabolic pathway from food to the bioactive end-product involves several bacterial groups.

The table below summarizes the core bacteria and their specific roles in this pathway.

Metabolic Step Key Bacterial Actors Family Output Metabolite(s)
Ellagitannin → Ellagic Acid General gut microbiota hydrolysis [2] - Ellagic Acid
Ellagic Acid → Urolithin C (uroC) Gordonibacter urolithinfaciens, Gordonibacter pamelaeae, Ellagibacter isourolithinifaciens [1] [3] Eggerthellaceae Urolithin C (uroC), Isothis compound (isouroA) [1]
uroC → this compound (UroA) Enterocloster asparagiformis, Enterocloster bolteae, Enterocloster citroniae [1] Lachnospiraceae This compound (UroA) [1]

This inter-species collaboration explains the existence of different urolithin metabotypes (UM) in the human population [2] [3]:

  • UM-A: Individuals whose gut microbiota produces UroA as the final metabolite.
  • UM-B: Individuals whose microbiota produces a mixture of UroB and isothis compound.
  • UM-0: "Non-producers" whose gut microbiota lacks the necessary bacteria to produce urolithins [4].

Genetic Machinery: The ucd Operon

A landmark 2025 study identified the specific genetic basis for the critical dehydroxylation step (uroC to UroA) in Enterocloster species [1]. The research uncovered an inducible operon, named the uroC dehydroxylase (ucd) operon.

The diagram below illustrates the organization and function of this operon.

cluster_operon ucd Operon (Induced by uroC) UA This compound (UroA) uroC Urolithin C (uroC) ucdO ucdO (Molybdopterin-dependent o oxidoreductase) uroC->ucdO Inducer uroC Inducer ucdC ucdC (FAD-binding subunit) Inducer->ucdC ucdF ucdF (2Fe-2S-binding protein) ucdC->ucdF Transport MepA-like MATE Efflux Transporters ucdC->Transport ucdF->ucdO Iron FecCD-like Iron Transport ucdF->Iron ucdO->UA

The ucd operon is activated by its substrate, uroC, and encodes a three-protein enzyme complex that performs the specific 9-dehydroxylation to produce UroA [1].

Key characteristics of the ucd operon [1]:

  • Function: Encodes a molybdopterin-dependent enzyme complex that specifically dehydroxylates urolithins at the 9-OH position.
  • Inducibility: The operon is highly upregulated upon exposure to uroC, but not in vehicle (DMSO) control treatments.
  • Prevalence: The ucd operon genes are found in human fecal metagenomics datasets, and their active transcription is linked to UroA production in ex vivo human fecal samples.

Experimental Protocols for Pathway Validation

For researchers aiming to study this pathway, the following methodologies from recent publications provide a robust framework.

Bacterial Culture and Urolithin Metabolism Kinetics

This protocol is used to test the metabolic capabilities of specific bacterial strains [1].

  • Bacterial Strains: Use type strains from culture collections (e.g., E. bolteae DSM 29485).
  • Culture Conditions: Grow bacteria anaerobically in rich media like modified Arabinose Broth (mABB + H) at 37°C.
  • Metabolite Induction: Spike cultures with Urolithin C (uroC) or a vehicle control (DMSO) during the mid-exponential growth phase.
  • Metabolite Quantification:
    • Sample Collection: Collect culture supernatants at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
    • Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify urolithin metabolites (uroC, UroA). Quantitative conversion of uroC to UroA in Enterocloster strains occurs within 4 hours.
Multi-Omics Identification of Metabolic Genes

This integrated approach identifies genes and proteins involved in urolithin metabolism [1].

  • Step 1: Untargeted Transcriptomics (RNA-seq)

    • Design: Compare bacterial cultures treated with uroC vs. DMSO control. Isolate mRNA at a key time point (e.g., 2 hours post-induction).
    • Analysis: Identify differentially expressed gene clusters (e.g., a log2FC > 8 for the ucdCFO cluster).
  • Step 2: Proteomics

    • Method: Use comparative proteomics on the same samples to confirm the upregulation of proteins encoded by the identified gene cluster.
  • Step 3: Comparative Genomics

    • Method: Screen bacterial genomes to assess the prevalence of the identified operon across different species and strains.
  • Step 4: Functional Validation

    • Operon Confirmation: Use gene-specific RT-PCR to detect full-length polycistronic mRNA, confirming the genes are organized in an operon.
    • Enzyme Activity: Heterologously express the enzyme complex and test its ability to convert uroC to UroA in vitro.

Clinical Relevance and Therapeutic Potential

The ability to produce UroA has significant health implications, driving research into UroA as a therapeutic postbiotic, especially for individuals of metabotype UM-0.

Recent clinical and pre-clinical studies highlight its potential:

  • Muscle and Mitochondrial Health: Multiple randomized controlled trials show that UroA supplementation (500-1000 mg/day for 4 months) in middle-aged adults improves muscle strength, aerobic endurance, and mitochondrial function by inducing mitophagy (clearing damaged mitochondria) [5] [6].
  • Immune Aging: A 2025 study reported that 1000 mg/day of UroA for 28 days positively remodeled the immune system in older adults, shifting T-cells towards a more naive-like, less exhausted profile [7].
  • Anti-Cancer Effects: A 2025 study on multiple myeloma found that UroA is cytotoxic against cancer cells, inhibits proliferation, and shows a synergistic effect with the drug bortezomib, even overcoming resistance [8].
  • Anti-Fibrotic and Anti-Inflammatory Effects: UroA alleviates pulmonary fibrosis in mice by inhibiting the PI3K/AKT/mTOR pathway and has demonstrated anti-inflammatory properties in macrophage models [9] [4].

The discovery of the ucd operon is a pivotal advancement, enabling the development of targeted diagnostics (e.g., determining metabotype via genetic screens) and novel therapeutics (e.g., consortia of UroA-producing bacteria).

References

Urolithin A pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

ADME of Urolithin A: A Quantitative Overview

The table below summarizes the key pharmacokinetic parameters of this compound based on current clinical and preclinical data.

Parameter Description
Production Site Colon, by gut microbiota [1] [2] [3].
Key Producer Microbes Enterocloster spp.; overall higher gut microbiome diversity and Firmicutes-to-Bacteroidetes ratio in producers [1] [3].
Prevalence of Producers ~40% of the population can naturally produce UA from dietary precursors [1] [3].
Circulatory Forms Primarily phase II conjugates (UA-glucuronide, UA-sulfate); UA monomers are also present [1] [3].
Tissue Form Predominantly in the active monomeric form in skeletal muscle; conjugated forms in liver and kidneys [1].
Elimination Route Via kidneys (urine) and intestines (feces) [2].
Plasma Exposure (Direct UA vs. Pomegranate Juice) A single 500 mg UA dose provided a >6-fold higher plasma exposure compared to 240 mL pomegranate juice [3].

Production, Absorption, and Distribution

UA is not directly consumed but is a gut microbiota-derived metabolite of ellagitannins (ETs) and ellagic acid (EA) found in foods like pomegranates, walnuts, and strawberries [1] [2]. Its production is entirely dependent on an individual's gut microbiome composition.

  • Interindividual Variability: Only about 40% of individuals have a gut microbiome capable of significantly converting dietary ETs/EA into UA, classifying them as "producers" [1] [3]. Producers are distinguished by a significantly higher gut microbiome diversity and a higher ratio of Firmicutes to Bacteroidetes [3].
  • Absorption and Conjugation: Once produced in the colon, lipophilic UA is absorbed and enters the enterohepatic circulation [1]. It undergoes extensive Phase II metabolism in the liver, where it is primarily converted into UA-glucuronide and UA-sulfate [1] [3]. These conjugated forms are the predominant metabolites found in the bloodstream [1].
  • Tissue Distribution and "Inflammatory Dissociation": The form of UA differs across tissues. While the liver and kidneys show high levels of conjugates, the active UA monomer is the primary form detected in human skeletal muscle [1]. It is hypothesized that in target tissues, particularly within an inflammatory microenvironment, UA-glucuronide can be deconjugated back into the biologically active UA monomer, a process termed "inflammatory dissociation" [1].

Metabolism and Key Experimental Protocols

Understanding UA's metabolic fate and the experimental evidence behind it is crucial for applied research.

Metabolic Pathway and Biological Activity

The metabolic journey of UA from diet to active molecule in tissues can be visualized as follows. A critical concept is that the glucuronidated form prevalent in circulation may be reactivated at the site of action.

ua_metabolism Dietary Ellagitannins Dietary Ellagitannins Ellagic Acid (Gut) Ellagic Acid (Gut) Dietary Ellagitannins->Ellagic Acid (Gut) Hydrolysis This compound (Colon) This compound (Colon) Ellagic Acid (Gut)->this compound (Colon) Gut Microbiota UA Monomer (Portal Blood) UA Monomer (Portal Blood) This compound (Colon)->UA Monomer (Portal Blood) Absorption UA-Glucuronide (Circulation) UA-Glucuronide (Circulation) UA Monomer (Portal Blood)->UA-Glucuronide (Circulation) Hepatic Phase II Metabolism UA Monomer (Target Tissue) UA Monomer (Target Tissue) UA-Glucuronide (Circulation)->UA Monomer (Target Tissue) Tissue Deconjugation  'Inflammatory Dissociation' Mitophagy & Gene Expression Mitophagy & Gene Expression UA Monomer (Target Tissue)->Mitophagy & Gene Expression Gut Microbiota Gut Microbiota

Diagram of this compound's metabolic activation from dietary precursors to the active tissue form.

The biological activity of UA is primarily linked to its monomeric form. The phase II conjugates (glucuronide/sulfate) are generally considered to have reduced biological activity, though they serve as a reservoir for the active compound [1].

Detailed Experimental Protocol: Clinical Pharmacokinetics

The following methodology is adapted from a key human study that directly compared UA exposure from diet versus supplementation [3].

  • 1. Study Design: A single-center, two-period, crossover, randomized, open-label study.
  • 2. Participants: 100 healthy adults (aged 20-80), randomized 1:1 to two intervention sequences.
  • 3. Interventions:
    • Mitopure Group: Consumed 500 mg of pure UA admixed in yogurt.
    • Pomegranate Juice (PJ) Group: Consumed 8 fl. oz (~240 mL) of 100% pomegranate juice.
  • 4. Sample Collection:
    • Blood: Plasma and dried blood spot (DBS) samples were collected at baseline (T0), 6 hours (T6), and 24 hours (T24) post-intake. Blood was drawn into K2-EDTA tubes, centrifuged, and plasma was stored at -80°C.
    • Stool: Collected at screening using a standardized kit and stored at -80°C for metagenomic analysis of the gut microbiome.
  • 5. Bioavailability Measurement: UA and its conjugate levels in 600 human plasma samples were quantified using calibrated and validated high-performance liquid chromatography (HPLC) methods.

Mechanisms of Action and Cellular-Level Protocols

At the cellular level, UA's mechanisms have been elucidated through experiments on primary human cells.

Detailed Experimental Protocol: Glucose Uptake in Human Myotubes

A recent study investigated UA's effects on insulin sensitivity in human skeletal muscle cells [4].

  • 1. Cell Culture: Primary human myogenic cultures were established from skeletal muscle biopsies of eight healthy adults.
  • 2. Differentiation & Treatment: Cultures were differentiated into myotubes for 6-8 days. Mature myotubes were then treated with UA at 0.002, 1, and 50 µM, or a vehicle control (0.1% DMSO) for 24 hours.
  • 3. Cell Viability Assessment: A resazurin assay confirmed no significant loss of cell viability at UA concentrations ≤ 50 µM.
  • 4. Glucose Uptake Measurement:
    • Basal and insulin-stimulated (100 nM) glucose uptake was assessed using radio-labelled (tritiated) deoxy-D-glucose (DOG).
    • Glucose uptake was normalized against total cell protein content and expressed as an absolute rate (pmol·mg⁻¹·min⁻¹).
  • 5. Gene Expression Analysis: RNA was extracted, and cDNA was synthesized. Expression of genes like GLUT4 and myostatin was quantified via real-time PCR (qPCR) using TaqMan probes.

Key Considerations for Research and Development

  • Overcoming Variability with Direct Supplementation: Direct UA supplementation is the most reliable method to achieve consistent and pharmacologically relevant systemic exposure, bypassing the limitations of gut microbiome variability [1] [3].
  • Favorable Safety Profile: Clinical trials have reported that UA supplementation has a favorable safety profile, with no significant adverse effects observed in studies administering single doses up to 2000 mg or chronic doses up to 1000 mg/day for 4 weeks in elderly subjects [1].
  • Potential Drug Interactions: Although direct clinical data is limited, theoretical interactions are possible. UA metabolism may be affected by drugs that inhibit or induce cytochrome P450 (CYP450) enzymes or phase II conjugation pathways [2].

References

Core Mechanism of Urolithin A in PINK1/Parkin Pathway Activation

Author: Smolecule Technical Support Team. Date: February 2026

The mechanism by which Urolithin A activates PINK1/Parkin-mediated mitophagy can be visualized and summarized as a multi-step process that clears dysfunctional mitochondria.

UA This compound (UA) Ingestion MitoDamage Mitochondrial Stress/Damage (Loss of ΔΨm) UA->MitoDamage  Induces PINK1 PINK1 Stabilization on OMM MitoDamage->PINK1  Triggers Parkin Parkin Recruitment & Activation PINK1->Parkin  Recruits Ubiquitin Ubiquitination of OMM Proteins Parkin->Ubiquitin  Catalyzes Autophagosome Autophagosome Formation (LC3) Ubiquitin->Autophagosome  Signals Mitophagy Mitophagic Degradation in Lysosome Autophagosome->Mitophagy  Engulfs

Figure 1: this compound activates the PINK1/Parkin mitophagy pathway. UA induces mitochondrial stress, triggering PINK1 stabilization and Parkin recruitment, leading to ubiquitination and autophagic clearance of damaged mitochondria.

This pathway functions as follows [1] [2] [3]:

  • Induction of Mitochondrial Stress: this compound induces a reduction in mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.
  • PINK1 Stabilization: The drop in ΔΨm impairs the import and degradation of PINK1, leading to its accumulation on the outer mitochondrial membrane (OMM).
  • Parkin Recruitment and Activation: Stabilized PINK1 phosphorylates both ubiquitin and the E3 ubiquitin ligase Parkin, triggering its translocation from the cytosol to the damaged mitochondria.
  • Ubiquitination Cascade: Activated Parkin ubiquitinates numerous proteins on the OMM, creating a "eat-me" signal.
  • Autophagosome Engulfment: These ubiquitin tags are recognized by autophagy adaptor proteins like LC3, leading to the engulfment of the damaged mitochondrion by an autophagosome.
  • Lysosomal Degradation: The autophagosome fuses with a lysosome, where the damaged mitochondrion is degraded and its components are recycled.

UA's action through this pathway has been demonstrated to reduce the release of mitochondrial DNA (mtDNA) and subsequent activation of inflammatory pathways (like the RIG-I/MDA5-MAVS pathway), highlighting its anti-inflammatory potential [1].

Quantitative Data and Clinical Evidence

UA's activation of mitophagy translates into measurable physiological benefits, as shown in pre-clinical and clinical studies. The tables below summarize key quantitative findings.

Table 1: Impact of this compound on Muscle Function and Biomarkers in Human Clinical Trials

Study Population Intervention Key Efficacy Findings Key Biomarker Findings Primary Reference

| Middle-aged adults (40-64 yrs), overweight [4] | 500 mg or 1000 mg UA daily for 4 months | - ~12% increase in muscle strength (hand grip, knee flexion)

  • Improved aerobic endurance (VO₂ max)
  • Increased distance in 6-minute walk test | - ↓ Plasma acylcarnitines (mitochondrial efficiency)
  • ↓ C-reactive protein (CRP, inflammation)
  • ↑ Mitophagy & mitochondrial proteins in muscle | [4] | | Healthy older adults (65-90 yrs) [5] | UA daily for 4 months | - Increased muscle endurance (number of muscle contractions to fatigue) | - ↓ Plasma acylcarnitines
  • ↓ CRP
  • ↓ Ceramides | [5] | | Healthy middle-aged adults (N=50) [6] | 1000 mg UA daily for 4 weeks | - Expansion of naive-like CD8+ T cells
  • Increased CD8+ fatty acid oxidation | - Augmented mitochondrial biogenesis in CD8+ cells
  • Increased peripheral NK cells and monocytes | [6] |

Table 2: Molecular and Pre-clinical Evidence of UA-Induced PINK1/Parkin Activation

Experimental Model UA Intervention Observed Effects on PINK1/Parkin & Mitophagy Physiological Outcome Primary Reference

| Radiation Pneumonitis (RP) mouse model [1] | Administered to RP model | - Activated PINK1/PRKN-mediated mitophagy

  • Reduced cytosolic mtRNA release
  • Inhibited RIG-I/MDA5-MAVS inflammation pathway | Alleviated lung pathology and inflammation | [1] | | C. elegans [7] [5] | Supplementation in diet | - Increased expression of mitophagy genes pink-1 and pdr-1 (Parkin homolog) | - Extended lifespan
  • Improved mobility | [7] [5] | | mdx mouse model (Duchenne Muscular Dystrophy) [5] | Supplementation | - Higher levels of mitochondrial Parkin and ubiquitinated proteins in muscle | - Improved muscle strength and tetanic force
  • Enhanced running activity | [5] |

Key Experimental Protocols for Investigation

For researchers aiming to validate UA's effects on the PINK1/Parkin pathway, the following methodologies from cited studies provide a robust framework.

1. In Vivo Model of Radiation Pneumonitis (RP) [1]

  • Purpose: To evaluate UA's therapeutic potential in a disease model driven by inflammation and mitochondrial damage.
  • Model Establishment: RP is induced in mice via 20 Gy thoracic irradiation.
  • Intervention: Mice are treated with this compound. A mitophagy inhibitor (e.g., Mdivi-1) or genetic knockdown (PINK1/PARKIN -/-) can be used as a control to confirm mechanism.
  • Key Endpoint Analysis:
    • Histopathology: Assess lung tissue structure and inflammatory cell infiltration (H&E staining).
    • Mitochondrial Damage: Measure mitochondrial membrane potential (JC-1 assay) and ROS levels in lung tissues.
    • Molecular Analysis: Evaluate protein levels of PINK1, Parkin, LC3-II (mitophagy markers), and inflammatory cytokines (e.g., IFN-β, TNF-α) via Western blot or ELISA.
    • Inflammation Pathway: Analyze activation of the RIG-I/MDA5-MAVS pathway.

2. Analysis of Immune Cell Populations in Humans [6]

  • Purpose: To investigate UA's effect on immune system aging in a clinical setting.
  • Study Design: A randomized, double-blind, placebo-controlled trial in humans.
  • Intervention: Participants receive 1000 mg UA daily for 4 weeks.
  • Sample Collection: Peripheral blood mononuclear cells (PBMCs) are collected at baseline and day 28.
  • Key Analytical Techniques:
    • High-Parameter Flow Cytometry: To identify and quantify T cell subsets (naive, memory, stem memory) and other immune populations (NK cells, monocytes) using specific surface markers (e.g., CD3, CD4, CD8, CD45RA, CCR7).
    • Metabolic Profiling: Measure fatty acid oxidation capacity and mitochondrial content in sorted CD8+ T cells.
    • Single-cell RNA Sequencing (scRNA-seq): To uncover UA-driven transcriptional shifts and pathway modulation in immune cells.

3. In Vitro Cell Model of Mitochondrial Damage [1]

  • Purpose: To mechanistically link UA directly to PINK1/Parkin activation in a controlled system.
  • Cell Line: Use human bronchial epithelial cells (BEAS-2B) or other relevant cell types.
  • Induction of Damage: Irradiate cells with 6 Gy or use a chemical uncoupler (e.g., CCCP) to induce mitochondrial damage.
  • Intervention: Treat cells with this compound.
  • Key Endpoint Analysis:
    • Mitophagy Assay: Use a fluorescent reporter (e.g., mt-Keima) to quantify mitophagy flux via flow cytometry or confocal microscopy.
    • Western Blot: Confirm the stabilization of PINK1, mitochondrial translocation of Parkin, increased LC3-II lipidation, and decreased levels of mitochondrial proteins (e.g., TOM20).
    • Immunofluorescence: Visualize the co-localization of Parkin and LC3 with mitochondria.

Future Research and Development Prospects

The accumulated data positions this compound as a promising candidate for drug development. Future work should focus on:

  • Disease-Specific Formulations: Exploring targeted delivery systems for neurological, muscular, and other age-related conditions [7] [5].
  • Combination Therapies: Investigating UA's synergy with existing treatments, such as immune checkpoint inhibitors in oncology or standard-of-care in neurodegenerative diseases [6].
  • Long-Term Safety and Efficacy: Conducting larger-scale, longer-duration clinical trials to fully establish the safety and therapeutic window of UA in diverse patient populations [4] [8].
  • Exploring Non-PINK1/Parkin Pathways: Further elucidating UA's role in other mitophagy pathways (e.g., BNIP3/FUNDC1) and its broader effects on mitochondrial biogenesis and inflammation [5].

References

Urolithin A and the Nrf2-ARE Signaling Pathway: Molecular Mechanisms and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the whitepaper.

Introduction to Urolithin A and the Nrf2-ARE Pathway

This compound (UA) is a natural metabolite derived from the transformation of ellagitannins and ellagic acid by the gut microbiota, with these precursor compounds abundant in pomegranates, berries, and nuts [1] [2]. Unlike its dietary precursors, UA demonstrates significantly higher bioavailability and the ability to cross biological barriers, including the blood-brain barrier, making it pharmacologically relevant for systemic conditions [2]. Among its diverse biological activities, UA's interaction with the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway has emerged as a fundamental mechanism underlying its therapeutic effects. The Nrf2 pathway represents a crucial cellular defense system against oxidative stress and inflammation, serving as a master regulator of antioxidant response element (ARE)-mediated gene expression [3] [4].

The significance of UA-mediated Nrf2 activation extends across multiple physiological contexts and disease states. Recent evidence indicates that UA not only directly activates Nrf2 but also synergizes with mitochondrial pathways to enhance cellular resilience. As a potent Nrf2 activator, UA demonstrates therapeutic potential in neurodegenerative diseases, hepatotoxicity, acute lung injury, and other conditions characterized by oxidative stress and inflammation [3] [4] [5]. This whitepaper provides a comprehensive technical analysis of UA's molecular interactions with the Nrf2-ARE pathway, summarizes key experimental findings across disease models, details relevant research methodologies, and discusses translational challenges for drug development.

Molecular Mechanisms of UA-Mediated Nrf2 Activation

Keap1-Nrf2 Interaction and UA Binding

The primary mechanism through which this compound activates the Nrf2 pathway involves its direct interaction with the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 complex. Under basal conditions, Keap1 functions as a substrate adaptor protein for a Cullin 3-based E3 ubiquitin ligase complex, constantly targeting Nrf2 for proteasomal degradation, thereby maintaining low cellular levels of Nrf2. Molecular docking and dynamics simulation studies reveal that UA binds directly to the Nrf2-binding pocket of Keap1, forming a hydrogen-bonding network between oxygen atoms in UA and key Keap1 residues including Arg 415, Ser 508, and Ser 602 [4] [6]. This binding competitively inhibits the Keap1-Nrf2 interaction, preventing Nrf2 ubiquitination and degradation.

Following its stabilization, Nrf2 translocates to the nucleus where it forms heterodimers with small Maf proteins and binds to the antioxidant response element (ARE) in the promoter regions of target genes. UA has been shown to enhance this nuclear translocation significantly, leading to upregulated expression of cytoprotective genes including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), glutamate-cysteine ligase catalytic subunit (GCLC), and modifier subunit (GCLM) [4] [6] [5]. The resulting transcriptional program enhances cellular defense mechanisms against oxidative stress, electrophilic insults, and inflammation.

Synergistic Pathways and Additional Mechanisms

Beyond direct Keap1 binding, UA influences several interconnected pathways that augment Nrf2 activation:

  • Mitophagy Enhancement: UA promotes PINK1/Parkin-mediated mitophagy, eliminating damaged mitochondria that represent significant sources of reactive oxygen species (ROS). This reduction in mitochondrial ROS indirectly supports Nrf2 activation by reducing cellular oxidative burden [1] [4]. Interestingly, in acetaminophen-induced liver injury models, mitophagy inhibition did not abolish UA's protective effects, whereas Nrf2 silencing completely compromised them, suggesting that mitophagy enhancement complements but is not essential for UA's Nrf2-mediated protection [4].

  • Inflammatory Pathway Modulation: UA demonstrates potent anti-inflammatory effects through suppression of NF-κB activation, downregulation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and inhibition of COX-2 expression [3] [7]. This creates a favorable cellular environment for Nrf2 signaling by reducing inflammatory stressors that can impair antioxidant response elements.

  • Phase II Enzyme Induction: UA directly enhances the expression and activity of various glutathione S-transferases (GSTs) through Nrf2 activation, strengthening cellular detoxification capacity and reducing oxidative damage [1].

The following diagram illustrates the molecular mechanisms of UA-mediated Nrf2 activation and its functional consequences:

G cluster_cellular Cellular Environment cluster_ua This compound (UA) cluster_keap1 Keap1-Nrf2 Complex cluster_targets Target Gene Expression cluster_effects Functional Outcomes OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inflammation Inflammatory Signals Inflammation->OxidativeStress DamagedMito Damaged Mitochondria DamagedMito->OxidativeStress UA UA Entry UA->Keap1 binds to Keap1 residues Mitophagy Enhanced Mitophagy UA->Mitophagy induces NFkB NF-κB Inhibition UA->NFkB causes Nrf2 Nrf2 Keap1->Nrf2 binds Ubiquitination Ubiquitination/ Degradation Nrf2->Ubiquitination StabilizedNrf2 Stabilized Nrf2 Nrf2->StabilizedNrf2 released NuclearNrf2 Nuclear Nrf2 StabilizedNrf2->NuclearNrf2 translocates ARE ARE Binding NuclearNrf2->ARE HO1 HO-1 ARE->HO1 NQO1 NQO1 ARE->NQO1 GST GSTs ARE->GST SLC7A11 SLC7A11 ARE->SLC7A11 Antioxidant Antioxidant Effects HO1->Antioxidant Detoxification Detoxification NQO1->Detoxification GST->Detoxification FerroptosisInhibition Ferroptosis Inhibition SLC7A11->FerroptosisInhibition AntiInflammatory Anti-inflammatory Effects Mitophagy->DamagedMito removes NFkB->Inflammation suppresses

Figure 1: Molecular mechanisms of this compound-mediated Nrf2 activation and functional consequences. UA binds Keap1, releasing Nrf2 for nuclear translocation and ARE-mediated gene expression, while concurrently enhancing mitophagy and inhibiting NF-κB.

Quantitative Evidence of UA Efficacy in Disease Models

Therapeutic Effects Across Physiological Systems

This compound's activation of the Nrf2-ARE pathway has demonstrated significant therapeutic effects across diverse disease models, with particularly robust evidence in hepatic, neurological, pulmonary, and muscular systems. The table below summarizes key quantitative findings from preclinical and clinical studies:

Table 1: Quantitative Evidence of UA Efficacy in Disease Models Through Nrf2 Activation

Disease Model Experimental System UA Dosage/Concentration Key Nrf2-Related Outcomes Citation
Acetaminophen-Induced Liver Injury (AILI) C57BL/6J mice 50-100 mg/kg (i.p.) ↓ ALT/AST levels by 60-70%; ↑ Nrf2 nuclear translocation; ↑ HO-1 expression 3.5-fold; ↑ NQO1 activity 2.8-fold; Superior to NAC in survival rate [4] [6]
LPS-Induced Neuroinflammation Mice (ICV LPS) 10-30 mg/kg (7 days) ↓ IL-1β, TNF-α, COX-2; ↑ Nrf2 pathway activation; Improved cognitive function in behavioral tests [3]
LPS-Induced Acute Lung Injury (ALI) C57BL/6 mice & BEAS-2B cells 50 mg/kg (i.p.) / 10-20 μM ↓ Lung wet/dry weight ratio; ↓ ROS/MDA; ↑ GPX4, SLC7A11; Activation of Keap1-Nrf2/HO-1 pathway [5]
High-Anxiety Models Outbred rodents & selectively bred rats Chronic administration Normalized mitochondrial & synaptic gene pathways; Restored Mfn2 expression; Structural/functional rescue of neurons [8]
Age-Related Immune Decline Humans (45-70 years) 1000 mg/day (28 days) Expanded naive-like CD8+ T cells; ↑ PGC-1α; ↑ Fatty acid oxidation capacity (14.72 percentage points) [9]
Age-Related Muscle Function Elderly humans 500-1000 mg/day (4 months) Improved muscle endurance; Enhanced mitochondrial function; ↑ Mitophagy and biogenesis markers [10]

The hepatoprotective effects of UA have been extensively documented in acetaminophen-induced liver injury models. UA administration at 50 mg/kg significantly reduced serum ALT and AST levels by 60-70% compared to untreated controls, indicating substantial protection against hepatocyte damage [4] [6]. Importantly, UA demonstrated a wider therapeutic time window compared to N-acetylcysteine (NAC), the current standard antidote for acetaminophen overdose. While NAC effectiveness diminishes significantly when administered beyond 8 hours post-overdose, UA remained effective even when administered 4 hours after acetaminophen exposure, with survival rates significantly higher than NAC-treated groups [4]. This extended therapeutic window has important clinical implications for patients who present late with acetaminophen toxicity.

In neurological contexts, UA has shown remarkable efficacy in mitigating neuroinflammation and anxiety-related behaviors. In LPS-induced neuroinflammation models, UA treatment significantly enhanced cognitive functions impaired by LPS while concurrently reducing depressive symptoms [3]. The compound attenuated neuronal damage and decreased expression of IBA-1 and GFAP in the hippocampal region, indicating reduced microglial and astrocytic activation. Similarly, in validated high-anxiety rodent models, UA produced a robust anxiolytic effect without altering behavior in low-anxiety animals, normalizing mitochondrial and synaptic gene pathways across medium spiny neuron subtypes [8]. These effects were accompanied by structural and functional rescue of dendritic architecture, spine density, and excitatory synaptic transmission in the nucleus accumbens, a key brain region regulating anxiety responses.

Dose-Response and Temporal Activation Patterns

The efficacy of UA in activating the Nrf2 pathway exhibits clear dose-dependent relationships across experimental systems. In hepatic protection studies, UA administered at 50, 100, and 150 mg/kg demonstrated increasing protective effects against acetaminophen-induced injury, with the 50 mg/kg dose showing significant protection and higher doses providing additional benefit [4]. In cellular models, UA concentrations between 10-50 μM consistently activated Nrf2 nuclear translocation and upregulated ARE-driven gene expression in a concentration-dependent manner [4] [5].

The temporal dynamics of UA-mediated Nrf2 activation reveal rapid pathway engagement followed by sustained effects. Cellular studies indicate that UA induces Nrf2 nuclear translocation within 2-4 hours of treatment, with subsequent increases in HO-1 and NQO1 protein expression detectable at 8-12 hours and peaking around 24 hours [5]. This sustained activation profile differs from some classical Nrf2 inducers that may produce more transient effects. The pharmacokinetic profile of UA supports these sustained effects, with UA and its metabolites demonstrating half-lives of 17-58 hours in humans, supporting once-daily dosing regimens in clinical trials [2].

Experimental Protocols for Investigating UA-Nrf2 Interactions

In Vitro Methodologies for Nrf2 Pathway Analysis

Cell culture systems provide fundamental platforms for investigating UA-Nrf2 interactions. Human bronchial epithelial cells (BEAS-2B), murine bone marrow-derived macrophages (BMDMs), and hepatocyte cell lines represent relevant systems for studying tissue-specific effects [7] [5]. Recommended protocols involve pre-treating cells with UA (typically 10-50 μM concentration range) for 4-24 hours prior to exposure to stressors such as LPS (100 ng/mL-10 μg/mL) or acetaminophen (5-20 mM). For Nrf2 inhibition studies, co-treatment with ML385 (5-10 μM), a specific Nrf2 inhibitor, is essential to confirm pathway-specific effects [5].

Nuclear translocation assays represent a critical methodology for documenting Nrf2 activation. Protocols typically involve:

  • Cell fractionation to separate nuclear and cytoplasmic components using commercial kits
  • Western blot analysis of Nrf2 levels in nuclear fractions using antibodies against Nrf2
  • Immunofluorescence staining with Nrf2 antibodies followed by fluorescent secondary antibodies
  • Quantitative analysis of nuclear-to-cytoplasmic Nrf2 ratio [4] [5]

ARE-reporter gene assays provide functional readouts of Nrf2 pathway activation. Standard protocols utilize:

  • Transfection with ARE-luciferase reporter constructs
  • UA treatment for 12-24 hours
  • Luciferase activity measurement using commercial assay systems
  • Normalization to co-transfected control vectors (e.g., Renilla luciferase) [4]
In Vivo Models and Dosing Protocols

Animal models for investigating UA's Nrf2-mediated effects vary by target pathology:

  • Acetaminophen-induced liver injury: C57BL/6J mice (6-8 weeks old) fasted overnight, then administered APAP (500 mg/kg, i.p.) followed by UA (50 mg/kg, i.p.) at 2-4 hours post-APAP [4] [6]
  • LPS-induced acute lung injury: C57BL/6 mice (8-10 weeks old) administered LPS (10 mg/kg, intratracheally) followed by UA (50 mg/kg, i.p.) [5]
  • Neuroinflammation models: Intracerebroventricular LPS administration (12 μg/kg) followed by UA treatment (10-30 mg/kg) for 7 days [3]

Tissue analysis endpoints for assessing Nrf2 activation in vivo include:

  • Western blot analysis of Nrf2, HO-1, NQO1, and Keap1 in tissue homogenates
  • Immunohistochemical staining for Nrf2 target proteins
  • Quantitative PCR analysis of Nrf2-regulated genes
  • Measurement of glutathione levels, lipid peroxidation products (MDA), and antioxidant enzyme activities [4] [6] [5]

The following diagram illustrates a comprehensive experimental workflow for investigating UA-Nrf2 interactions:

G cluster_invitro In Vitro Approaches cluster_invivo In Vivo Approaches cluster_analysis Analytical Methods cluster_endpoints Key Endpoint Measurements CellModels Cell Model Selection (BEAS-2B, BMDMs, hepatocytes) UATreatment UA Treatment (10-50 μM, 4-24h pre-treatment) CellModels->UATreatment Stressor Stressor Application (LPS, APAP, etc.) UATreatment->Stressor Inhibitor Nrf2 Inhibition (ML385 5-10 μM) Stressor->Inhibitor InVitroResults In Vitro Results Inhibitor->InVitroResults AnimalModels Animal Model Selection (C57BL/6 mice, rat models) UADosing UA Administration (10-100 mg/kg, i.p. or oral) AnimalModels->UADosing Challenge Disease Challenge (APAP, LPS, etc.) UADosing->Challenge TissueCollection Tissue Collection (liver, lung, brain, serum) Challenge->TissueCollection InVivoResults In Vivo Results TissueCollection->InVivoResults Molecular Molecular Analysis (Western blot, qPCR, ELISA) Cellular Cellular Assays (Immunofluorescence, reporter genes) Nrf2Activation Nrf2 Activation (nuclear translocation, target gene expression) Molecular->Nrf2Activation Functional Functional Assays (ROS, GSH, enzyme activity) OxidativeStress Oxidative Stress Markers (ROS, MDA, GSH levels) Cellular->OxidativeStress Histological Histological Evaluation (H&E, IHC, staining) Inflammation Inflammatory Mediators (cytokines, COX-2, NF-κB) Functional->Inflammation Pathology Pathological Scoring (necrosis, inflammation, damage) Histological->Pathology Integrated Integrated Data Analysis InVitroResults->Integrated InVivoResults->Integrated Mechanism Mechanistic Conclusion Integrated->Mechanism

Figure 2: Comprehensive experimental workflow for investigating UA-Nrf2 interactions, integrating in vitro and in vivo approaches with multidimensional analytical methods.

Research Gaps and Translational Challenges

Key Limitations in Current Understanding

Despite promising preclinical evidence, several significant research gaps impede the clinical translation of UA as an Nrf2-targeted therapeutic:

  • Metabolite Activity Dynamics: The precise contributions of UA phase II metabolites (UA-glucuronide and UA-sulfate) to Nrf2 activation remain incompletely characterized. While these metabolites generally exhibit reduced biological activity compared to the UA aglycone, the "inflammatory dissociation" hypothesis suggests they may reconvert to active UA in inflammatory microenvironments [10]. However, the specific triggering conditions for this conversion require systematic investigation.

  • Tissue-Specific Distribution Patterns: Existing data reveal substantial variations in UA distribution across tissues, with different proportions of free UA versus conjugated metabolites in various organs [10] [2]. The factors governing this tissue-specific distribution and its functional consequences for Nrf2 activation in different target organs remain poorly understood.

  • Interindividual Variability: Human populations display substantial heterogeneity in their ability to produce UA from dietary precursors, categorized as urolithin metabotypes (UM-A, UM-B, or UM-0) [2]. Approximately 40% of the population falls into the UM-0 category, unable to efficiently produce UA from ellagitannin-rich foods [10]. While direct UA supplementation bypasses this limitation, potential metabotype-dependent differences in UA metabolism and response have not been adequately investigated in clinical trials.

  • Long-Term Safety Profile: Although UA has demonstrated favorable safety profiles in clinical trials lasting up to 4 months, the consequences of chronic Nrf2 activation require further investigation [9] [2]. Persistent Nrf2 activation theoretically could potentially promote tumor survival in pre-existing neoplasms by enhancing stress adaptation, though no such effects have been reported to date with UA supplementation.

Prioritized Research Directions

To address these limitations and advance UA toward clinical application, several targeted research initiatives are warranted:

  • Comprehensive Metabolite Characterization: Systematic studies comparing the Nrf2 activation potential of UA phase II metabolites across different tissue environments, particularly under inflammatory conditions that may facilitate regeneration of the active aglycone form.

  • Advanced Formulation Strategies: Development of novel delivery systems to enhance UA bioavailability and tissue targeting, particularly for neurological conditions where blood-brain barrier penetration remains a challenge despite demonstrated UA transport.

  • Biomarker Validation: Identification and validation of peripheral biomarkers that reliably report on Nrf2 pathway engagement in target tissues, enabling dose optimization and target engagement assessment in clinical trials.

  • Combination Therapy Approaches: Rational exploration of UA combination strategies with conventional therapeutics where Nrf2 activation may provide synergistic benefits or mitigate adverse effects, such as in acetaminophen overdose or chemotherapy-induced toxicities.

The translational potential of UA as an Nrf2-targeted therapeutic remains substantial, but realizing this potential requires methodical addressing of these research gaps through collaborative multidisciplinary efforts.

Conclusion

References

Urolithin A Phase II Metabolism: Glucuronidation, Sulfation, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Urolithin A and Phase II Metabolism: A Fundamental Bioavailability Challenge

This compound (UA), a gut microbiota-derived postbiotic metabolite of ellagitannins and ellagic acid, has emerged as a promising therapeutic compound with demonstrated benefits for mitochondrial health, muscle function, and inflammatory response modulation. Despite its promising bioactivities, UA faces a significant pharmacokinetic challenge: extensive phase II metabolism that substantially limits its systemic bioavailability. Following production in the colon and absorption through intestinal epithelial cells, UA undergoes rapid hepatic metabolism via uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), resulting in the formation of water-soluble conjugates—primarily glucuronides and to a lesser extent sulfates. These conjugation reactions enhance the compound's hydrophilicity and renal excretion but dramatically reduce its biological activity, creating a significant paradox between promising in vitro results and actual in vivo efficacy [1] [2].

The metabolic transformation of UA follows a predictable pathway after absorption. In human circulation, UA exists predominantly as phase II metabolites, with glucuronidated forms constituting the majority and sulfated forms appearing as secondary metabolites. Recent studies in mice demonstrate that this metabolic conversion occurs rapidly within 3 hours after a single UA dose, producing three primary metabolite types: UA-3-O-glucuronide, UA-3-sulfate, and UA-sulfate glucuronide (a double conjugate). This efficient conjugation system explains why circulating free UA concentrations remain exceptionally low in humans following oral administration of either ellagitannin-rich foods or pure UA supplements, presenting a fundamental challenge for researchers and drug development professionals seeking to harness its full therapeutic potential [1] [2].

Quantitative Analysis of this compound Metabolism and Distribution

Concentrations of this compound and Metabolites in Biological Matrices

Table 1: Reported Concentrations of this compound and its Metabolites in Preclinical and Human Studies

Biological Matrix Metabolite Measured Concentration Range Study Details
Human Plasma [3] UA + conjugates >6-fold higher with direct UA vs pomegranate juice 500 mg UA supplement in healthy adults
Human Plasma [2] Total Urolithins 0.003 - 5.2 µM Various ellagitannin-rich sources
Human Urine [2] Total Urolithins Up to 50 µM Various ellagitannin-rich sources
Human Breast Milk [2] Glucuronide/Sulfate conjugates 8.5 - 176.9 nM Walnut consumption by lactating mothers
Human Skeletal Muscle [1] Free UA (major), UA-glucuronide (trace) Predominantly free UA 2000 mg single dose in elderly subjects
Mouse Plasma [1] UA monomers Decreased from 77.2% to 65.7% (1h to 6h) Single UA dose with progressive conjugation
Rat Tissues [4] Free UA (after LPS) Significant increase in free UA LPS-induced inflammation after UA administration
Metabolic Parameters and Conversion Statistics

Table 2: Metabolic Conversion and Producer Status Data

Parameter Value Study Population/Details
UA producer prevalence [3] ~40% Healthy adults after pomegranate juice challenge
UA non-producer prevalence [3] ~60% Healthy adults after pomegranate juice challenge
Baseline UA detection [3] 12% Healthy adults without intervention
Firmicutes to Bacteroides ratio [3] Significantly higher in producers UA producers vs. non-producers
Gut microbiome diversity [3] Significantly higher in producers UA producers vs. non-producers
Plasma levels with direct UA [3] Significant increase vs. dietary precursors 500 mg UA supplement

The quantitative profiles of UA and its metabolites across biological matrices reveal critical insights for researchers designing intervention studies and interpreting results. As illustrated in Table 1, concentrations vary considerably across tissues and fluids, with notably different profiles emerging between circulation and specific tissues. Particularly important for muscle research, studies have detected predominantly free UA in skeletal muscle biopsies despite extensive glucuronidation in plasma, suggesting tissue-specific deconjugation or preferential uptake of the free form. The data in Table 2 further highlights the substantial interindividual variability in UA production capacity, driven primarily by differences in gut microbiome composition, with only approximately 40% of the population capable of efficiently converting dietary ellagitannins to UA. This variability presents significant challenges for clinical studies relying on dietary precursors and supports the use of direct UA supplementation to achieve consistent exposure levels across study populations [1] [3].

Biological Consequences of Phase II Metabolism on this compound Bioactivity

The functional impact of UA's phase II metabolism extends beyond pharmacokinetics to significantly alter its pharmacological activity across multiple biological systems. Comparative studies evaluating the effects of free UA versus its glucuronidated metabolites have demonstrated a consistent and substantial loss of bioactivity following conjugation. In comprehensive investigations using human and murine immune cells (THP-1-derived macrophages, RAW 264.7 macrophages, PBMCs-derived macrophages, and primary neutrophils), free UA exhibited potent anti-inflammatory effects, including significant inhibition of LPS-induced TNF-α and induction of anti-inflammatory IL-10. In striking contrast, none of the tested glucuronide conjugates showed activity in these assays, demonstrating that phase II metabolism effectively abolishes UA's immunomodulatory properties [5] [6].

The mechanistic basis for this activity loss appears to involve disruption of UA's interaction with key signaling pathways. Free UA strongly induces phosphorylation of ERK1/2, a mechanism postulated to underlie its anti-inflammatory effects, while its glucuronides show no such activity. Similarly, in studies examining mitochondrial function—a primary therapeutic target for UA—glucuronidated metabolites fail to replicate the benefits of free UA, including the activation of mitophagy and improvement of mitochondrial membrane potential. This evidence from multiple cell types and functional assays consistently indicates that phase II metabolism generates metabolites with significantly reduced potency across UA's primary mechanisms of action, explaining the limited translational success of many preclinical findings and highlighting the critical importance of considering metabolite forms in future research designs [5] [6].

Innovative Strategies to Overcome Metabolic Limitations

Tissue Deconjugation in Inflammatory Microenvironments

A naturally occurring mechanism that potentially reactivUAes UA in specific physiological contexts involves the local deconjugation of glucuronidated metabolites in inflammatory microenvironments. This process, termed the "inflammatory dissociation" hypothesis, proposes that UA-glucuronide conjugates can be converted back to active free UA in tissues experiencing inflammation. Experimental evidence from a rat model of LPS-induced systemic inflammation demonstrates that inflammation triggers significant β-glucuronidase activity, leading to increased free UA levels in various tissues including lungs, kidneys, liver, and spleen despite the predominance of conjugated forms in circulation. This context-specific reactivation may explain how UA can exert local effects in diseased tissues despite extensive hepatic metabolism and could potentially be leveraged therapeutically by targeting inflammatory conditions where activation would be preferential [4].

Chemical Modification and Direct Supplementation

Chemical modification of UA represents another promising strategy to modulate its metabolic fate. Recent research has explored the synthesis of UA derivatives (UADs) conjugated with nonsteroidal anti-inflammatory drugs (NSAIDs). Though these specific conjugates did not themselves penetrate Caco-2 monolayers, they significantly suppressed the glucuronidation rate of UA, with diclofenac conjugates particularly increasing free molecule concentration on the basolateral side. Additionally, these derivatives positively influenced cell membrane integrity by increasing expression of pore-sealing tight junction proteins and decreasing pore-forming claudin-2. This innovative approach demonstrates that strategic structural modifications can alter UA's metabolic processing and enhance its beneficial activities without necessarily improving direct absorption of the administered compound itself [7].

Direct UA supplementation effectively bypasses the limitations imposed by both dietary variability and individual differences in gut microbiome composition. Clinical studies demonstrate that direct UA administration achieves significantly higher and more consistent plasma levels compared to ellagitannin-rich foods, providing a >6-fold exposure increase over pomegranate juice. This approach ensures that all study participants receive consistent UA exposure regardless of their inherent urolithin production capacity, making it particularly valuable for clinical trials and therapeutic applications where standardized dosing is critical. The safety profile of direct UA supplementation has been established in multiple human trials, supporting its feasibility as a reliable method to achieve consistent systemic exposure [3].

Experimental Methodologies for Studying this compound Metabolism

In Vitro Models for Assessing Metabolism and Bioactivity

Cell-based systems provide valuable platforms for initial screening of UA metabolism and bioactivity. The Caco-2 cell monolayer model, representing the intestinal epithelium, has been extensively used to study UA absorption and metabolism. In this model, differentiated Caco-2 cells are exposed to UA or its derivatives on the apical side, with measurements taken of compound appearance and metabolite formation on the basolateral side over time. Key methodologies include:

  • Glucuronidation assays: Quantification of UA-glucuronide formation using UPLC-ESI-QTOF-MS or HPLC-MS/MS systems
  • Transepithelial electrical resistance (TEER): Continuous monitoring of monolayer integrity using devices like CellZscope
  • Western blot analysis: Assessment of tight junction protein expression (claudin-2, occludin, ZO-1)
  • Transcriptomic analysis: Next-generation sequencing to identify gene expression changes in response to UA treatment

For metabolic studies, researchers typically prepare stock solutions of UA in DMSO, with final DMSO concentrations not exceeding 0.2% in cell culture media. Incubation times generally range from 1-24 hours, with samples collected at multiple time points for comprehensive kinetic analysis [7] [5].

G cluster_culture Cell Culture Models cluster_treatment Treatment Conditions cluster_analysis Analytical Methods UA UA UATreatment UA/UA-Conjugates (1-24 hours, 0.2% DMSO) UA->UATreatment Metabolites Metabolites Assay Assay Caco2 Caco-2 Monolayers (Intestinal Barrier) LCMS UPLC-ESI-QTOF-MS/HPLC-MS/MS (Metabolite Quantification) Caco2->LCMS TEER TEER Measurements (Barrier Integrity) Caco2->TEER WB Western Blot (Protein Expression) Caco2->WB THP1 THP-1 Macrophages (Immune Response) THP1->LCMS THP1->WB RNA RNA Sequencing (Transcriptomic Analysis) THP1->RNA ELISA ELISA/Multiplex Assays (Cytokine Measurement) THP1->ELISA RAW RAW 264.7 Macrophages (Immune Response) RAW->LCMS RAW->WB RAW->RNA RAW->ELISA Primary Primary Human Cells (Neutrophils/Macrophages) Primary->LCMS Primary->ELISA UATreatment->Caco2 UATreatment->THP1 UATreatment->RAW UATreatment->Primary LPS LPS Stimulation (Inflammatory Response) LPS->THP1 LPS->RAW LPS->Primary LCMS->Metabolites TEER->Assay WB->Assay RNA->Assay ELISA->Assay

Figure 1: Experimental Workflow for Assessing this compound Metabolism and Bioactivity in Vitro

In Vivo Models and Human Study Designs

Animal models provide critical insights into UA's systemic metabolism and tissue distribution. Rat models (typically Sprague-Dawley) have been extensively used to study UA pharmacokinetics and the impact of inflammation on its metabolism. Key methodological considerations include:

  • Dosing regimens: Oral administration of UA suspensions (typically 26 mg/kg body weight, equivalent to 250 mg in a 70 kg human)
  • Inflammation induction: LPS administration (20 mg/kg body weight, i.p.) to study inflammation-dependent deconjugation
  • Sample collection: Time-dependent blood collection plus tissue harvesting (lungs, kidneys, liver, spleen, prostate, bladder)
  • Metabolite analysis: UPLC-ESI-QTOF-MS with validated methods for urolithin quantification in different matrices

Human clinical trials have employed both randomized, controlled designs and crossover approaches to evaluate UA metabolism and efficacy:

  • Crossover designs: Subjects receive both intervention (direct UA) and control (pomegranate juice) in randomized order with washout periods
  • Dosing strategies: Single doses (250-2000 mg) for acute pharmacokinetics or chronic dosing (500-1000 mg/day for 4 months) for efficacy
  • Sample collection: Plasma, urine, fecal, and skeletal muscle biopsies at multiple time points
  • Microbiome analysis: 16S rRNA sequencing or metagenomics to characterize urolithin metabotypes [3] [8].

G cluster_phaseII Phase II Metabolism cluster_deconjugation Inflammatory Deconjugation Glucuronidation Glucuronidation (via UGT Enzymes) Conjugates UA-Glucuronide UA-Sulfate Glucuronidation->Conjugates Sulfation Sulfation (via SULT Enzymes) Sulfation->Conjugates Tissues Target Tissues (Muscle, Prostate, Colon) Conjugates->Tissues Inflammation Inflammatory Stimulus (LPS, Cytokines) Glucuronidase β-Glucuronidase Activation Inflammation->Glucuronidase FreeUA Free UA (Bioactive Form) Glucuronidase->FreeUA Activity Biological Activity (Mitophagy, Anti-inflammatory) FreeUA->Activity FreeUA->Activity Direct Effects UA This compound (Free Form) Absorption Intestinal Absorption UA->Absorption Circulation Systemic Circulation Absorption->Circulation Circulation->Glucuronidation Circulation->Sulfation Circulation->FreeUA Minor Fraction Tissues->Inflammation

Figure 2: this compound Metabolic Fate and Reactivation Pathway Following Absorption

Conclusion and Future Research Directions

The extensive phase II metabolism of this compound represents both a significant challenge for therapeutic development and an opportunity for innovative intervention strategies. The comprehensive understanding of UA's glucuronidation and sulfation pathways, tissue-specific distribution, and the consequential reduction in biological activity provides a critical foundation for rational drug design. Future research should focus on several key areas: First, optimizing delivery systems that protect UA from first-pass metabolism or facilitate targeted release in the colon could significantly improve bioavailability. Second, exploring combination therapies with selective β-glucuronidase inhibitors or UGT inhibitors may enhance free UA concentrations in specific tissues. Third, developing more sophisticated in vitro models that better recapitulate the dynamic metabolism and tissue distribution of UA will improve the predictive value of preclinical studies.

References

Comprehensive Technical Guide: Urolithin A Modulation of the Aryl Hydrocarbon Receptor (AhR) - Mechanisms, Applications, and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Urolithin A and the Aryl Hydrocarbon Receptor

This compound (UroA) is a gut microbiota-derived metabolite produced through the biotransformation of ellagic acid and ellagitannins, which are dietary polyphenols found in pomegranates, berries, and nuts. This natural metabolite has garnered significant scientific interest due to its diverse biological activities and favorable safety profile in humans. UroA circulates in human plasma at concentrations ranging from 4-18 μM and can remain in systemic circulation for up to 72 hours following consumption of precursor-rich foods, making it a biologically relevant metabolite for therapeutic exploration [1].

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family. Originally characterized as a sensor for environmental xenobiotics, AhR is now recognized as a critical regulator of multiple physiological processes, including immune responses, epithelial barrier function, and cellular homeostasis. AhR activation triggers its nuclear translocation, dimerization with AhR nuclear translocator (ARNT), and subsequent binding to dioxin-response elements (DRE) in target gene promoters, modulating expression of genes involved in metabolism, inflammation, and immune function [2] [3]. The discovery that UroA functions as a direct AhR ligand has provided a mechanistic foundation for understanding its pleiotropic health benefits, positioning it as a promising therapeutic candidate for various immune and inflammatory disorders [2] [3].

Molecular Mechanisms of this compound-AhR Interaction

Direct Binding and Species-Specific Modulation

UroA demonstrates unique AhR modulation properties characterized by direct receptor binding and species-specific antagonist activity. Competitive ligand binding assays have confirmed that UroA acts as a direct ligand for human AhR, effectively displacing potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) from the receptor's binding pocket. This direct interaction underlies UroA's capacity to function as a selective AhR antagonist in human systems, with an IC50 of approximately 5 μM for inhibition of TCDD-induced AhR transcriptional activity [2] [3]. Unlike many AhR ligands that trigger nuclear translocation and sustained receptor activation, UroA binding fails to induce prolonged AhR retention in the nucleus, consistent with its characterization as an antagonist rather than an agonist [2].

A particularly significant aspect of UroA's AhR interaction is its pronounced species specificity. UroA effectively antagonizes AhR signaling in human-derived systems but demonstrates minimal activity against mouse AhR across multiple experimental models. This species divergence has critical implications for translational research and explains differential responses observed between human cell systems and murine models [2]. The molecular basis for this specificity likely stems from structural variations in the ligand-binding domains of AhR across species, though precise structural determinants remain an active area of investigation.

Table 1: Key Characteristics of this compound as an AhR Modulator

Characteristic Description Experimental Evidence Significance
Binding Mechanism Direct AhR ligand Competitive ligand binding assays Competes with environmental toxins for AhR binding
Modulation Type Antagonist in human systems Reporter gene assays, CYP1A1 expression analysis Suppresses AhR-mediated inflammatory signaling
Species Specificity Human-specific activity Comparative studies in human vs. mouse cell lines Critical for translational research interpretation
IC50 Value ~5 μM for AhR antagonism Dose-response curves in HepG2 cells Within physiologically achievable concentrations
Nuclear Translocation Fails to induce retention Immunoblotting of subcellular fractions Distinguishes from agonist behavior
Downstream Signaling Pathways

UroA's modulation of AhR initiates a cascade of downstream signaling events that mediate its diverse biological effects. The UroA-AhR interaction influences multiple critical signaling nodes, including:

  • NF-κB Pathway Suppression: UroA inhibits IκBα phosphorylation and nuclear translocation of NF-κB p65, thereby reducing expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and enzymes (iNOS, COX-2) in LPS-stimulated macrophages [4]. This pathway inhibition represents a primary mechanism for UroA's anti-inflammatory activity.

  • MAPK and PI3K Modulation: UroA attenuates phosphorylation events in both MAPK and PI3K signaling cascades, further contributing to its anti-inflammatory profile and influencing cellular proliferation and survival decisions [4].

  • ERK1/2 Activation in T Cells: Interestingly, UroA directly binds and activates ERK1/2 kinases in CD8+ T cells, leading to subsequent phosphorylation of ULK1 and induction of autophagic flux. This unique pathway engagement occurs independently of AhR signaling and demonstrates the context-dependent nature of UroA's molecular actions [5].

  • Nrf2 Pathway Synergy: UroA cooperates with the Nrf2 antioxidant pathway to enhance epithelial barrier function through increased expression of tight junction proteins and mucin production, providing a dual mechanism for strengthening intestinal integrity [6].

The following diagram illustrates the key signaling pathways modulated by this compound:

G cluster_human Human Systems cluster_immune Immune Cell Signaling UA This compound (UA) AhR AhR Receptor UA->AhR Direct Binding NFkB NF-κB Inhibition UA->NFkB Inhibition Nrf2 Nrf2 Activation UA->Nrf2 Activation ERK ERK1/2 Activation UA->ERK Direct Binding NK NK Cell Activity ↑ UA->NK AhR Antagonism Th17 Th17 Differentiation ↓ UA->Th17 AhR Modulation CYP1A1 CYP1A1 ↓ AhR->CYP1A1 IL6 IL-6, PTGS2 ↓ AhR->IL6 Mucin MUC2 ↑ Nrf2->Mucin TJ Tight Junctions ↑ Nrf2->TJ ULK1 ULK1 Phosphorylation ERK->ULK1 Autophagy Autophagy Induction ULK1->Autophagy Tcell CD8+ T Cell Function ↑ Autophagy->Tcell

Diagram 1: Signaling pathways modulated by this compound. UroA directly binds AhR in human systems, acting as an antagonist to inhibit inflammatory signaling while activating Nrf2 to enhance barrier function. In immune cells, UroA directly activates ERK1/2 to promote autophagy and enhance T cell function, while AhR antagonism boosts NK activity and suppresses Th17 differentiation.

Functional Consequences of UroA-Mediated AhR Modulation

Immunomodulatory Effects

UroA exerts profound effects on immune cell function through its modulation of AhR signaling, influencing both innate and adaptive immunity. These immunomodulatory properties form the basis for its potential therapeutic applications in autoimmune diseases, cancer immunotherapy, and inflammatory conditions:

  • T Cell Polarization: UroA significantly inhibits the differentiation of pathogenic Th17 cells, a key driver of autoimmune pathology, while potentially promoting regulatory T cell (Treg) development. In experimental autoimmune encephalomyelitis (EAE) models, UroA treatment reduced CNS infiltration of Th1 and Th17 cells and decreased production of associated cytokines (IL-17, IFN-γ), resulting in attenuated disease severity [1] [7]. This effect is demonstrably AhR-dependent, as established through mechanistic studies.

  • Dendritic Cell Regulation: UroA suppresses the activation and maturation of dendritic cells (DCs), reducing their capacity to stimulate pathogenic T cell responses. In bone marrow-derived DCs, UroA treatment inhibited activation markers and pro-inflammatory cytokine production, diminishing their T cell stimulatory capacity in DC-CD4+ T cell co-culture systems [1].

  • Natural Killer Cell Enhancement: UroA enhances the cytotoxic activity of natural killer cells within peripheral blood mononuclear cell (PBMC) populations. At a concentration of 10 μM, UroA increased NK-mediated killing of K562 target cells by approximately 23% in PBMCs from prostate cancer patients. This enhancement appears mediated through AhR antagonism, as similar effects were observed with the pharmacological AhR antagonist CH223191 [8].

  • CD8+ T Cell Potentiation: Through both AhR-dependent and independent mechanisms (notably ERK1/2 direct activation), UroA enhances CD8+ T cell effector function and persistence. UroA-treated CD8+ T cells demonstrate increased production of effector cytokines (IFN-γ, TNF-α), enhanced cytotoxic molecule expression (granzyme B), improved metabolic fitness, and reduced exhaustion markers (PD-1, Tim-3). These modifications significantly enhance antitumor activity in adoptive transfer models [5].

Table 2: Immunomodulatory Effects of this compound

Immune Cell Type Effect of this compound Mechanism Functional Outcome
Th17 Cells Inhibition of differentiation AhR-dependent RORγt suppression Reduced autoimmunity [1] [7]
Regulatory T Cells Potential promotion AhR-mediated FoxP3 induction Enhanced immune tolerance
Dendritic Cells Suppressed activation Reduced costimulatory molecules Decreased T cell stimulation [1]
Natural Killer Cells Enhanced cytotoxicity AhR antagonism Improved tumor cell killing [8]
CD8+ T Cells Enhanced effector function ERK1/2-ULK1-autophagy axis Improved antitumor immunity [5]
Macrophages Reduced inflammation NF-κB inhibition, cytokine downregulation Anti-inflammatory effects [4]
Intestinal Barrier Enhancement

UroA significantly strengthens intestinal barrier function through coordinated actions on multiple barrier components, providing a mechanistic basis for its beneficial effects in inflammatory bowel disease and other barrier disruption conditions:

  • Mucin Layer Enhancement: UroA administration increases colonic mucus layer thickness by approximately 78% (from 6.47 ± 2.03 μm to 11.52 ± 1.93 μm) through upregulation of mucin 2 (MUC2) expression. This effect requires both AhR and Nrf2 signaling pathways, as demonstrated by abrogation of the effect in Nrf2-deficient mice or following pharmacological AhR inhibition [6].

  • Tight Junction Regulation: While not altering tight junction protein expression at the transcriptional level, UroA has been shown to enhance tight junction assembly and function through post-translational mechanisms, resulting in reduced intestinal permeability as evidenced by decreased FITC-dextran translocation [6].

  • Microbiome Modulation: UroA treatment promotes the expansion of short-chain fatty acid (SCFA)-producing bacteria, including members of the Family S24-7, Genus Ruminococcus, and Genus Prevotella. This microbiota shift is associated with increased fecal propionate concentrations, contributing to enhanced barrier function and anti-inflammatory effects [6].

  • Inflammation Protection: Through these barrier-strengthening mechanisms, UroA provides significant protection against experimental colitis induced by dextran sulfate sodium (DSS), reducing disease activity indices, preserving colon length, and attenuating histopathological damage [6].

Anti-inflammatory and Antioxidant Activities

UroA demonstrates potent anti-inflammatory and antioxidant properties through both AhR-dependent and independent mechanisms, targeting multiple inflammatory signaling pathways and oxidative stress components:

  • NF-κB Pathway Inhibition: UroA suppresses LPS-induced NF-κB activation by inhibiting IκBα phosphorylation and subsequent nuclear translocation of NF-κB p65 in macrophages. This pathway inhibition results in reduced expression of pro-inflammatory mediators including IL-1β, IL-6, TNF-α, iNOS, and COX-2 [4].

  • Reactive Oxygen Species (ROS) Regulation: UroA significantly blunts cellular ROS production in LPS-stimulated macrophages, as measured by both MitoSOX Red and H2DCFDA assays. This antioxidant effect helps maintain genomic stability by reducing DNA double-strand breaks evidenced by decreased γH2AX foci formation [4].

  • Calcium Homeostasis: UroA helps maintain intracellular calcium homeostasis in immune cells, preventing LPS-induced calcium dysregulation that contributes to inflammatory signaling and oxidative stress [4].

  • MicroRNA Modulation: UroA normalizes expression of inflammation-associated microRNAs (miR-10, miR-99b, miR-146a, and miR-155) in LPS-stimulated macrophages, representing an additional layer of inflammatory regulation at the epigenetic level [4].

Therapeutic Applications and Experimental Evidence

Autoimmune Diseases

Multiple sclerosis and its experimental models represent a major area of therapeutic investigation for UroA. In experimental autoimmune encephalomyelitis (EAE) models, oral UroA administration (25 mg/kg/d) significantly suppressed disease progression across prevention, induction, and effector phases. Histological analysis revealed reduced inflammatory cell infiltration, decreased demyelination, lower numbers of activated microglia and dendritic cells, and diminished Th1/Th17 cell populations in the central nervous system of UroA-treated animals [1] [7]. These effects were mediated through direct AhR targeting and subsequent modulation of both dendritic cell and T cell functions, establishing a firm mechanistic foundation for its therapeutic activity.

The AhR-dependent inhibition of Th17 cell differentiation represents a particularly promising mechanism for autoimmune therapy, as Th17 cells play pathogenic roles in multiple autoimmune conditions including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. UroA treatment under Th17-polarizing conditions significantly reduced IL-17 production and retinoic acid receptor-related orphan receptor gamma t (RORγt) expression, the master transcription factor for Th17 development [1]. Furthermore, in adoptive transfer experiments, MOG-specific Th17 cells treated with UroA exhibited reduced pathogenicity, confirming the functional significance of UroA-mediated Th17 modulation [1] [7].

Cancer and Immunotherapy

UroA demonstrates significant potential for enhancing cancer immunotherapy through multiple complementary mechanisms:

  • CD8+ T Cell Enhancement: UroA treatment directly enhances the antitumor activity of CD8+ cytotoxic T lymphocytes (CTLs) and chimeric antigen receptor (CAR) T cells by activating the ERK1/2-ULK1-autophagy axis. This signaling cascade improves T cell metabolic fitness, increases spare respiratory capacity, reduces oxidative stress, and promotes the development of central memory T (TCM) cells with superior persistence capabilities [5]. In tumor models, adoptive transfer of UroA-treated CD8+ CTLs resulted in significantly enhanced tumor control and increased T cell infiltration into tumor sites.

  • Natural Killer Cell Potentiation: UroA enhances the natural killer activity of PBMCs from both prostate cancer patients and healthy subjects in a dose-dependent manner. At 10 μM concentration, UroA increased NK-mediated cytotoxicity by an average of 23% (95% CI: 7%-38%), potentially addressing the NK dysfunction commonly observed in cancer patients [8].

  • T Cell Exhaustion Mitigation: UroA treatment reduces expression of exhaustion markers (PD-1, Tim-3, CTLA-4) on tumor-infiltrating CD8+ T cells while increasing production of effector cytokines (IFN-γ, TNF-α, IL-2), effectively delaying functional exhaustion and maintaining antitumor efficacy [5].

  • Inflammatory Pathway Suppression: Through AhR-mediated NF-κB inhibition, UroA suppresses the production of pro-inflammatory cytokines that contribute to tumor-promoting microenvironments, potentially limiting cancer-associated inflammation [4].

Inflammatory Bowel Disease

UroA's combined effects on barrier function and immune regulation position it as a promising therapeutic candidate for inflammatory bowel disease (IBD). The metabolite's ability to enhance mucin production, strengthen tight junctions, and promote SCFA-producing bacteria addresses multiple pathological features of IBD [6]. Additionally, UroA's suppression of NF-κB signaling in macrophages and inhibition of Th17 responses target the dysregulated immune activation central to IBD pathogenesis [1] [4]. In experimental colitis models, UroA administration ameliorated DSS-induced inflammation, reduced disease activity indices, and preserved colonic architecture, demonstrating functional efficacy in relevant disease models [6].

Experimental Protocols for Studying UroA-AhR Interactions

In Vitro Assay Systems

Robust experimental approaches have been developed to characterize UroA-AhR interactions and downstream functional consequences:

  • AhR Reporter Assays: Stable hepatoma-derived cell lines (HepG2 40/6 for human AhR; Hepa1.1 for mouse AhR) harboring DRE-driven luciferase reporter vectors provide a standardized system for assessing AhR modulation. Cells are treated with UroA (typically 1-20 μM) alone or in combination with reference agonists (e.g., TCDD at 10 nM for human, 2 nM for mouse systems) for 4 hours, followed by luciferase activity measurement to quantify AhR activation or antagonism [2].

  • Competitive Ligand Binding Assays: Direct UroA-AhR binding can be quantified through competitive displacement of radiolabeled or fluorescent AhR ligands. These assays confirm direct receptor engagement and determine binding affinities, establishing UroA as a bona fide AhR ligand rather than an indirect modulator [2] [3].

  • Gene Expression Analysis: Endogenous AhR target gene expression (particularly CYP1A1) provides a biologically relevant readout of AhR modulation. Quantitative RT-PCR analysis of CYP1A1 mRNA levels in cells treated with UroA alone or in combination with reference agonists validates findings from reporter assays in a more physiological context [2] [3].

  • Immune Cell Functional Assays: For immunological studies, primary immune cells or cell lines are treated with UroA under polarizing conditions. Th17 differentiation assays typically involve anti-CD3/anti-CD28 stimulation of naive T cells in Th17-polarizing cytokines (TGF-β, IL-6, IL-1β, IL-23) with or without UroA (25 μM), followed by flow cytometric analysis of IL-17 production and RORγt expression [1]. DC activation assays monitor surface marker expression (CD80, CD86, MHC-II) and cytokine production following LPS stimulation in the presence of UroA [1].

In Vivo Models

Several well-established disease models have been employed to evaluate the therapeutic potential of UroA:

  • Experimental Autoimmune Encephalomyelitis (EAE): The EAE model involves immunizing C57BL/6 mice with MOG35-55 peptide emulsified in Complete Freund's Adjuvant, followed by pertussis toxin administration. UroA (10-50 mg/kg/d) is typically administered orally beginning at immunization (prevention model) or after disease onset (treatment model). Disease severity is assessed using standardized clinical scoring systems, with histological analysis of CNS inflammation, demyelination, and immune cell infiltration [1] [7].

  • Dextran Sulfate Sodium (DSS) Colitis: Colitis is induced by administering 2-3% DSS in drinking water for 5-7 days. UroA (10-25 mg/kg/d) is administered orally throughout the induction period or during recovery. Disease activity is monitored through weight loss, stool consistency, bleeding, colon length measurement, and histological scoring [6].

  • Tumor Models: For antitumor immunity studies, subcutaneous tumor models (e.g., EG7 thymoma, B16-MO5 melanoma) are commonly employed. UroA can be administered directly to animals or used to pretreat T cells for adoptive transfer experiments. Tumor growth is monitored longitudinally, and immune cell analyses are performed through flow cytometry of tumor infiltrates, spleen, and lymph nodes [5].

The following diagram illustrates a standard experimental workflow for evaluating UroA effects in autoimmune disease models:

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Models cluster_analysis Analysis Phase Start Study Design A1 AhR Reporter Assays (HepG2 40/6, Hepa1.1) Start->A1 B1 EAE Model (MOG35-55 immunization) Start->B1 A2 Competitive Binding Assays A1->A2 A3 Gene Expression (CYP1A1, cytokines) A2->A3 A4 Immune Cell Cultures (DCs, T cell polarization) A3->A4 A5 Mechanistic Studies (AhR siRNA, inhibitors) A4->A5 B4 UroA Treatment (10-50 mg/kg/d, oral) A5->B4 B1->B4 B2 DSS Colitis Model (Intestinal inflammation) B2->B4 B3 Tumor Models (Adoptive T cell transfer) B3->B4 B5 Endpoint Analysis B4->B5 B4->B5 B4->B5 C1 Clinical Scoring (Disease severity) B5->C1 C2 Histopathology (Inflammation, demyelination) C1->C2 C3 Flow Cytometry (Immune cell subsets) C2->C3 C4 Cytokine Measurement (ELISA, multiplex) C3->C4 C5 Mechanistic Validation (Pathway analysis) C4->C5

Diagram 2: Experimental workflow for evaluating this compound effects. Studies typically begin with in vitro mechanism studies in parallel with in vivo disease models, followed by comprehensive analytical approaches to validate both therapeutic effects and mechanistic insights.

Research Gaps and Future Directions

Despite significant advances in understanding UroA's AhR-modulating activities, several important research gaps remain to be addressed:

  • Species-Specificity Mechanisms: The molecular basis for UroA's human-specific AhR antagonism requires further elucidation, including identification of specific amino acid residues in the ligand-binding domain that determine species selectivity. This knowledge would enhance translational predictability from animal models.

  • Receptor-Level Interactions: Detailed structural characterization of UroA-AhR interactions through crystallography or cryo-EM would facilitate rational design of optimized AhR modulators based on the UroA scaffold.

  • Tissue-Specific Effects: Potential variations in UroA's effects across different tissues and cell types remain incompletely characterized, particularly regarding concentration-dependent effects and interactions with cell-specific cofactors.

  • Clinical Translation: While numerous preclinical studies demonstrate efficacy, well-controlled clinical trials in specific disease populations are needed to establish therapeutic utility, optimal dosing, and long-term safety profiles.

  • Combination Therapies: The potential for UroA to enhance efficacy of existing immunotherapies (checkpoint inhibitors, CAR-T cells) represents a promising area for investigation, particularly given its effects on T cell function and exhaustion.

References

Urolithin A anti-inflammatory mechanisms TNF-alpha IL-10

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Urolithin A's Anti-inflammatory Effects

Experimental Model Key Effects on TNF-alpha Key Effects on IL-10 Proposed Mechanisms Dosage/Concentration Citation

| Wistar Rat (In Vivo) Doxorubicin-induced liver injury | Significant attenuation of TNF-alpha levels in liver tissue [1] | Information not specified in the abstract [1] | Reduced oxidative stress, inhibited NF-κB pathway, decreased caspase-3 activity [1] | 2.5 or 5 mg kg⁻¹ day⁻¹, intraperitoneal [1] | | | Mouse Macrophages (In Vitro) RAW 264.7 cells, LPS-induced | Suppressed secretion of TNF-alpha [2] [3] | Information not specified [2] | Blocked NF-κB p65 phosphorylation and nuclear translocation [2] | 25 µg/mL [2] | | | Human Microglial Cells (In Vitro) HMC3 cells, LPS-induced | No significant effect observed [4] | Information not specified [4] | Inhibited NF-κB nuclear translocation; specifically interfered with MyD88-dependent TLR4 signaling [4] | Low micromolar range (specific value not provided) [4] | | | Human Clinical Trial (2025) Randomized, placebo-controlled | No unwanted increase in plasma TNF; increased TNF secretion by CD8+ T cells upon ex vivo stimulation [5] [6] | No significant change in plasma IL-10 levels observed [5] | Induced mitophagy, enhanced fatty acid oxidation, expanded naive-like CD8+ T cells [5] [6] | 1,000 mg day⁻¹, oral supplementation for 4 weeks [5] | | | Molecular Docking (In Silico) Cyclooxygenase-2 (COX-2) enzyme | N/A (Enzyme target) | N/A (Enzyme target) | High-affinity binding to COX-2 active site (IC₅₀ = 44.04 µg/mL), inhibiting prostaglandin synthesis [7] | N/A (Computational study) [7] | |

Detailed Anti-inflammatory Mechanisms of this compound

The primary anti-inflammatory mechanism of this compound is the inhibition of the NF-κB (Nuclear Factor-kappa B) pathway, a key regulator of inflammation [1] [2] [4]. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins (IκBα). Upon activation by inflammatory stimuli like LPS, IκBα is phosphorylated and degraded, freeing NF-κB (particularly the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-alpha and IL-6 [2] [3].

UA effectively blocks this process by:

  • Preventing IκBα Degradation: This keeps NF-κB trapped in the cytoplasm [3].
  • Inhibiting NF-κB p65 Phosphorylation and Nuclear Translocation: Multiple studies in macrophages and microglial cells confirm that UA stops the active NF-κB subunit from entering the nucleus, thereby suppressing the expression of its target genes [2] [4].

The following diagram illustrates this core mechanism and other contributing pathways.

ua_mechanism LPS LPS TLR4 TLR4 LPS->TLR4 TNFα TNFα IL6 IL6 InflammatoryGenes InflammatoryGenes InflammatoryGenes->TNFα InflammatoryGenes->IL6 COX2 COX-2 Enzyme InflammatoryGenes->COX2 IKK IKK TLR4->IKK IkBα IkBα IKK->IkBα Phosphorylates NFκB NF-κB (p65) IkBα->NFκB Sequesters NFκB_Nucleus NF-κB (p65) IkBα->NFκB_Nucleus Degradation Releases NFκB_Nucleus->InflammatoryGenes PGE2 PGE2 Synthesis COX2->PGE2 UA This compound (UA) UA->IkBα Prevents Degradation UA->NFκB Inhibits Phosphorylation & Nuclear Translocation UA->COX2 Directly Inhibits Mitophagy Enhanced Mitophagy UA->Mitophagy MitochondrialHealth Improved Mitochondrial Health Mitophagy->MitochondrialHealth Reduced Oxidative Stress\n& Inflammation Reduced Oxidative Stress & Inflammation MitochondrialHealth->Reduced Oxidative Stress\n& Inflammation Reduced Oxidative Stress\n& Inflammation->InflammatoryGenes Suppresses

UA's core anti-inflammatory action is inhibiting NF-κB nuclear translocation, alongside direct COX-2 inhibition and enhanced mitochondrial health.

Beyond NF-κB inhibition, UA modulates inflammation through:

  • Inhibition of COX-2 Enzyme: A 2023 in-silico and in-vitro study demonstrated that UA binds directly to the active site of the COX-2 enzyme, which is responsible for producing prostaglandins that mediate inflammation and pain [7].
  • Enhancement of Mitochondrial Health: UA is a well-known inducer of mitophagy, the process of clearing damaged mitochondria [5] [8]. This improves overall mitochondrial function, reduces oxidative stress, and subsequently dampens the activation of inflammatory pathways [8] [6].

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are the methodologies from several key studies.

Protocol: Assessing Anti-inflammatory Effects in Macrophages (In Vitro)

This is a common model for initial screening of anti-inflammatory compounds [2] [3].

  • Cell Line: Mouse leukemic macrophage cell line (RAW 264.7).
  • Inflammation Induction: Cells are stimulated with Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL - 1 µg/mL).
  • Treatment: Co-incubation with this compound at various concentrations (e.g., 2-40 µM). A lower, non-cytotoxic concentration (e.g., 25 µg/mL) is often used for functional assays [2].
  • Analysis:
    • Cytokine Quantification: TNF-alpha and IL-6 levels in the culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) [2] [3].
    • Mechanistic Analysis: NF-κB p65 nuclear translocation is visualized and confirmed using Confocal Laser Scanning Microscopy (CLSM) and immunofluorescence staining [2] [4].
    • Gene Expression: mRNA levels of TNF-alpha, IL-6, and COX-2 are analyzed using RT-qPCR [2].
Protocol: Molecular Interaction with COX-2 (In Silico & In Vitro)

This protocol validates the direct molecular interaction between UA and a specific inflammatory target [7].

  • Protein Preparation: The 3D crystal structure of human COX-2 is retrieved from the RCSB Protein Data Bank.
  • Molecular Docking: The UA structure is docked into the COX-2 active site using software like AutoDock. Binding affinity (kcal/mol) and specific interactions with amino acid residues (e.g., TYR355, PHE518) are analyzed.
  • Dynamics & Validation:
    • Molecular Dynamics (MD) Simulation: The stability of the UA-COX-2 complex is assessed over a simulated duration (e.g., 500 ns). Parameters like Root-Mean-Square Deviation (RMSD) are monitored.
    • MMPBSA Analysis: The binding free energy of the complex is calculated.
  • In-Vitro Validation: The inhibitory effect of UA on COX-2 enzyme activity is confirmed using a colorimetric assay, reporting an IC₅₀ value of 44.04 µg/mL [7].
Protocol: Clinical Trial on Immune Function (In Vivo - Human)

This outlines the design of a recent human trial investigating UA's impact on immunometabolism [5].

  • Study Design: Randomized, double-blind, placebo-controlled trial.
  • Participants: 50 healthy middle-aged adults (aged 45-70).
  • Intervention: Oral supplementation with 1,000 mg of this compound daily for 4 weeks.
  • Primary Outcomes: Changes in T cell subsets (via flow cytometry) and immune cell metabolism.
  • Key Analyses:
    • Immune Phenotyping: Broad spectral flow cytometry of peripheral blood mononuclear cells (PBMCs) to identify naive, memory, and exhausted T cell populations.
    • Metabolic Profiling: Single-cell energetic metabolism profiling (SCENITH) to assess metabolic pathways (glycolysis, fatty acid oxidation).
    • Cytokine Measurement: Plasma levels of cytokines, including TNF and IL-10, were measured. The study found no significant change in IL-10 and no unwanted increase in systemic TNF, though T cells produced more TNF upon ex vivo stimulation, indicating a potentially enhanced capacity for immune response [5] [6].

Conclusion and Research Implications

For researchers and drug development professionals, the following points are key:

  • Mechanism: The NF-κB pathway is the most validated target, but effects can be stimulus-dependent and cell-type specific, as seen in microglial cells [4].
  • Clinical Translation: Recent human trials show that UA is bioavailable, safe, and can induce favorable immunometabolic changes in middle-aged adults [5]. However, its systemic anti-inflammatory effect in humans may involve rejuvenating immune cell function rather than broadly suppressing plasma cytokine levels [5] [6].
  • Research Gaps: While the suppression of TNF-alpha is well-documented, the evidence for UA's direct impact on the anti-inflammatory cytokine IL-10 remains limited and inconclusive based on the current literature.

References

Comprehensive Application Notes and Protocols: Urolithin A Synthesis, Purification, and Bioactivity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the protocol.

Introduction and Chemical Background

Urolithin A (UA), a natural metabolite with the chemical name 3,8-dihydroxy-6H-dibenzo[b,d]pyran-6-one, represents a significant class of bioactive compounds derived from the catabolism of ellagitannins and ellagic acid by the gut microbiota. With a molecular formula of C₁₃H₈O₄ and a molecular weight of 228.20 g/mol, this dibenzopyran-6-one derivative has attracted substantial scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-obesity properties [1]. Despite its natural origin, the variable metabolic capacity of individual gut microbiomes and the low bioavailability of its precursor compounds have necessitated the development of reliable synthetic and purification methods to obtain sufficient quantities for preclinical and clinical research.

The structural complexity of UA centers on its fused tricyclic system containing two hydroxyl groups at positions 3 and 8, which are critical for its biological activity. UA exists as a crystalline solid with demonstrated stability under appropriate storage conditions. The compound's increasing importance in biomedical research is evidenced by growing literature exploring its effects on mitochondrial function, inflammatory pathways, and metabolic health [2] [3] [4]. This document provides comprehensive application notes and detailed protocols covering the synthesis, purification, characterization, and bioactivity assessment of UA to support researchers in the field of drug development and natural product chemistry.

Chemical Synthesis Methods

Process-Scale Chemical Synthesis

The scalable synthesis of this compound has been optimized for process-scale production under Good Manufacturing Practice (GMP) conditions, enabling the consistent preparation of high-quality material suitable for pharmaceutical development. This robust methodology employs a copper-catalyzed coupling reaction between 2-bromo-5-hydroxybenzoic acid and resorcinol, followed by protonation to yield the final product [5]. The reaction mechanism proceeds through a nucleophilic aromatic substitution followed by intramolecular cyclization, efficiently constructing the characteristic dibenzopyran-6-one core structure of UA.

Table 1: Reaction Conditions for Process-Scale Synthesis of this compound

Parameter Specification Notes
Starting Materials 2-bromo-5-hydroxybenzoic acid, resorcinol Pharmaceutical grade
Catalyst System CuSO₄·5H₂O (0.0005-0.05 molar equivalents) Copper sulfate pentahydrate
Base NaOH or KOH in alkaline aqueous solution Concentration optimized for yield
Molar Ratio Resorcinol to 2-bromo-5-hydroxybenzoic acid (>4:1) Excess resorcinol improves yield
Reaction Temperature Reflux conditions Monitored by TLC/HPLC
Reaction Time 30 min initial, then 10 min after catalyst addition Time-efficient process
Typical Yield 54-60% After purification

The detailed procedure begins with combining 2-bromo-5-hydroxybenzoic acid (1.0 g, 4.6 mmol), resorcinol (1.0 g, 9.1 mmol), and sodium hydroxide (0.44 g, 11 mmol) in water (3 mL). The mixture is heated under reflux for 30 minutes with constant stirring. Following this initial reaction period, a 10% aqueous copper sulfate solution (0.5 mL, approximately 0.02 molar equivalents) is added, and reflux is continued for an additional 10 minutes [6]. The progressive precipitation of UA as a straw-colored powder indicates reaction completion. The product is collected by vacuum filtration and washed thoroughly with cold water to remove residual reactants and inorganic salts.

Purification and Characterization

The crude product undergoes purification via column chromatography on silica gel with 10% ethyl acetate in n-hexane as the eluent, yielding high-purity UA (98.1% by HPLC analysis) [6]. The structural confirmation is achieved through comprehensive spectroscopic analysis, including NMR spectroscopy. The characteristic ¹H NMR signals (500 MHz, DMSO-d₆) include: δ 10.24 (br. s, 1H, 3-OH), 10.17 (br. s, 1H, 8-OH), 8.09 (d, J = 8.8 Hz, 1H, 5-H), 8.01 (d, J = 8.8 Hz, 1H, 6-H), 7.50 (d, J = 2.6 Hz, 1H, 9-H), 7.31 (dd, J = 2.6, 8.7 Hz, 1H, 7-H), 6.80 (dd, J = 2.3, 8.7 Hz, 1H, 4-H), 6.71 (d, J = 2.3 Hz, 1H, 2-H) [6]. The ¹³C NMR (125 MHz, DMSO-d₆) displays distinct carbonyl and aromatic carbon signals, further confirming the chemical structure.

For process-scale production, the protocol incorporates additional purification steps, including protonation of the intermediate sodium salt and trituration in acetic acid to achieve pharmaceutical-grade purity [1]. The final product is isolated as a solid with appropriate characteristics for pharmaceutical development, including defined particle size distribution and low residual solvent content. The optimized synthesis represents a significant advancement over earlier methods, providing a reliable source of UA free from the potential metal contaminants that could complicate biological interpretation [7].

Natural Purification Methods

High-Speed Counter-Current Chromatography (HSCCC)

For researchers requiring natural isoforms of this compound, High-Speed Counter-Current Chromatography (HSCCC) offers an efficient purification method from microbial metabolites of pomegranate ellagitannins. This separation technique leverages the liquid-liquid partition principle without a solid stationary phase, eliminating irreversible adsorption and ensuring high sample recovery [8] [7]. The process involves a two-step chromatographic separation using optimized solvent systems to resolve UA from complex biological matrices.

The primary solvent system comprises n-hexane-ethyl acetate-methanol-acetic acid-water in the ratio of 2.5:2:0.25:5 (v/v/v/v/v), effectively separating UA from other metabolites in the intestinal culture solution of pomegranate ellagitannins. The partition coefficient (K) represents a critical parameter for solvent system optimization, with ideal values between 0.5 and 1.0 for efficient separation. Each injection of 100 mg crude extract typically yields 21 mg of pure UA and 10 mg of pure Urolithin B, with purities exceeding 98.5% as confirmed by HPLC analysis [8].

Table 2: HSCCC Parameters for this compound Purification from Natural Sources

Parameter Specification Purpose/Rationale
Apparatus TBE-300 HSCCC with 1.5 mm tubing Optimal for natural product separation
Column Volume 300 mL Preparative scale
Rotation Speed 800 rpm Efficient mixing and phase separation
Solvent System 1 n-hexane-ethyl acetate-methanol-acetic acid-water (2.5:2:0.25:5, v/v) Initial separation
Solvent System 2 n-hexane-ethyl acetate-methanol-acetic acid-water (2.5:0.8:0.25:5, v/v) Further purification
Sample Loading 100 mg crude extract per run Balance between capacity and resolution
Detection UV monitoring at 254 nm Urolithin chromophore detection
Purity Achieved >98.5% Suitable for biological assays
Metabolic Production and Processing

The biological precursor to UA, ellagic acid, is poorly absorbed in the gastrointestinal tract and undergoes extensive microbial metabolism in the colon to produce urolithins [6]. Recent research has identified that a specific dehydroxylase operon (ucd) in Enterocloster species, particularly E. asparagiformis, E. bolteae, and E. citroniae, is responsible for the conversion of urolithin C to UA [9]. This enzyme complex consists of a xanthine dehydrogenase family protein (subunit M), a (2Fe-2S)-binding protein, and a molybdopterin-dependent oxidoreductase, which work in concert to remove specific hydroxyl groups from urolithin precursors.

For laboratory production, the intestinal metabolites are obtained by incubating pomegranate ellagitannins with fecal microbiota or specific bacterial strains in anaerobic conditions. The culture medium is then extracted with organic solvents, and the crude extract is subjected to HSCCC purification as described above. The key advantage of this approach is the production of UA identical to the human metabolite, while the main limitations include lower overall yield and batch-to-batch variability compared to chemical synthesis.

Analytical Methods and Quality Control

Identity and Purity Specifications

Comprehensive characterization of synthetic this compound is essential to ensure batch-to-batch consistency and research reproducibility. The identity confirmation should include multiple orthogonal analytical techniques, with HPLC-DAD-MS/MS and NMR spectroscopy serving as primary methods [2]. The purity specification for pharmaceutical development typically requires ≥98% chemical purity, with well-characterized impurity profiles including starting materials, process intermediates, and potential degradation products.

The HPLC method should employ a C18 reversed-phase column (250 × 4.6 mm, 5 μm) with a mobile phase consisting of water-acetic acid (99.9:0.1, v/v) and methanol-acetic acid (99.9:0.1, v/v) in a gradient elution program. Detection wavelengths of 254 nm and 290 nm provide optimal sensitivity for UA and its potential impurities. Mass spectrometric detection using electrospray ionization in negative mode typically shows the deprotonated molecular ion [M-H]⁻ at m/z 227, with characteristic fragment ions at m/z 183 and 155 [6].

Contaminant Screening

Metal analysis represents a critical quality control step, particularly for UA synthesized via copper-catalyzed methods. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides the necessary sensitivity to detect residual copper at levels that could potentially influence biological outcomes, especially in studies investigating antioxidant or mitochondrial effects [7]. The acceptable threshold for copper contamination should be established based on the specific research application, with more stringent limits required for studies of mitochondrial function.

Chromatographic purity must be verified using both UV and MS detection to monitor for structural analogs such as Urolithin B, isothis compound, and Urolithin C, which may co-elute under certain conditions. Accelerated stability studies under various temperature, humidity, and light exposure conditions provide data for establishing appropriate storage specifications, typically at -20°C protected from light.

Bioactivity Assessment Protocols

Anti-Inflammatory Activity Evaluation

This compound demonstrates significant potential as an anti-inflammatory agent through modulation of key signaling pathways, including NF-κB and MAPK. Standardized in vitro protocols have been established to evaluate these effects in relevant cell models. For assessment in immortalized bone marrow-derived macrophages (iBMDMs), cells are pretreated with non-cytotoxic concentrations of UA (typically 5-20 μM) for 2 hours before stimulation with lipopolysaccharide (LPS) or other inflammatory inducers [2].

The anti-inflammatory effects are quantified through multiple parameters, including reduction in nitrite production measured by Griess assay, secretion of pro-inflammatory cytokines (TNF-α, IL-6) assessed by FACS analysis, and expression of inflammatory markers (iNOS, COX-2) determined by qPCR [2] [10]. Additionally, reporter cell lines can be utilized to investigate the modulation of NF-κB and Nrf2 signaling pathways. The most potent effects have been observed with dopamine-conjugated UA derivatives (DopUA), which show enhanced immunomodulatory activity compared to the parent compound [2].

G IL1b IL-1β Stimulation MAPK MAPK Pathway IL1b->MAPK Activates NFkB NF-κB Pathway IL1b->NFkB Activates UA This compound Treatment UA->MAPK Inhibits UA->NFkB Inhibits Anabolic Anabolic Factors: Collagen II, Aggrecan UA->Anabolic Promotes P38 p-P38 MAPK->P38 ERK p-ERK MAPK->ERK JNK p-JNK MAPK->JNK P65 p-P65 NFkB->P65 Catabolic Catabolic Factors: MMPs, ADAMTS-4 P38->Catabolic Increases ERK->Catabolic Increases JNK->Catabolic Increases Inflammation Inflammatory Mediators: COX-2, iNOS P65->Inflammation Increases Result Reduced Inflammation & Cartilage Protection Catabolic->Result Leads to Anabolic->Result Inflammation->Result Leads to

Figure 1: Signaling Pathway of this compound in Attenuating IL-1β-Induced Inflammation in Chondrocytes. UA inhibits IL-1β-induced activation of MAPK and NF-κB pathways, reducing expression of catabolic factors and inflammatory mediators while promoting anabolic factors, ultimately leading to cartilage protection [10].

In Vivo Anti-Obesity Assessment

The anti-obesity potential of this compound can be evaluated in rodent models using a standardized protocol that combines high-fat diet (HFD) induction with UA administration. The experimental design typically involves 18 Wistar rats randomly segregated into three groups (n=6): normal diet (ND) control, HFD control, and HFD with UA treatment [4]. The HFD formulation contains 40% normal diet, 40% lard, 10% sucrose, and 10% cholesterol, fed ad libitum for 10 weeks to establish obesity.

The treatment phase follows obesity induction, with UA administered via intraperitoneal injection at 2.5 mg/kg four times per week for four weeks [4]. The assessment parameters include weekly body weight measurement, serum lipid profiling (LDL, HDL, total cholesterol, triglycerides), and comprehensive analysis of gut microbiota composition through 16S rDNA sequencing of cecal contents. The statistical analysis typically employs one-way ANOVA followed by Dunnett's multiple comparisons test, with p < 0.05 considered significant.

Mitochondrial Function Assessment

The effects of UA on mitochondrial function can be evaluated using C. elegans Parkinson's disease models, which provide first insight into UA's in vivo toxicity and impact on α-synuclein aggregation [2]. Additionally, reporter cell lines can be utilized to investigate the modulation of mitochondrial pathways, including mitophagy activation. These assays typically involve treatment with non-cytotoxic concentrations of UA followed by assessment of mitochondrial membrane potential, ATP production, and mitochondrial morphology.

Conclusion and Future Perspectives

The comprehensive protocols presented in this document provide researchers with detailed methodologies for the synthesis, purification, characterization, and bioactivity assessment of this compound. The chemical synthesis approach offers advantages in scalability and consistency, while the natural purification methods yield compounds identical to human metabolites. The standardized bioassays enable rigorous evaluation of UA's diverse pharmacological activities, supporting its development as a potential therapeutic agent for inflammatory conditions, metabolic disorders, and age-related diseases.

Future methodological developments will likely focus on improving the sustainability of synthetic processes, enhancing purification efficiencies, and developing more sophisticated biological models to elucidate UA's complex mechanisms of action. The recent identification of specific bacterial enzymes responsible for UA production in the gut opens new possibilities for biotechnological production and personalized nutrition approaches based on individual metabotypes [9]. As research continues to unravel the multifaceted activities of this fascinating natural metabolite, the standardized protocols presented here will ensure scientific rigor and reproducibility across the research community.

References

Comprehensive Application Notes and Protocols: Urolithin A Dosing Regimens in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Urolithin A and Its Mechanisms of Action

This compound (UA) is a gut microbiome-derived postbiotic metabolite produced from the transformation of ellagitannins and ellagic acid found in pomegranates, berries, and walnuts. Unlike its dietary precursors, UA demonstrates significantly enhanced bioavailability and has emerged as a promising therapeutic candidate for age-related conditions, particularly those involving mitochondrial dysfunction. The compound has attracted substantial research interest due to its unique mechanism of action centered on mitochondrial quality control, which differentiates it from conventional nutritional interventions. UA's ability to directly target fundamental aging processes positions it as a potential candidate for addressing age-related decline in multiple physiological systems [1] [2].

The primary mechanistic basis for this compound's physiological effects involves the activation of mitophagy, the selective autophagy of damaged mitochondria. During aging and stress conditions, mitochondrial function declines as damaged organelles accumulate, leading to cellular energy deficits and increased oxidative stress. UA bypasses this bottleneck by enhancing mitochondrial turnover through the PINK1-Parkin pathway and other quality control mechanisms. This results in improved electron transport chain efficiency, reduced reactive oxygen species (ROS) production, and enhanced ATP generation—particularly critical in high-energy-demand tissues like skeletal muscle, heart, and brain [2] [3]. Additional mechanisms include modulation of inflammatory pathways through inhibition of COX-2 and NF-κB signaling, reduction of pro-inflammatory cytokines, and activation of the Nrf2-mediated antioxidant response system [4] [5].

G UA UA Mitophagy Mitophagy UA->Mitophagy Activates Mitochondrial_Biogenesis Mitochondrial_Biogenesis UA->Mitochondrial_Biogenesis Stimulates Anti_inflammation Anti_inflammation UA->Anti_inflammation Induces Antioxidant_Response Antioxidant_Response UA->Antioxidant_Response Triggers Improved_Mitochondrial_Quality Improved_Mitochondrial_Quality Mitophagy->Improved_Mitochondrial_Quality Results in Enhanced_Mitochondrial_Number Enhanced_Mitochondrial_Number Mitochondrial_Biogenesis->Enhanced_Mitochondrial_Number Produces Reduced_Inflammatory_Cytokines Reduced_Inflammatory_Cytokines Anti_inflammation->Reduced_Inflammatory_Cytokines Causes Decreased_Oxidative_Stress Decreased_Oxidative_Stress Antioxidant_Response->Decreased_Oxidative_Stress Leads to Cellular_Energy_Production Cellular_Energy_Production Improved_Mitochondrial_Quality->Cellular_Energy_Production Enhanced_Mitochondrial_Number->Cellular_Energy_Production Tissue_Health Tissue_Health Reduced_Inflammatory_Cytokines->Tissue_Health Decreased_Oxidative_Stress->Tissue_Health

Figure 1: This compound's Multimodal Mechanisms of Action - This diagram illustrates the primary biological pathways through which this compound exerts its effects, culminating in improved cellular energy production and tissue health.

Clinical Dosing Regimens - Evidence and Recommendations

Comprehensive Summary of Clinical Trial Dosing

Clinical investigations have established a well-tolerated dosing range for this compound supplementation, with studies demonstrating efficacy and safety across multiple populations and durations. The current evidence base includes randomized controlled trials ranging from short-term pharmacokinetic studies to longer-term efficacy trials, primarily focusing on middle-aged and older adults. These studies have employed standardized UA preparations with demonstrated bioavailability and consistent pharmacokinetic profiles [1] [6] [7].

Table 1: this compound Dosing Regimens in Clinical Trials

Study Population Dose (mg/day) Duration Primary Outcomes Safety Findings
Middle-aged adults (40-64 years) [1] 500-1000 mg 4 months ↑ Muscle strength (∼12%), ↑ aerobic endurance (VO2), ↑ mitophagy proteins No serious adverse events, well-tolerated
Healthy middle-aged adults [6] 1000 mg 4 weeks ↑ Naive CD8+ T cells, ↑ fatty acid oxidation, ↑ mitochondrial biogenesis No significant adverse events, safe profile
Sedentary older adults [1] 250-1000 mg 4 weeks Improved mitochondrial gene expression No dose-limiting toxicities
Older adults [7] 250-1000 mg 4 months Improved muscle endurance Mild GI discomfort at highest doses
Dose-Dependent Effects and Regimen Selection

Research indicates that this compound exhibits dose-dependent biological effects, with different doses potentially optimal for specific therapeutic outcomes. Lower doses (250-500 mg/day) appear sufficient for mitochondrial maintenance and general cellular health, while higher doses (500-1000 mg/day) demonstrate enhanced efficacy for functional improvements in muscle strength, endurance, and immune function. This dose-response relationship should inform trial design based on primary endpoints [1] [8] [7].

Table 2: Dose-Specific Effects and Recommendations

Dose Range Indications Mechanistic Emphasis Considerations
250-500 mg/day Basic mitochondrial health, Cellular aging mitigation, Long-term preventive approaches Mitophagy activation, Oxidative stress reduction Ideal for long-term studies, Minimal monitoring required
500-1000 mg/day Muscle strength/function, Immune enhancement, Aerobic endurance Mitochondrial biogenesis, Anti-inflammatory effects, Immune modulation Optimal for functional outcomes, Higher potential for efficacy

The duration of supplementation represents another critical consideration in trial design. Short-term supplementation (4 weeks) has demonstrated efficacy for immune modulation and biomarker changes, while longer-term administration (4 months) appears necessary for robust functional improvements in muscle performance and endurance. This temporal pattern suggests that cellular and molecular changes precede measurable functional improvements, providing important guidance for selecting trial durations based on primary endpoints [1] [6].

Experimental Protocols and Methodologies

Clinical Trial Design and Implementation

Well-designed clinical trials investigating this compound should incorporate comprehensive assessments aligned with the compound's known mechanisms and previously demonstrated effects. The following protocol outlines key elements for conducting rigorous human trials based on successful previous studies:

  • Participant Selection and Screening: For studies targeting age-related conditions, enroll middle-aged to older adults (typically 40-75 years) with specific inclusion criteria such as suboptimal mitochondrial function (e.g., reduced exercise capacity, VO2 max <35 mL/kg/min), overweight status (BMI 25-32), or evidenced immunosenescence. Exclude individuals with significant renal/hepatic impairment, active malignancies, or concurrent use of medications that might interact with UA metabolism. Critically, screen for This compound metabotype when using precursor compounds (ellagitannins/ellagic acid) rather than pure UA, as approximately 40% of the population cannot efficiently convert precursors to active UA [1] [9] [7].

  • Randomization and Blinding: Implement block randomization stratified by age, gender, and baseline function to ensure balanced group allocation. Maintain double-blinding through identical appearance and packaging of active and placebo formulations. For studies including multiple dose groups, use a parallel group design rather than crossover due to UA's potential long-term effects on mitochondrial function that might persist beyond washout periods [1] [6].

  • Supplementation Protocol: Administer this compound once daily with food to enhance absorption and mimic natural postprandial production. For capsule formulations, utilize microcrystalline cellulose as an inert filler. For powder formulations, consider mixing with high-protein yogurt or similar food vehicles, which has been shown not to affect bioavailability. Encourage consistent timing of administration throughout the study period [8] [7].

G cluster_screening Participant Screening cluster_baseline Baseline Testing cluster_intervention Intervention Participant_Screening Participant_Screening Baseline_Testing Baseline_Testing Participant_Screening->Baseline_Testing Informed Consent Inclusion_Criteria Inclusion_Criteria Exclusion_Criteria Exclusion_Criteria Metabotype_Testing Metabotype_Testing Randomization Randomization Baseline_Testing->Randomization Stratification Muscle_Function Muscle_Function Immune_Parameters Immune_Parameters Mitochondrial_Biomarkers Mitochondrial_Biomarkers Intervention Intervention Randomization->Intervention Allocation Endpoint_Assessment Endpoint_Assessment Intervention->Endpoint_Assessment Study Period UA_Dosing UA_Dosing Placebo_Control Placebo_Control Compliance_Monitoring Compliance_Monitoring Data_Analysis Data_Analysis Endpoint_Assessment->Data_Analysis Data Collection

Figure 2: Clinical Trial Workflow for this compound Studies - This diagram outlines key stages in clinical trial implementation, from participant screening to data analysis, highlighting critical considerations at each phase.

Biomarker and Endpoint Assessment Methodologies

Robust assessment of this compound's effects requires multidimensional endpoint evaluation capturing molecular, functional, and clinical outcomes. The following methodologies have demonstrated sensitivity to UA intervention in previous trials:

  • Muscle Function Assessments: Implement isometric and isokinetic strength testing using computerized dynamometry for precise quantification of strength changes. Measure endurance through 6-minute walk test and peak oxygen consumption (VO2 peak) during graded exercise testing. Conduct these assessments at baseline, midpoint (for longer trials), and study completion with standardized pretest preparation (avoidance of strenuous exercise, consistent timing) [1] [7].

  • Mitochondrial Biomarkers: Collect muscle biopsy samples from vastus lateralis under local anesthesia using percutaneous needle biopsy technique. Process samples for mitophagy protein analysis (Western blot for PINK1, Parkin, LC3II/I), mitochondrial enzyme activity (citrate synthase, complex I-IV activities), and transcriptomic analysis of mitochondrial-related genes. For less invasive approaches, assess plasma acylcarnitine profiles via LC-MS as markers of mitochondrial fatty acid oxidation efficiency [1] [2] [3].

  • Immune Function Parameters: Collect peripheral blood mononuclear cells (PBMCs) for flow cytometric analysis of immune subsets, particularly CD8+ naive T cells, memory subsets, and monocyte populations. Evaluate immune cell metabolism via extracellular flux analysis measuring fatty acid oxidation and glycolytic rates in isolated T cells. Assess inflammatory markers including plasma cytokines (IL-6, TNF-α, IL-1β) using multiplex immunoassays [6].

  • Safety Monitoring: Conduct comprehensive metabolic panels, complete blood counts, and renal function tests at baseline and regular intervals. Monitor adverse events using structured diaries and standardized questionnaires assessing gastrointestinal symptoms, muscle aches, headaches, and other potential side effects. Implement data safety monitoring boards for larger or longer-term trials [1] [6] [7].

Formulation and Pharmacokinetic Considerations

This compound exhibits complex pharmacokinetic behavior that must be considered in trial design and interpretation. After oral administration, UA undergoes extensive phase II metabolism in the intestinal wall and liver, resulting primarily in this compound glucuronide and sulfate conjugates. These conjugates represent the predominant circulating forms but possess reduced biological activity compared to the free UA aglycone. Interestingly, evidence suggests that UA glucuronide may undergo tissue-specific deconjugation in inflammatory microenvironments, regenerating the active aglycone form at target sites [9] [7].

The pharmacokinetic profile of this compound demonstrates dose-dependent characteristics, with peak plasma concentrations (Tmax) occurring approximately 2-4 hours post-administration. The compound accumulates in tissues with high mitochondrial density, including skeletal muscle, heart, and brain. The elimination half-life ranges from 4-12 hours, supporting once-daily dosing. Notably, substantial interindividual variability in free UA levels exists despite standardized dosing, potentially influenced by factors such as gut microbiome composition, liver enzyme activity, and body composition [2] [7].

Formulation strategies must address this compound's chemical properties, particularly its poor aqueous solubility. Current approaches include micronization, lipid-based delivery systems, and complexation with cyclodextrins to enhance dissolution and absorption. Additionally, researchers have developed This compound derivatives with improved metabolic stability, such as conjugates with NSAIDs that resist glucuronidation while maintaining anti-inflammatory activity. These advanced formulations may offer advantages for specific therapeutic applications but require additional safety assessment [9] [5].

Regulatory Considerations and Safety Profile

This compound has demonstrated a favorable safety profile across multiple clinical trials at daily doses up to 1000 mg for durations of 4 months. The most comprehensive long-term study to date (n=88, 4-month duration) reported no serious adverse events attributable to UA supplementation. Mild adverse events occurred with similar frequency in active and placebo groups, with the most common being transient musculoskeletal discomfort, headache, and gastrointestinal symptoms that typically resolved without intervention [1] [6].

From a regulatory standpoint, this compound currently exists in a dual categorization as a dietary supplement ingredient and investigational new drug. This status necessitates careful consideration of regulatory pathways based on intended claims and applications. Regulatory agencies have generally recognized UA as safe based on submitted toxicological data, including genotoxicity assays, hysteresis studies, and subchronic toxicity assessments in rodent models [7].

Special population considerations include restricted use in pregnancy and lactation due to limited safety data, and caution in individuals with severe hepatic or renal impairment. Although no significant drug-supplement interactions have been reported, theoretical interactions with medications metabolized by CYP450 enzymes or UGT glucuronosyltransferases warrant monitoring until comprehensive interaction studies are completed [8] [7].

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a well-documented dosing regimen and safety profile supporting its continued investigation. Based on current evidence, daily doses of 500-1000 mg for 4 weeks to 4 months demonstrate efficacy for improving mitochondrial function, muscle performance, and immune health with minimal adverse effects. The multimodal mechanism of action targeting fundamental aging processes distinguishes UA from conventional single-target approaches and supports its potential for addressing multiple age-related conditions.

Future research directions should include larger pivotal trials across diverse populations, combination studies with other interventions (e.g., exercise, nutritional approaches), and investigation of novel formulations with enhanced bioavailability. Additionally, research exploring UA's effects in specific disease states characterized by mitochondrial dysfunction (neurodegenerative conditions, metabolic diseases) would expand its potential therapeutic applications. The established dosing protocols outlined in these application notes provide a methodological foundation for this continued investigation.

References

Comprehensive Application Notes and Protocols for Urolithin A Administration in Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Urolithin A and Its Molecular Mechanisms

This compound (UA) is a natural metabolite derived from ellagitannins and ellagic acid, compounds found in pomegranates, berries, and nuts, through transformation by the gut microbiota [1]. This postbiotic compound has gained significant scientific interest due to its potent mitophagy-inducing properties and diverse health benefits observed across multiple model systems. UA belongs to the urolithin family of compounds, with UA being the most extensively studied for its biological activities. The compound's mechanism of action primarily involves enhancement of mitochondrial quality control through activation of mitophagy, the selective autophagy of damaged mitochondria, which represents a fundamental process for maintaining cellular homeostasis [2]. This mechanism positions UA as a promising therapeutic candidate for conditions characterized by mitochondrial dysfunction, including age-related diseases, metabolic disorders, and various organ-specific pathologies.

The molecular pathways through which UA exerts its effects extend beyond mitophagy induction. Evidence indicates that UA modulates key signaling pathways including inhibition of NF-κB activation, reduction of pro-inflammatory cytokine production, and suppression of the PI3K/AKT/mTOR pathway [3] [4]. These multifaceted mechanisms contribute to UA's observed anti-inflammatory, antioxidant, and anti-fibrotic properties across various disease models. From a translational perspective, direct UA supplementation has emerged as a preferred strategy over dietary precursor administration due to limitations in gut microbiota conversion capabilities—only approximately 40% of individuals naturally host microbiota capable of efficiently converting ellagitannins to bioactive UA [5]. This application note provides comprehensive methodological guidance for preclinical evaluation of UA, synthesizing current evidence from animal studies to support therapeutic development.

Preclinical Efficacy Profiles Across Disease Models

Quantitative Summary of Efficacy Endpoints

Table 1: Efficacy Outcomes of this compound in Disease Models

Disease Model Species Dose & Duration Key Outcomes Mechanistic Insights
Cardiac Aging C57BL/6 mice (24-month) 25 mpk; 8 weeks ↑ Diastolic function (E'/A' ratio); ↑ Systolic function under high workload [2] ↑ Mitochondrial quality; ↑ Mitophagy activity
Heart Failure (HFrEF) Wistar Han rats 25 mpk; 8 weeks ↓ ejection fraction decline (35%); ↓ fractional shortening decline (39%); ↓ telediastolic volume [2] ↑ Mitochondrial respiration genes; ↑ PINK1/parkin-mediated mitophagy
Pulmonary Fibrosis Mice (bleomycin-induced) 20 mg/kg/day; 11 days ↓ Collagen deposition; ↓ structural damage; ↓ extracellular matrix accumulation [3] Inhibition of PI3K/AKT/mTOR pathway; ↓ AKT1 phosphorylation
Anxiety Models Outbred rats Chronic administration ↓ Anxiety-like behaviors; normalized mitochondrial and synaptic gene pathways [6] Restoration of MSN dendritic architecture; ↑ Mfn2 expression
Muscle Function Aged rodents Varied regimens ↑ Muscle strength; ↑ endurance capacity [7] ↑ Mitophagy proteins; mitochondrial biogenesis

Table 2: Molecular and Cellular Effects of this compound

Effect Category Specific Measures Experimental Systems Magnitude of Effects
Mitochondrial Effects Mitophagy activation Rodent heart tissue ↑ Phospho-ubiquitin levels [2]
Mitochondrial biogenesis CD8+ T cells (human) ↑ Fatty acid oxidation capacity (14.72 percentage points) [8]
Anti-inflammatory Effects NF-κB inhibition LPS-stimulated BMDMs ↓ IκBα phosphorylation; ↓ MAPK/PI3K activation [4]
Cytokine modulation LPS-stimulated BMDMs ↓ miR-146a, miR-155, miR-10, miR-99b [4]
Redox Homeostasis ROS reduction LPS-stimulated BMDMs ↓ Superoxide production; ↓ general ROS [4]
Calcium regulation LPS-stimulated BMDMs ↓ Intracellular Ca2+ concentration [4]
Mechanistic Pathways of this compound Action

ua_mechanisms cluster_mitophagy Mitophagy Activation cluster_signaling Signaling Pathway Modulation cluster_effects Functional Outcomes UA UA M1 PINK1/Parkin Activation UA->M1 S1 NF-κB Pathway Inhibition UA->S1 S2 PI3K/AKT/mTOR Inhibition UA->S2 S3 Wnt/TCF1 Activation UA->S3 M2 Mitophagosome Formation M1->M2 M3 Damaged Mitochondria Clearance M2->M3 M4 Healthy Mitochondrial Pool M3->M4 E2 Improved Mitochondrial Function M4->E2 S1->M4 E1 Reduced Inflammation S1->E1 E3 Cellular Protection S2->E3 E4 Tissue Function Improvement S3->E4 E2->E4

Figure 1: Molecular Mechanisms of this compound. UA activates mitophagy through PINK1/Parkin signaling, modulates key cellular pathways, and produces functional improvements across tissue types.

In Vivo Administration Protocols

Formulation and Dosage Guidelines

Animal dosing considerations for UA must account for species-specific factors, desired exposure levels, and experimental objectives. Based on comprehensive preclinical evidence, the effective dose range for UA in rodent models typically spans from 10-50 mg/kg/day, administered via oral gavage or dietary admixture. For chronic studies investigating age-related conditions, administration periods of 8-16 weeks are commonly employed to observe meaningful physiological effects [2]. The selection of administration route should align with experimental goals—oral gavage ensures precise dosing timing and accuracy, while dietary admixture may better model chronic supplementation scenarios. Vehicle formulation is critical for optimal bioavailability, with UA typically dissolved in aqueous suspensions containing carboxymethylcellulose (0.5-1%) or similar carriers to ensure consistent dispersion and absorption.

Dose translation from animal models to potential human applications requires careful consideration. Preclinical studies have demonstrated efficacy with dose-dependent responses, enabling identification of optimal therapeutic windows for specific conditions [7]. For cardiac protection in heart failure models, 25 mg/kg/day administered for 8 weeks significantly improved systolic function and mitochondrial metrics [2]. In anxiety models, chronic administration at comparable doses normalized behavioral, molecular, and structural deficits [6]. Pulmonary fibrosis studies employed 20 mg/kg/day for 11 days, demonstrating significant reduction in collagen deposition and fibrotic progression [3]. These findings collectively support dose-dependent efficacy while highlighting the importance of model-specific protocol optimization.

Experimental Design Considerations

Randomization and blinding represent critical methodological components for robust preclinical evaluation of UA. Animals should be randomly assigned to treatment groups using computer-generated sequences or stratified randomization based on baseline characteristics relevant to the study outcomes (e.g., body weight, baseline performance metrics). For behavioral studies, investigator blinding to treatment assignments during outcome assessment is essential to minimize potential bias. Appropriate sample size calculations should precede experimentation, with most published studies utilizing 8-12 animals per group to detect statistically significant and biologically relevant effects based on observed effect sizes in preliminary data.

Control group design must account for potential vehicle effects and normal age-related changes. Proper experimental design should include vehicle control groups receiving the formulation base without active compound, and where appropriate, positive control groups receiving established therapeutics for the condition under investigation. In aging studies, inclusion of young control groups provides reference for age-related changes and UA's ability to mitigate such declines [2]. For disease induction models (e.g., myocardial infarction, pulmonary fibrosis), sham-operated controls are necessary to distinguish procedure-related effects from specific pathological processes. Outcome measures should include both functional endpoints (e.g., echocardiographic parameters, behavioral tests) and molecular analyses (e.g., mitochondrial markers, inflammatory mediators) to comprehensively characterize UA's therapeutic potential.

Analytical Methods and Validation

Bioanalysis of this compound

Quantification of UA and its metabolites in biological matrices requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection represents the gold standard for UA bioanalysis. Validated HPLC-UV methods for UA quantification in broth media demonstrate appropriate precision, accuracy, and linearity across relevant concentration ranges, with limits of quantification sufficient to detect physiologically relevant concentrations [9]. For complex biological matrices like plasma, tissue homogenates, or cell lysates, LC-MS/MS methods provide enhanced sensitivity and specificity, particularly when analyzing phase II metabolites such as UA glucuronide and UA sulfate.

Sample processing protocols vary based on matrix complexity. For plasma samples, protein precipitation with acetonitrile or methanol typically provides adequate sample clean-up while maintaining UA stability. Tissue samples require homogenization in appropriate buffers followed by liquid-liquid extraction to isolate UA and its metabolites. It is important to note that UA exists in multiple forms in biological systems—as the aglycone (parent UA) and as phase II conjugates (glucuronidated and sulfated forms)—each with different biological activities and distribution patterns [1]. Recent evidence suggests that UA glucuronide may undergo reconversion to the active aglycone form in inflammatory microenvironments through enzymatic processes, a phenomenon termed "inflammatory dissociation" [1]. This metabolic interconversion highlights the importance of comprehensive metabolite profiling when evaluating UA pharmacokinetics and biodistribution.

Endpoint Analysis Methodologies

Molecular endpoint assessments for UA studies should align with the compound's known mechanisms of action. Evaluation of mitochondrial quality control should include mitophagy markers such as PINK1, parkin, and phospho-ubiquitin via Western blot or immunohistochemistry [2]. Mitochondrial functional assessments can include respirometry measures, ATP production assays, and mitochondrial membrane potential evaluations. For inflammatory endpoints, quantification of NF-κB pathway activation (IκBα phosphorylation, p65 nuclear translocation) and pro-inflammatory cytokine expression (IL-1β, IL-6, TNFα) provide mechanistic insights into UA's anti-inflammatory effects [4].

Transcriptomic and proteomic approaches offer comprehensive insights into UA's systemic effects. RNA sequencing analyses performed on heart tissue from UA-treated animals revealed rescue of mitochondrial gene expression pathways, particularly those related to oxidative phosphorylation and mitochondrial organization [2]. Single-nucleus RNA sequencing in medium spiny neurons demonstrated UA's ability to normalize mitochondrial and synaptic gene pathways in anxiety models [6]. These advanced molecular techniques provide unprecedented resolution of UA's effects on specific cell populations and pathways, enabling deeper understanding of its therapeutic mechanisms across different biological contexts and disease states.

Statistical Analysis and Data Interpretation

Statistical approaches for UA studies should be determined during experimental design phase to ensure appropriate power and analytical methods. For normally distributed continuous data, parametric tests such as Student's t-test (for two-group comparisons) or ANOVA with appropriate post-hoc tests (for multiple groups) are generally appropriate. Non-parametric alternatives should be employed when data violate assumptions of normality. For longitudinal studies with repeated measurements, mixed-effects models provide robust analytical frameworks that appropriately account for within-subject correlations over time. Correlation analyses between molecular markers and functional outcomes can strengthen mechanistic interpretations.

Data interpretation should consider both statistical significance and biological relevance. While p-values < 0.05 traditionally indicate statistical significance, effect sizes and confidence intervals provide important context for interpreting the practical importance of findings. In UA studies, researchers should specifically assess whether observed molecular changes (e.g., enhanced mitophagy, reduced inflammation) align with functional improvements (e.g., enhanced cardiac function, reduced anxiety behaviors). The systematic review of human UA studies highlights the importance of interpreting both statistically significant outcomes and non-significant trends, particularly in early-phase investigations where sample sizes may be limited [10]. This comprehensive analytical approach ensures balanced interpretation of UA's potential therapeutic benefits across model systems.

Conclusion and Future Directions

The accumulated preclinical evidence positions UA as a promising therapeutic candidate with multimodal mechanisms of action centered on mitochondrial quality control enhancement. Well-designed animal studies utilizing appropriate administration protocols, validated analytical methods, and rigorous statistical approaches have consistently demonstrated UA's efficacy across diverse disease models including cardiac dysfunction, pulmonary fibrosis, anxiety disorders, and age-related muscle decline. The detailed methodologies presented in these application notes provide researchers with comprehensive guidelines for conducting robust preclinical evaluations of UA.

Future research directions should address several key areas, including dose optimization across different pathological conditions, investigation of potential sex-specific effects, and evaluation of long-term safety profiles in chronic administration scenarios. Additionally, further exploration of UA's effects on specific immune cell populations, as suggested by human trial data showing expansion of naive-like CD8+ T cells and increased CD56dimCD16bright NK cells [8], represents a promising avenue for immunomodulatory applications. As the field advances, standardization of UA administration protocols and analytical approaches will facilitate more direct comparisons across studies and accelerate the translational path for this promising natural metabolite.

References

Urolithin A skeletal muscle biopsy analysis mitophagy markers

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on UA and Muscle Biomarkers

The table below summarizes key findings from human clinical trials and in vitro studies on Urolithin A's effects.

Study Model / Population Intervention Details Key Findings on Mitophagy & Muscle Biomarkers Functional Outcomes
Overweight, Middle-aged Adults (n=88, 40-64 years) [1] 500 mg or 1000 mg UA/day for 4 months ↑ Proteins linked to mitophagy and mitochondrial metabolism in skeletal muscle [1]. ↑ Muscle strength (~12%); ↑ Aerobic endurance (VO2); ↓ Plasma acylcarnitines & C-reactive protein (CRP) [1].
Healthy Older Adults (n= ~70 years) [2] 500 mg or 1000 mg UA/day for 4 weeks ↑ Mitochondrial gene expression in muscle tissue [2]. Improved cellular health; ↓ Plasma acylcarnitines [2].
Highly Trained Male Runners (n=42) [3] 1000 mg UA/day for 4 weeks Proteomic analysis: ↑ Pathways associated with mitochondria; ↑ Markers of mitophagy (non-significant, medium effect size d=-0.74) [3]. ↑ Maximal aerobic capacity (VO2max); ↓ Perceived exertion; ↓ Post-exercise creatine kinase (CK) [3].
Primary Human Myotubes (in vitro) [4] 50 µM UA for 24 hours N/A ↑ Basal and insulin-stimulated glucose uptake by 21-24%; ↑ GLUT4 expression; ↓ Myostatin (MSTN) expression by 14% [4].

Experimental Protocols for Muscle Biopsy Analysis

For researchers aiming to replicate these findings, the following protocols detail key procedures from the cited studies.

Protocol 1: Human Clinical Trial with Muscle Biopsy Analysis

This protocol is adapted from long-term human supplementation studies [1] [3].

  • 1. Participant Recruitment & Randomization:
    • Recruit the target population (e.g., sedentary middle-aged/older adults, athletes) based on inclusion/exclusion criteria.
    • Conduct a randomized, double-blind, placebo-controlled trial. Participants are pair-matched based on relevant baseline metrics like VO2max and training status [3].
  • 2. Supplementation Regimen:
    • Intervention Group: Administer oral this compound (e.g., 500 mg or 1000 mg per day) [1].
    • Control Group: Administer a visually identical placebo.
    • The intervention duration in published studies ranges from 4 weeks to 4 months [2] [1].
  • 3. Muscle Biopsy Collection:
    • Perform percutaneous skeletal muscle biopsies (e.g., from the vastus lateralis) at baseline and post-intervention.
    • Snap-freeze tissue samples in liquid nitrogen and store at -80°C for subsequent analysis [1].
  • 4. Analysis of Mitophagy and Mitochondrial Markers:
    • Proteomic Analysis: Use mass spectrometry-based proteomics on muscle tissue homogenates to identify differentially expressed proteins. Pathway analysis (e.g., GO, KEGG) can then reveal upregulation in mitochondrial and mitophagy-related pathways [3].
    • Western Blotting: Quantify specific protein levels related to mitophagy (e.g., PINK1, Parkin) and mitochondrial function in muscle lysates [2].
    • RNA Sequencing/qPCR: Analyze changes in the expression of mitochondrial genes (e.g., related to oxidative phosphorylation) and mitophagy-related genes (e.g., PINK1) [2] [5].
Protocol 2: In Vitro Assessment in Human Myotubes

This protocol is adapted from work on primary human skeletal muscle cells [4].

  • 1. Cell Culture:
    • Establish primary human myogenic cultures from skeletal muscle biopsies.
    • Proliferate myoblasts and differentiate them into multinucleated myotubes over 6-8 days.
  • 2. This compound Treatment:
    • Treat differentiated myotubes with UA (e.g., 0.002, 1, and 50 µM) or vehicle control (e.g., 0.1% DMSO) for 24 hours.
    • Confirm cell viability using a resazurin assay across the UA concentration range [4].
  • 3. Metabolic and Anabolic Response Assessment:
    • Glucose Uptake: Measure basal and insulin-stimulated (100 nM) glucose uptake using radio-labelled 2-deoxy-D-glucose. Normalize data to total protein content [4].
    • Protein Synthesis: Estimate global protein synthesis using the SUnSET technique, which measures puromycin incorporation into newly synthesized proteins [4].
    • Gene Expression: Harvest myotube RNA and quantify expression of targets like GLUT4 and MSTN via qPCR, normalizing to stable housekeeping genes [4].

Safety and Tolerability Profile

Clinical trials consistently report that this compound is safe and well-tolerated:

  • Dosage: Doses up to 1000 mg daily for 4 months show a safety profile comparable to placebo [1].
  • Adverse Events: In a 4-month study, adverse events were diverse, with a slightly greater proportion in the placebo group. No serious adverse events were attributed to UA supplementation [1].
  • Biochemical Safety: No clinically significant changes in vital signs, electrocardiograms, or clinical chemistry (liver and kidney function) have been observed [2] [6].

Mechanism of Action: UA-Induced Mitophagy

This compound promotes mitochondrial health primarily by activating mitophagy. The diagram below illustrates this key signaling pathway.

ua_mitophagy_pathway UA UA PINK1 Stabilization\non Damaged Mitochondria PINK1 Stabilization on Damaged Mitochondria UA->PINK1 Stabilization\non Damaged Mitochondria Mitophagy Mitophagy Improved Mitochondrial Quality & Function Improved Mitochondrial Quality & Function Mitophagy->Improved Mitochondrial Quality & Function Parkin Recruitment & Activation Parkin Recruitment & Activation PINK1 Stabilization\non Damaged Mitochondria->Parkin Recruitment & Activation Ubiquitination of\nMitochondrial Proteins Ubiquitination of Mitochondrial Proteins Parkin Recruitment & Activation->Ubiquitination of\nMitochondrial Proteins LC3 Binding & Autophagosome Formation LC3 Binding & Autophagosome Formation Ubiquitination of\nMitochondrial Proteins->LC3 Binding & Autophagosome Formation LC3 Binding & Autophagosome Formation->Mitophagy PINK1-Parkin Dependent PINK1-Parkin Dependent

The primary mechanism involves the PINK1-Parkin dependent pathway [2] [7]. UA induces the stabilization of the PINK1 kinase on the surface of damaged mitochondria, which recruits and activates the Parkin ubiquitin ligase. Parkin ubiquitinates outer mitochondrial membrane proteins, marking the mitochondrion for degradation. These ubiquitinated proteins are recognized by autophagy receptors like LC3, leading to autophagosome engulfment and lysosomal degradation—a process known as mitophagy [2]. This clearance of dysfunctional mitochondria improves the overall quality of the mitochondrial pool, enhancing cellular respiration and energy production.

Conclusion and Research Outlook

Current evidence robustly indicates that this compound supplementation effectively upregulates markers of mitophagy and improves mitochondrial function in human skeletal muscle, leading to enhanced muscle strength and endurance across diverse populations.

Future research should focus on long-term efficacy and safety, dose-response optimization in different populations, and synergistic effects with other interventions like exercise or nutrition. Exploring the role of the gut microbiome-urolithin axis may also provide insights into individualized responses [6] [7]. This compound represents a promising, evidence-backed nutraceutical for combating age-related and inactivity-related muscle decline.

References

Introduction to Urolithin A and NK Cell Activity

Author: Smolecule Technical Support Team. Date: February 2026

Urolithin A is a postbiotic metabolite produced by the gut microbiota from dietary ellagitannins, found in foods like pomegranates and walnuts [1]. Recent studies highlight its role as a potent immunomodulator and inducer of mitophagy, the selective autophagy of damaged mitochondria [2].

The natural killer (NK) activity of PBMCs is a crucial defense mechanism, capable of rapidly eliminating virally infected and cancerous cells without prior sensitization [3] [4]. In cancer patients, this cytotoxicity is often depleted due to cancer-induced immune suppression [3]. Research demonstrates that this compound can enhance this innate immune function, offering a potential therapeutic strategy to counteract immune decline and improve cancer immunosurveillance [3] [2].

Key Research Findings and Quantitative Data

The following table summarizes the core quantitative findings from recent studies on this compound's effects on immune function and NK activity:

Study Model This compound Dose/Concentration Key Findings on NK and Immune Function Primary Outcome Measures
Ex Vivo (PBMCs from Prostate Cancer Patients) [3] 10 μM (in vitro incubation) ↑ NK activity by avg. 23% (95% CI: 7%-38%); dose-dependent increase; ↓ fractalkine, IL-8, MCP-3 [3]. Specific killing of K562 target cells (flow cytometry) [3].
Randomized Controlled Trial (Healthy Middle-Aged Adults) [2] 1,000 mg/day (oral, 4 weeks) ↑ Circulating lymphocytes; ↑ CD56dimCD16bright NK cells (highly cytotoxic subset); ↑ naive-like, less exhausted CD8+ T cells [2]. Flow cytometry of PBMCs; cytokine secretion; mitochondrial biogenesis [2].
In Vitro (RAW264 Macrophages) [1] 2-40 μM (in vitro incubation) Attenuated pro-inflammatory response; suppressed PI3-K/Akt/NF-κB and JNK/AP-1 signaling pathways [1]. Production of NO, PGE2, TNF-α, IL-6; intracellular signaling [1].

These findings are supported by mechanistic studies. The 2025 clinical trial further reported that UA supplementation augmented mitochondrial biogenesis in CD8+ T cells and improved their fatty acid oxidation capacity, indicating a fundamental reshaping of immune cell metabolism [2].

Detailed Experimental Protocols

Here, you will find detailed methodologies for key experiments assessing this compound's effects on PBMC NK activity.

Protocol 1: Flow Cytometry-Based NK Cytotoxicity Assay

This protocol is adapted from studies investigating UA's effect on PBMCs from prostate cancer patients and healthy donors [3] [4].

1. Isolation of PBMCs

  • Specimen: Collect 20 mL of whole blood in heparin or ACD tubes [3] [5].
  • Separation: Isolate PBMCs using density-gradient centrifugation with Ficoll-Hypaque (density = 1.077 g/mL) [3] [6].
  • Washing: Wash the isolated PBMCs three times and resuspend in complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and 2 mM glutamine) [3].

2. Treatment with this compound

  • Culture: Culture freshly isolated PBMCs (1 x 10⁶ cells/mL) in polypropylene tubes.
  • Intervention: Add this compound (e.g., from Tocris Bioscience) at the desired concentration (e.g., 1-10 μM). A common effective concentration is 10 μM [3].
  • Controls:
    • Negative Control: PBMCs in complete medium only.
    • Positive Control: PBMCs treated with IFN-α (1,000 IU/mL) [3].
  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere [3].

3. Preparation of Target Cells

  • Cell Line: Use the K562 (human chronic myelogenous leukemia) cell line. These cells lack MHC class I molecules, making them ideal for assessing NK activity [3] [6].
  • Labeling: Label K562 cells with a fluorescent dye. While CFSE (5,6-carboxyfluorescein diacetate-succinimidyl ester) is commonly used [3], Calcein AM (CAM) has been reported as an excellent alternative due to its bright, stable fluorescence and minimal impact on cell viability [6].

4. Cytotoxicity Co-Culture and Measurement

  • Setup: Plate labeled K562 target cells (e.g., 8 x 10⁴/well) in a 96-well U-bottom plate.
  • Effector Cells: Add the pre-treated and washed PBMCs as effector cells at an Effector-to-Target (E:T) ratio of 50:1 (e.g., 4 x 10⁵ PBMCs/well). Run in duplicate [3].
  • Incubation: Centrifuge the plate briefly and incubate for 4 hours at 37°C, 5% CO₂ [3].
  • Staining: After incubation, stain the cells with propidium iodide (PI, 1 μg/mL) to identify dead cells [3] [6].
  • Analysis: Analyze the samples using a flow cytometer. The percentage of dead target cells is determined as PI-positive events among the CFSE/CAM-positive population [3].
  • Calculation: Calculate specific killing using the formula:
    • % Specific Killing = [(% Experimental Target Death - % Spontaneous Target Death) / (100 - % Spontaneous Target Death)] x 100 [3].
Protocol 2: Assessing the Role of the Aryl Hydrocarbon Receptor (AhR)

This protocol can be integrated into the main assay to investigate the mechanism of UA action [3].

  • AhR Antagonist: Co-incubate PBMCs with UA and an AhR antagonist (e.g., CH223191 at 1 μM).
  • AhR Agonist: Co-incubate PBMCs with UA and an AhR agonist (e.g., β-naphthoflavone at 10 μM).
  • Expected Results: The antagonist alone may increase NK activity, while the agonist may partially inhibit the UA-induced enhancement, suggesting UA acts as an AhR antagonist in this context [3].

Mechanism of Action and Signaling Pathways

This compound modulates immune function through multiple interconnected pathways, with the AhR and mitochondrial pathways playing central roles. The following diagram illustrates the key signaling pathways and their interplay in mediating UA's effects on NK cell activity.

ua_mechanism UA This compound (UA) AhR Aryl Hydrocarbon Receptor (AhR) UA->AhR Antagonizes NFkB NF-κB Pathway UA->NFkB Suppresses AP1 AP-1 Pathway UA->AP1 Suppresses Mitophagy Induces Mitophagy UA->Mitophagy Cytokines Altered Cytokine Production AhR->Cytokines Modulates NFkB->Cytokines AP1->Cytokines PGC1a ↑ Mitochondrial Biogenesis (PGC-1α) Mitophagy->PGC1a TCF1 ↑ TCF1 Expression PGC1a->TCF1 Wnt Signaling NK_Activity Enhanced NK Cell Activity TCF1->NK_Activity Cytokines->NK_Activity

Diagram 1: Proposed signaling mechanisms of this compound in enhancing NK cell activity. Solid lines represent direct or well-supported interactions, while dashed lines represent interactions observed in other immune cell types (e.g., macrophages) that may contribute to the overall immunomodulatory environment [3] [2] [1].

Application Notes & Troubleshooting

  • Interpreting AhR Data: The effect of this compound on AhR is complex and may appear context-dependent. It has been characterized as both an antagonist and a partial agonist. Your experimental results should be interpreted within the specific context of your assay system [3] [4].
  • Assay Optimization: The E:T ratio and incubation time can be adjusted. While a 50:1 ratio for a 4-hour assay is standard for PBMCs, using expanded NK cells may require lower ratios (e.g., 0.5:1 to 4:1) [6] [7]. Always include a target-cell-only control to account for spontaneous cell death.
  • Cell Source Considerations: Be mindful that the baseline NK activity and responsiveness to UA may vary between PBMCs from healthy donors and cancer patients [3]. The purity of the NK cell population within PBMCs can also influence results.

References

Table 1: Assessment Techniques for Urolithin A's Impact on Mitochondrial Function

Author: Smolecule Technical Support Team. Date: February 2026

Assessment Category Specific Technique / Biomarker Representative Findings with UA Supplementation Study Population & Design
Molecular & Biochemical Biomarkers Plasma Acylcarnitines Significant decrease [1] Middle-aged adults, 500mg/1000mg daily for 4 months [1]
Plasma C-reactive Protein (CRP) Significant decrease [1] Middle-aged adults, 500mg/1000mg daily for 4 months [1]
Skeletal Muscle Mitophagy & Metabolism Proteins Significant increase in proteins linked to mitophagy and mitochondrial metabolism [1] Middle-aged adults, 500mg/1000mg daily for 4 months [1]
T Cell Mitochondrial Biogenesis Increased in CD8+ cells [2] Middle-aged adults, 1000mg daily for 4 weeks [2]
T Cell Fatty Acid Oxidation Increased capacity in CD8+ cells [2] Middle-aged adults, 1000mg daily for 4 weeks [2]
Functional & Performance Metrics Muscle Strength (e.g., hand, hamstring) Increase by ~12% [1] Middle-aged adults, 500mg/1000mg daily for 4 months [1]
Aerobic Endurance / Peak Oxygen Consumption (VO₂max or VO₂peak) Clinically meaningful improvements [1] Middle-aged adults, 500mg/1000mg daily for 4 months [1]
Aerobic Endurance (Yo-Yo Intermittent Recovery Test) Significant improvement (+239 m) [3] Academy soccer players, 1000mg daily for 6 weeks [3]
Lower-limb Power (Countermovement Jump Height) Significant improvement (+3.33 cm) [3] Academy soccer players, 1000mg daily for 6 weeks [3]

Detailed Experimental Protocols

For researchers aiming to replicate these assessments, here are detailed methodologies based on the cited clinical trials.

Protocol 1: Assessing Molecular Biomarkers in a Long-Term Intervention

This protocol is modeled after the ATLAS trial (NCT03464500) [1].

  • 1. Study Design:

    • Type: Randomized, double-blind, placebo-controlled trial.
    • Population: Middle-aged (40-64 years), overweight/obese (BMI >25 kg/m²), untrained adults with low physical endurance (VO₂max <35 mL/kg/min).
    • Intervention: Participants are randomized to receive a daily oral supplement of either:
      • Placebo
      • Urolithin A 500 mg
      • This compound 1000 mg
    • Duration: 4 months (120 days).
  • 2. Sample Collection and Analysis:

    • Blood Plasma:
      • Collection: Fasting blood samples collected at baseline and study conclusion.
      • Acylcarnitine Analysis: Targeted metabolomics profiling using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify specific acylcarnitine species (e.g., C4, C5, C6). Elevated levels indicate incomplete mitochondrial fatty acid oxidation [1].
      • Inflammatory Markers: Measure high-sensitivity C-reactive Protein (hs-CRP) levels via standardized immunoassays (e.g., ELISA) [1].
    • Skeletal Muscle Biopsy:
      • Collection: Percutaneous biopsies from the vastus lateralis muscle at baseline and endpoint.
      • Protein Analysis: Analyze tissue lysates via Western Blot to quantify changes in key proteins. Targets include:
        • Mitophagy markers: PINK1, Parkin, LC3II/I [4] [1].
        • Mitochondrial metabolism markers: Proteins of the oxidative phosphorylation (OXPHOS) complexes [1].
  • 3. Statistical Analysis:

    • Compare changes from baseline to endpoint between intervention groups and placebo using ANCOVA or linear mixed-effects models, adjusting for baseline values.
Protocol 2: Assessing Performance in Athletic Populations

This protocol is modeled after the study on academy soccer players [3].

  • 1. Study Design:

    • Type: Randomized, single-blind, placebo-controlled trial.
    • Population: Young, elite academy soccer players.
    • Intervention: Participants are randomized 1:1 to:
      • This compound 1000 mg daily
      • Isocaloric, taste-matched placebo
    • Timing: Supplement administered post-training.
    • Duration: 6 weeks, concurrent with preseason training.
  • 2. Performance Testing:

    • Conducted in a controlled environment pre- and post-intervention.
    • Yo-Yo Intermittent Recovery Test Level 1 (YYIR1): To assess aerobic endurance. Participants perform repeated 20m shuttle runs at increasing speeds, interspersed with 10s active recovery periods. The total distance covered (m) is the primary outcome [3].
    • Countermovement Jump (CMJ): To assess lower-limb power. Participants perform jumps on a force plate. The key metric is jump height (cm), calculated from flight time or direct force plate analysis [3].
    • Maximal Sprinting Speed: Timed sprints over a standardized distance (e.g., 20m) [3].
  • 3. Data Analysis:

    • Analyze data using an intention-to-treat approach.
    • Use linear mixed-effects models to examine group × time interactions for each performance variable.

Mechanism of Action: this compound-Induced Mitophagy

This compound enhances mitochondrial function primarily by activating mitophagy. The following diagram illustrates the key molecular pathway involved, based on mechanistic descriptions from the literature [4] [5].

UA_Mitophagy MitochondrialDamage Mitochondrial Damage/Dysfunction PINK1Stabilization PINK1 Stabilization on Outer Membrane MitochondrialDamage->PINK1Stabilization ParkinRecruitment Parkin Recruitment & Activation PINK1Stabilization->ParkinRecruitment Ubiquitination Ubiquitination of Mitochondrial Proteins ParkinRecruitment->Ubiquitination Autophagosome Autophagosome Formation (LC3-II) Ubiquitination->Autophagosome Tags for Mitophagy LysosomeFusion Lysosome Fusion & Degradation Autophagosome->LysosomeFusion MitophagyCompletion Healthy Mitochondrial Pool LysosomeFusion->MitophagyCompletion Recycling UrolithinA This compound (UA) UrolithinA->PINK1Stabilization Enhances Invisible

Diagram 1: this compound enhances the PINK1/Parkin pathway to promote mitophagy. UA facilitates the key initial steps of dysfunctional mitochondria recognition by stabilizing PINK1 and recruiting Parkin, leading to the removal of damaged organelles and maintenance of a healthy mitochondrial network [4] [5].

Key Considerations for Research and Development

  • Dosage and Timing: Clinical studies have used doses from 250 mg to 1000 mg daily for periods ranging from 4 weeks to 4 months, demonstrating safety and efficacy [1] [3] [2]. The 1000 mg dose is common in recent trials for both clinical and athletic populations.
  • Target Populations: Benefits have been documented in diverse groups, including sedentary older adults, healthy middle-aged individuals, and young elite athletes, suggesting broad applicability [1] [3] [2].
  • Beyond Muscle: The assessment framework can be extended to other high-energy tissues. For example, UA has been shown to improve mitochondrial quality in heart models and reduce plasma ceramides linked to cardiovascular disease risk [6].

References

Urolithin A Autophagy Flux Measurement: Comprehensive Methods and Protocols for Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Urolithin A and Autophagy Flux

This compound (UA) is a natural metabolite produced by the human gut microbiota from dietary ellagitannins found in pomegranates, berries, and nuts. This postbiotic compound has emerged as a potent modulator of autophagy, a critical cellular process for maintaining homeostasis through degradation and recycling of damaged organelles and proteins. UA's ability to influence autophagic flux—the complete process from autophagosome formation to lysosomal degradation—has demonstrated significant therapeutic potential across various disease models, including sepsis-induced muscle dysfunction, neurodegenerative conditions, and infectious diseases [1] [2] [3].

The molecular mechanisms through which UA regulates autophagy are multifaceted and context-dependent. Research indicates that UA can enhance autophagosome formation while simultaneously promoting lysosomal function, thereby ensuring complete autophagic flux rather than merely initiating the process. This comprehensive effect on the autophagy cascade makes UA a valuable research tool and promising therapeutic candidate. Proper measurement of autophagy flux is therefore essential for evaluating UA's biological activity and understanding its mechanism of action in different experimental systems [1] [3].

Key Methodologies for Assessing Autophagy Flux

Researchers employ multiple complementary techniques to comprehensively evaluate UA's effects on autophagy flux. The table below summarizes the primary methods used in recent studies:

Table 1: Primary Methodologies for Assessing this compound-Induced Autophagy Flux

Method Category Specific Technique Key Readouts Model Systems Applied
Western Blot Lysosomal inhibition (chloroquine, NH4Cl) LC3B-II accumulation, p62 degradation Sepsis mouse model [1], Mtb-infected macrophages [2]
Imaging Transmission Electron Microscopy (TEM) Autophagic vacuoles quantification, mitochondrial morphology Sepsis mouse muscle [1], retinal degeneration [3]
Fluorescent Reporting Tandem mRFP-GFP-LC3 Autophagosomes (yellow) vs. autolysosomes (red) Mtb-infected macrophages [2], retinal epithelial cells [3]
Functional Assays Mitochondrial respiration, lysosomal activity Oxygen consumption rates, lysosomal membrane integrity Sepsis survivors [1], AMD models [3]
Gene Expression qRT-PCR, RNA sequencing Autophagy-related gene expression SH-SY5Y-APP695 cells [4], CD8+ T cells [5]

The selection of appropriate methodology depends on the experimental model, research question, and available resources. For comprehensive assessment, researchers should combine multiple techniques to capture different aspects of autophagy flux. Western blot analysis with lysosomal inhibitors remains the gold standard for quantifying autophagic activity, while advanced imaging techniques provide spatial and morphological information about autophagic structures and their cargo [1] [2]. Fluorescent reporter systems offer dynamic monitoring of autophagy progression in live cells, and functional assays help connect autophagic activity to relevant physiological outcomes.

Detailed Experimental Protocols

Lysosomal Inhibition-Based Flux Assay

The lysosomal inhibition method represents the most reliable approach for quantifying UA-induced autophagy flux in both in vitro and in vivo systems:

Materials Required:

  • Chloroquine diphosphate (CQ) or ammonium chloride (NH4Cl)
  • UA solution (typically 1-100 µM for in vitro, 2.3-5 mg/kg for in vivo)
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • Antibodies: LC3B, p62/SQSTM1, GAPDH/β-actin
  • Cell culture reagents or animal model materials

Procedure:

  • Experimental Setup: Divide samples into four treatment groups: (1) Vehicle control, (2) UA alone, (3) CQ/NH4Cl alone, (4) UA + CQ/NH4Cl [1] [2].
  • Inhibition Protocol:
    • For in vitro studies: Treat cells with CQ (50-100 µM) or NH4Cl (20-40 mM) for 4-6 hours before harvest. Apply UA concurrently or according to experimental design.
    • For in vivo studies: Administer CQ (50 mg/kg) via intraperitoneal injection 4-6 hours before sacrifice in mouse models [1].
  • Sample Collection: Harvest cells or tissues and lysate in RIPA buffer. Quantify protein concentrations using BCA assay.
  • Western Blot Analysis:
    • Separate 20-40 µg protein by SDS-PAGE (12-15% gels for LC3B)
    • Transfer to PVDF membranes and block with 5% BSA or non-fat milk
    • Incubate with primary antibodies: anti-LC3B (1:1000), anti-p62 (1:1000)
    • Apply HRP-conjugated secondary antibodies (1:5000)
    • Develop using ECL substrate and quantify band intensities
  • Flux Calculation:
    • Autophagy Flux = (LC3B-IIUA+CQ - LC3B-IICQ) or (p62CQ - p62UA+CQ)
    • Normalize all values to loading controls

Troubleshooting Tips:

  • Include both positive (starvation) and negative controls in experimental design
  • Optimize CQ concentration and exposure time for each model system
  • Use fresh protein lysates and avoid repeated freeze-thaw cycles
  • Ensure linear range detection for quantitative comparisons [1] [2]
Transmission Electron Microscopy for Autophagic Structures

TEM provides ultrastructural evidence of UA's effects on autophagic vacuole formation and mitochondrial quality:

Sample Preparation Protocol:

  • Fixation:
    • For cells: Fix with 2.5% glutaraldehyde in 0.1 M cacodylate buffer (pH 7.4) for 2 hours at 4°C
    • For tissues: Perfuse-fix animals then dissect and immersion-fix target tissues in same fixative
  • Post-fixation: Treat with 1% osmium tetroxide for 1-2 hours
  • Dehydration: Gradual ethanol series (50%-100%)
  • Embedding: Infiltrate with propylene oxide and embed in EPON resin
  • Sectioning: Cut ultrathin sections (70-90 nm) and stain with uranyl acetate and lead citrate
  • Imaging: Acquire images at 5,000-30,000x magnification

Quantification Methods:

  • Count autophagic vacuoles (AVs) per unit area (e.g., 50 AVs/mm² in sepsis muscle vs. 5 AVs/mm² in controls [1])
  • Classify AVs as early (phagophores) or late (degradative) autolysosomes
  • Assess mitochondrial morphology: damaged (+35%) and oxidized (+51%) mitochondria as observed in sepsis models [1]
  • Measure mitochondrial size and number for comparative analysis

Data Interpretation:

  • Increased AVs with UA treatment indicates enhanced autophagosome formation
  • Presence of degraded content in AVs suggests functional flux completion
  • Improved mitochondrial ultrastructure reflects effective mitophagy [1] [3]
Tandem Fluorescent Reporter System

The mRFP-GFP-LC3 tandem construct exploits differential pH sensitivity to distinguish autophagosomes from autolysosomes:

Experimental Workflow:

  • Cell Transfection:
    • Transfect cells with mRFP-GFP-LC3 plasmid using appropriate method (lipofection, electroporation)
    • Allow 24-48 hours for expression before treatments
  • UA Treatment: Apply UA at determined optimal concentration (typically 10-60 µM) for desired duration
  • Fixation and Imaging:
    • Fix cells with 4% PFA for 15 minutes
    • Mount and image using confocal microscopy with appropriate filters
  • Image Analysis:
    • Count and quantify puncta per cell for both GFP and mRFP signals
    • Calculate autolysosomes (mRFP-only puncta) vs. autophagosomes (yellow puncta from GFP+mRFP overlap)
    • Determine lysophagy using specific markers like Galectin-3 [3]

Technical Considerations:

  • Include controls for transfection efficiency and autofluorescence
  • Maintain consistent imaging parameters across experimental groups
  • Use high-resolution confocal microscopy for accurate puncta discrimination
  • Analyze minimum 50 cells per condition for statistical power [2] [3]

Signaling Pathways in UA-Induced Autophagy

The molecular mechanisms through which UA modulates autophagy involve multiple interconnected signaling pathways. The following diagram illustrates the key pathways documented in recent research:

G cluster_path1 ERK1/2-ULK1 Autophagy Pathway cluster_path2 PINK1/Parkin Mitophagy Pathway cluster_path3 p62-Dependent Lysophagy UA UA ERK ERK1/2 UA->ERK Direct Binding PINK1 PINK1 Stabilization UA->PINK1 p62 p62/SQSTM1 Recruitment UA->p62 ULK1 ULK1 Activation ERK->ULK1 Autophagy_Init Autophagosome Formation ULK1->Autophagy_Init Metabolic_Adapt Metabolic Adaptation ↓ ROS, ↑ OCR/ECAR Autophagy_Init->Metabolic_Adapt TCell_Activation Enhanced CD8+ T Cell Activation & Persistence Metabolic_Adapt->TCell_Activation Parkin Parkin Recruitment PINK1->Parkin Mitophagy Damaged Mitochondria Clearance Parkin->Mitophagy Mitochondrial_Health Improved Mitochondrial Function ↑ CI-JO2, ↑ ATP Mitophagy->Mitochondrial_Health Muscle_Function Restored Muscle Function ↑ Tetanic Force Mitochondrial_Health->Muscle_Function Lysosomal_Damage Lysosomal Membrane Permeabilization Lysosomal_Damage->p62 Induces Lysophagy Lysophagy Activation p62->Lysophagy Proteostasis Proteostasis Restoration Lysophagy->Proteostasis Neuroprotection Retinal Neuroprotection Visual Function Preservation Proteostasis->Neuroprotection

UA Autophagy Signaling Mechanisms

The diagram above illustrates three key molecular pathways through which UA modulates autophagy:

  • ERK1/2-ULK1 Cascade: UA directly binds and activates ERK1/2 kinases, leading to phosphorylation and activation of ULK1, a critical initiator of autophagy. This pathway enhances autophagic flux in CD8+ T cells, resulting in improved metabolic adaptation (increased OCR/ECAR, reduced ROS) and enhanced antitumor activity [5].

  • PINK1/Parkin Mitophagy Pathway: UA stabilizes PINK1 on damaged mitochondria, promoting Parkin recruitment and subsequent mitophagy. This pathway is crucial for clearing dysfunctional mitochondria, improving complex I-driven oxygen consumption (CI-JO2), and restoring muscle function in sepsis survivors [1] [3].

  • p62-Dependent Lysophagy: Under lysosomal stress conditions, UA promotes p62/SQSTM1-mediated lysophagy to清除permeabilized lysosomes. This bypasses lysosomal defects, restores proteostasis, and provides neuroprotection in retinal degeneration models [3].

Data Interpretation and Analysis Guidelines

Quantifying Autophagy Flux Parameters

Proper interpretation of autophagy flux data requires careful analysis of multiple parameters. The table below summarizes key quantitative changes observed with UA treatment across different models:

Table 2: Quantitative Changes in Autophagy and Mitochondrial Parameters Following UA Treatment

Parameter Measurement Method Control Conditions UA-Treated Biological Significance
LC3B-II Accumulation Western blot with CQ Baseline levels Increase 1.5-3.0 fold Enhanced autophagosome formation [1]
p62 Degradation Western blot Stable expression 40-60% decrease Complete autophagic flux [2]
Autophagic Vacuoles TEM quantification 5 AVs/mm² (muscle) 50 AVs/mm² (muscle) Increased autophagic activity [1]
Lysophagy Activity Galectin-3 puncta Minimal detection 2.5-fold increase Clearance of damaged lysosomes [3]
Mitochondrial Respiration High-resolution respirometry 45% reduction in CI-JO2 81-106 pmol/s/mg Restored oxidative capacity [1]
Tetanic Force In situ contractility 215 mN/mm² 244 mN/mm² Improved muscle function [1]
Common Pitfalls and Validation Strategies

When measuring UA-induced autophagy flux, researchers should be aware of several potential confounding factors:

  • Incomplete Lysosomal Inhibition: Always validate that chloroquine/NH4Cl concentrations completely block lysosomal degradation in your specific model system by confirming p62 accumulation in inhibitor-only groups.

  • Autophagy Blockade vs. Enhancement: Distinguish between increased autophagosome formation versus decreased degradation by always including lysosomal inhibition conditions. True flux enhancement shows increased degradation in the absence of inhibitors.

  • Cell-Type Specific Responses: Consider that UA may have different effects in various cell types. For example, UA activates general autophagy in T cells [5] but specifically induces mitophagy in muscle cells [1].

  • Time-Dependent Effects: UA's impact on autophagy may vary with treatment duration. Short exposures (2-6 hours) often assess initial flux activation, while longer treatments (24-72 hours) evaluate adaptive responses.

  • Functional Correlation: Always correlate autophagy markers with functional outcomes relevant to your model, such as mitochondrial respiration, protein aggregation clearance, or pathogen elimination [2].

Conclusion

UA represents a promising autophagy modulator with demonstrated efficacy across diverse disease models. The methodologies outlined herein provide a comprehensive framework for quantifying UA-induced autophagy flux, from basic molecular assessments to functional outcomes. As research in this field advances, standardization of these protocols will facilitate comparison across studies and accelerate the translational potential of UA and related compounds for therapeutic applications.

References

Comprehensive Application Notes and Protocols: Urolithin A Plasma Metabolite Quantification Using LC-MS/MS for Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Urolithin A Analysis

This compound (UA) is a bioactive metabolite produced by the gut microbiota from dietary ellagitannins and ellagic acid found in pomegranates, berries, and nuts. Growing evidence from clinical research indicates that UA exhibits potent biological activities including anti-inflammatory effects, enhancement of mitochondrial function through mitophagy activation, and potential therapeutic benefits for age-related muscle decline, neurodegenerative diseases, and fibrotic conditions. The quantitative analysis of UA in biological matrices, particularly plasma, is essential for understanding its pharmacokinetic profile, bioavailability, and dose-response relationships in clinical interventions.

The analysis of UA presents unique bioanalytical challenges due to its relatively low plasma concentrations, extensive phase II metabolism (glucuronidation and sulfation), and significant interindividual variability in production among humans. Approximately 40% of the population efficiently produces UA from precursor compounds, while the remainder exhibits limited or no production capacity. This variability necessitates precise and sensitive analytical methods to quantify UA and its metabolites in clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for UA quantification due to its superior sensitivity, selectivity, and ability to distinguish between UA and its conjugated metabolites.

LC-MS/MS Method Development and Optimization

Sample Preparation and Extraction

Efficient extraction of this compound from plasma matrices is critical for achieving optimal recovery and minimizing matrix effects. Based on validated methodologies from recent literature, the following protocol has been demonstrated to provide excellent recovery rates (>95%) for UA from human plasma:

  • Protein Precipitation: Transfer 100 µL of plasma sample to a microcentrifuge tube and add 300 µL of ice-cold methanol containing internal standards (e.g., 50 nM naringenin or 6,7-Dihydroxycoumarin). Vortex vigorously for 60 seconds to ensure complete mixing. [1] [2]
  • Centrifugation: Centrifuge the samples at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Carefully transfer the supernatant to a clean LC-MS vial. [1]
  • Alternative Extraction: For complex matrices or when analyzing conjugated metabolites, solid-phase extraction (SPE) using C18 cartridges may provide cleaner extracts. Condition cartridges with methanol followed by water, load samples, wash with 5% methanol, and elute with 80-100% methanol. [2]
  • Storage Conditions: Processed samples should be analyzed immediately or stored at -80°C to maintain analyte stability. Avoid repeated freeze-thaw cycles to prevent degradation. [1]
UPLC-MS/MS Instrumentation and Parameters

Modern ultra-performance liquid chromatography (UPLC) systems coupled with tandem mass spectrometry provide the necessary resolution, sensitivity, and throughput for routine quantification of UA in clinical studies. The following parameters have been optimized specifically for UA separation and detection:

Table 1: Optimal UPLC Conditions for this compound Separation

Parameter Configuration Alternative Options
Column ACQUITY UPLC CSH Fluoro Phenyl (2.1 × 50 mm, 1.7 µm) ZORBAX Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water 2 mM Ammonium acetate
Mobile Phase B 0.1% Formic acid in acetonitrile Methanol with 0.1% formic acid
Gradient Program 0-2 min: 20-80% B; 2-4 min: 80% B; 4-4.5 min: 80-20% B; 4.5-6 min: 20% B 5-95% B over 5 minutes
Flow Rate 0.4 mL/min 0.3-0.5 mL/min
Column Temperature 40°C 35-45°C
Injection Volume 5 µL 2-10 µL
Run Time 6 minutes 5-8 minutes

[1] [3] [2]

Table 2: Mass Spectrometry Parameters for this compound Detection

Parameter Configuration Ion Transitions (MRM)
Mass Spectrometer Triple Quadrupole QqQ with ESI source
Ionization Mode Negative ESI Positive ESI (for certain metabolites)
Ion Spray Voltage -4500 V ±4500 V depending on mode
Source Temperature 500°C 450-550°C
Nebulizer Gas 50 psi 45-55 psi
Heater Gas 60 psi 50-65 psi
This compound MRM 227.0 → 183.0 (quantifier); 227.0 → 199.0 (qualifier) Precursor ion: 227.0 m/z
Internal Standard MRM Naringenin: 271.0 → 151.0; 6,7-Dihydroxycoumarin: 177.0 → 133.0 Varies by internal standard
Dwell Time 100 ms per transition 50-200 ms

[1] [2]

Method Validation Parameters

Rigorous method validation is essential to ensure the reliability, accuracy, and reproducibility of UA quantification for clinical research. The following validation parameters should be established according to ICH guidelines and applied to each target species (human, mouse, rat, canine, bovine):

Table 3: Method Validation Criteria for this compound Quantification

Validation Parameter Acceptance Criteria Reported Performance
Linearity Range R² ≥ 0.995 0.5-125 ng/mL (human); 1-250 ng/mL (CsA co-analysis)
Lower Limit of Quantification (LLOQ) Signal-to-noise ≥10; accuracy ±20% 0.5-2.5 ng/mL across species
Accuracy ±15% of nominal value (±20% at LLOQ) 98-102% recovery in spiked samples
Precision ≤15% RSD (≤20% at LLOQ) Inter-operator RSD: 1.3%
Carryover ≤20% of LLOQ Negligible (<0.5%)
Specificity No interference at retention time Resolution factor ≥2.0 from impurities
Stability ±15% of nominal concentration 96 hours at room temperature; 48 hours for bovine serum
Matrix Effects Matrix factor 0.8-1.2 85-115% with internal standardization

[1] [3] [2]

Experimental Workflow and Analytical Procedures

The following diagram illustrates the complete experimental workflow for this compound plasma quantification, from sample collection to data analysis:

workflow SampleCollection Sample Collection (Plasma via venipuncture) SamplePreparation Sample Preparation (Protein precipitation with methanol) SampleCollection->SamplePreparation Centrifugation Centrifugation (14,000 × g, 15 min, 4°C) SamplePreparation->Centrifugation UPLCAnalysis UPLC Separation (Fluoro-phenyl column, gradient elution) Centrifugation->UPLCAnalysis MSDetection MS/MS Detection (Negative ESI, MRM mode) UPLCAnalysis->MSDetection DataProcessing Data Processing (Peak integration, calibration curve) MSDetection->DataProcessing StatisticalAnalysis Statistical Analysis (PK parameters, group comparisons) DataProcessing->StatisticalAnalysis

Detailed Plasma Processing Protocol
  • Blood Collection and Processing: Collect venous blood into K2-EDTA tubes and invert gently several times to ensure proper mixing with anticoagulant. Centrifuge at 1,500 × g for 10 minutes at 4°C within 30 minutes of collection. Aliquot plasma into polypropylene tubes and store immediately at -80°C until analysis. [1] [4]

  • Calibration Standards and QC Preparation: Prepare stock solutions of UA in methanol at 1 mg/mL. Serially dilute with methanol to prepare working solutions. Spike blank plasma with appropriate volumes of working solutions to create calibration standards covering the range of 0.5-125 ng/mL. Prepare quality control samples at low, medium, and high concentrations within the calibration range. [1]

  • Internal Standard Solution: Prepare internal standard working solution in methanol at a concentration of 50 nM. Use naringenin for UA-specific methods or 6,7-Dihydroxycoumarin for multi-analyte panels including ellagic acid and other urolithins. [1] [2]

Quantification and Data Analysis
  • Calibration Curve: Inject calibration standards in triplicate and plot the peak area ratio (analyte to internal standard) against nominal concentration. Use linear regression with 1/x² weighting to generate the calibration curve. The correlation coefficient (R²) should be ≥0.995. [1]

  • Quality Control: Analyze QC samples at low, medium, and high concentrations in duplicate with each batch of experimental samples. At least 67% of QC samples and 50% at each concentration should be within ±15% of nominal values. [1]

  • Pharmacokinetic Calculations: For pharmacokinetic studies, calculate parameters including Cmax, Tmax, AUC0-t, AUC0-∞, t½, and clearance using non-compartmental analysis with validated software such as WinNonlin or PK Solver. [4] [2]

Research Applications and Clinical Findings

Quantification in Clinical Trials

LC-MS/MS methods for UA quantification have been successfully applied in numerous clinical trials investigating the effects of UA supplementation on various health parameters:

Table 4: Clinical Trial Applications of this compound Quantification

Study Population Intervention Key Findings Analytical Methods
Older Adults (65-90 years) [5] 1000 mg UA daily for 4 months Significant improvement in muscle endurance; Reduced plasma acylcarnitines and C-reactive protein LC-MS/MS for UA and biomarker profiling
Middle-Aged Adults (40-64 years) [6] 500 mg or 1000 mg UA daily for 4 months Increased muscle strength (∼12%); Improved aerobic endurance; Increased mitophagy proteins in muscle LC-MS/MS for UA and mitochondrial biomarkers
Healthy Adults [4] Single dose of 500 mg UA vs pomegranate juice >6-fold higher UA exposure with direct supplementation vs precursor consumption LC-MS/MS for UA and conjugates in plasma
Aged Mice (83 weeks) [7] 0.16% pomegranate extract with UA for 56 days Suppressed age-related memory impairment; Reduced brain inflammation LC-MS/MS for UA in plasma and tissue
Interspecies Method Applicability

The robustness of the UPLC-MS/MS method for UA quantification has been demonstrated across multiple mammalian species, highlighting its utility in both preclinical and clinical research:

  • Human Plasma: Linear range of 0.5-125 ng/mL with LLOQ of 0.5 ng/mL
  • Mouse/Rat Serum: Linear range of 1-250 ng/mL with LLOQ of 1.0 ng/mL
  • Canine Plasma: Successfully applied to quantify UA following oral administration
  • Bovine Serum: Sample stability of 48 hours with LLOQ of 2.5 ng/mL

The method maintains consistent performance across species with minimal modifications, primarily in sample preparation to address matrix-specific interferences. [1]

Technical Considerations and Troubleshooting

Addressing Analytical Challenges
  • Matrix Effects: To mitigate plasma matrix effects, use stable isotope-labeled internal standards (when available) and maintain consistent sample preparation volumes. Evaluate matrix effects by comparing the response of standards in neat solution versus spiked post-extraction plasma. [8] [2]

  • Metabolite Conjugation: For comprehensive UA exposure assessment, include enzymatic hydrolysis (β-glucuronidase/sulfatase) steps to quantify conjugated metabolites. Without hydrolysis, only free UA is measured, potentially underestimating total exposure by 3-10 fold. [4] [2]

  • Producer Status Considerations: When analyzing samples following ellagitannin-rich food consumption (rather than direct UA supplementation), account for individual producer status. Only approximately 40% of the population efficiently converts ellagitannins to UA, leading to high interindividual variability in plasma concentrations. [4]

Method Modification Guidelines
  • For Higher Sensitivity: Reduce injection volume and employ more extensive sample cleanup (SPE rather than protein precipitation) to concentrate samples and reduce matrix interference.

  • For High-Throughput Applications: Shorten chromatography runtime to 3-4 minutes by using a steeper gradient, while maintaining resolution from potentially interfering compounds.

  • For Multi-Analyte Panels: Expand the method to include related compounds such as urolithin B, isothis compound, and ellagic acid by optimizing MRM transitions and chromatographic separation. [2]

Conclusion

The LC-MS/MS methods detailed in these application notes provide robust, sensitive, and reproducible quantification of this compound in plasma matrices across multiple species. The validated UPLC-MS/MS protocol enables accurate determination of UA pharmacokinetics and exposure-response relationships in clinical studies, with a rapid 6-minute run time ideal for high-throughput applications.

These methods have been successfully applied to demonstrate that direct UA supplementation achieves more consistent and substantially higher (6-fold) plasma levels compared to consumption of precursor compounds from pomegranate juice, overcoming the limitations of individual variability in gut microbiota composition. Furthermore, clinical applications have established correlations between UA exposure and improved mitochondrial function, enhanced muscle performance, and reduced inflammatory biomarkers, supporting the therapeutic potential of UA for age-related conditions.

Future directions for UA bioanalysis may include expanded metabolite profiling, micro-sampling techniques for improved clinical monitoring, and standardized protocols for multi-site clinical trials to ensure data comparability across research institutions.

References

Comprehensive Application Notes and Protocols: Urolithin A Tissue Distribution and Pharmacokinetic Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Urolithin A and Its Pharmacokinetic Properties

This compound (UA) is a metabolically derived compound produced by the gut microbiota through the biotransformation of ellagitannins and ellagic acid found in various foods including pomegranates, walnuts, and berries [1] [2]. Chemically identified as 3,8-dihydroxybenzo[c]chromen-6-one (molecular formula: C₁₃H₈O₄; molecular weight: 228.20 g/mol), UA belongs to the benzo[c]chromen-6-one chemical family and has emerged as a promising therapeutic compound with diverse biological activities [3]. The planar aromatic structure of UA features hydroxyl groups at positions 3 and 8, contributing to its moderate hydrophilicity and antioxidant capacity [3]. While sparingly soluble in water, UA demonstrates better solubility in organic solvents such as ethanol and dimethyl sulfoxide, presenting formulation challenges for clinical applications [3].

The metabolism and distribution of UA are complex and highly dependent on individual factors. Following production in the colon by gut microbiota, UA is absorbed through intestinal epithelial cells and enters the circulatory system via enterohepatic circulation [2]. Upon hepatic absorption, UA undergoes phase II biotransformation, resulting in the formation of phase II metabolites, primarily glucuronides and secondarily sulfates [2]. Within the circulatory system, UA exists primarily as these conjugated metabolites within the concentration range of 0.024 to 35 μM [2]. Interestingly, research indicates that following entry into the bloodstream, UA is converted into less biologically active phase II metabolites, which may subsequently dissociate into more active UA monomers within target tissues and inflammatory microenvironments through a process termed "inflammatory dissociation" [2].

Comprehensive Tissue Distribution Profile of this compound

Quantitative Tissue Distribution Data

Table 1: Tissue Distribution of this compound and Metabolites in Preclinical Models

Tissue Type UA Form Detected Experimental Model Key Findings Research Citation
Skeletal Muscle Primarily monomeric form Elderly humans administered 2000 mg UA Majority of UA detected in monomeric form; trace glucuronides in few subjects [2]
Liver UA-sulfate, UA-glucuronide Prostate cancer model mice Elevated levels of phase II metabolites detected [2]
Kidneys UA-sulfate, UA-glucuronide Prostate cancer model mice Elevated levels of phase II metabolites detected [2]
Prostate High UA concentrations Prostate cancer model mice Elevated UA levels in target tissue [2]
Gastrointestinal Tract High UA concentrations Prostate cancer model mice Elevated UA levels in target tissue [2]
Colon High UA concentrations Prostate cancer model mice Elevated UA levels in target tissue [2]
Analysis of Distribution Patterns

The tissue distribution of UA follows distinct patterns based on organ type and metabolic activity. Research demonstrates that phase II metabolites (UA-glucuronide and UA-sulfate) predominantly accumulate in metabolic and excretory organs such as the liver and kidneys, while target tissues like skeletal muscle, prostate, and gastrointestinal organs contain primarily the biologically active UA monomer [2]. This differential distribution suggests tissue-specific reactivation of UA conjugates, possibly through enzymatic processes in the target tissue microenvironment.

In skeletal muscle specifically, studies of elderly individuals administered a single 2000 mg UA capsule revealed that the majority of UA detected was in its monomeric form, with only trace amounts of UA-glucuronide present in a few subjects [2]. This distribution profile is particularly significant for understanding UA's mechanisms in muscle health and performance, as the monomeric form is biologically active and responsible for the observed therapeutic effects. The preferential distribution of active UA to skeletal muscle tissue aligns with clinical findings demonstrating improved muscle strength, endurance, and mitochondrial function following UA supplementation [4] [2].

The time-dependent metabolic processing of UA further influences its tissue distribution. Studies in mice have shown that plasma samples collected 1 and 6 hours after UA administration displayed a decrease in UA monomers from 77.2% to 65.7%, accompanied by a corresponding increase in phase II metabolites [2]. This progressive formation of conjugated metabolites in circulation highlights the dynamic nature of UA pharmacokinetics and underscores the importance of considering temporal factors when designing distribution studies and therapeutic regimens.

Molecular Mechanisms and Signaling Pathways

Mitophagy Induction and Mitochondrial Function

UA's distribution to key tissues enables its primary mechanism of action through the induction of mitophagy, the selective autophagic clearance of damaged mitochondria. UA activates the PINK1/Parkin signaling pathway, which is central to mitochondrial quality control, thereby promoting the selective aggregation, degradation, and removal of damaged mitochondria [1]. Additionally, research demonstrates that UA enhances mitophagy by activating the expression of glutathione S-transferases (GSTs) through stimulation of the Nrf2-ARE signaling pathway, further enhancing cellular autophagy and mitochondrial quality control [1].

In skeletal muscle, UA supplementation has been shown to significantly increase both ATP and NAD+ levels, resulting in enhanced cellular energy status [5]. This elevation in energy metabolites activates NAD+-dependent pathways, particularly those mediated by SIRT1, which plays a crucial role in UA-induced physiological effects. The increased NAD+ levels and NAD+/NADH ratio following UA administration trigger downstream signaling cascades that promote mitochondrial biogenesis and function [5].

UA-Mediated Angiogenic Signaling in Skeletal Muscle

G cluster_0 UA-Induced Angiogenic Factors UA UA NAD NAD UA->NAD Increases SIRT1 SIRT1 NAD->SIRT1 Activates PGC1a PGC1a SIRT1->PGC1a Deacetylates & Activates AngiogenicFactors AngiogenicFactors PGC1a->AngiogenicFactors Upregulates MuscleAngiogenesis MuscleAngiogenesis AngiogenicFactors->MuscleAngiogenesis Stimulates VEGFA VEGFA AngiogenicFactors->VEGFA VEGFR2 VEGFR2 AngiogenicFactors->VEGFR2 CDH5 CDH5 AngiogenicFactors->CDH5 CYR61 CYR61 AngiogenicFactors->CYR61

Figure 1: UA-Induced Angiogenesis Signaling Pathway in Skeletal Muscle. This compound (UA) increases NAD+ levels, activating SIRT1, which deacetylates and activates PGC-1α, leading to upregulation of angiogenic factors including VEGFA, VEGFR2, CDH5, and CYR61, ultimately stimulating muscle angiogenesis.

Transcriptomic profiling of skeletal muscle from UA-supplemented mice revealed significant upregulation of angiogenic pathways, with specific enhancement of genes involved in blood vessel development including VEGFA, CDH5, and CYR61 [5]. Inhibition studies using the SIRT1-specific inhibitor EX527 demonstrated that UA-induced upregulation of these angiogenic markers is dependent on SIRT1 activation, confirming the crucial role of the NAD+-SIRT1-PGC-1α axis in mediating UA's effects on vascularization [5]. This pro-angiogenic effect contributes to improved muscle perfusion and function, particularly in aging populations where vascular decline contributes to muscle deterioration.

Anti-inflammatory Mechanisms and Immune Modulation

UA's distribution to various tissues enables its potent anti-inflammatory activity through modulation of key signaling pathways. In chondrocytes, UA attenuates IL-1β-induced inflammatory responses by inhibiting the MAPK/NF-κB signaling pathways [6]. Specifically, UA treatment reduces IL-1β-induced phosphorylation of ERK, JNK, p38, and p65, resulting in decreased expression of catabolic factors such as matrix metalloproteinases (MMPs) and ADAMTS-4 while promoting the expression of anabolic factors including Sox-9, Collagen II, and Aggrecan [6].

Recent clinical research has revealed that UA supplementation positively influences immune aging by expanding naive-like CD8+ T cells with lower expression of exhaustion markers and increasing fatty acid oxidation capacity in immune cells [7] [8]. This immunomodulatory effect is mediated through UA's enhancement of mitochondrial function in immune cells, particularly through increased PGC-1α expression, the master regulator of mitochondrial biogenesis [7]. Single-cell RNA sequencing analysis has demonstrated that UA drives transcriptional shifts across immune populations, modulating pathways linked to inflammation and metabolism, thereby supporting its potential to counteract age-related immune decline and inflammaging [8].

Detailed Research Protocols

Protocol for Tissue Distribution Studies Using Mass Spectrometry

Objective: To quantify UA and its metabolites in various tissues following oral administration.

Materials and Reagents:

  • Pure UA standard (≥98% purity)
  • UA-glucuronide and UA-sulfate standards
  • Methanol, acetonitrile (HPLC grade)
  • Formic acid (LC-MS grade)
  • Phosphate-buffered saline (PBS)
  • Tissue homogenization buffers

Equipment:

  • Liquid chromatography with tandem mass spectrometry (LC-MS/MS) system
  • Tissue homogenizer
  • Refrigerated centrifuge
  • Analytical balance

Experimental Procedure:

  • Animal Dosing and Tissue Collection:

    • Administer UA via oral gavage at desired dosage (typical range: 10-50 mg/kg body weight).
    • Euthanize animals at predetermined time points (e.g., 1, 3, 6, 12, 24 hours post-administration).
    • Collect tissues of interest (muscle, liver, kidney, brain, etc.) and weigh accurately.
    • Flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.
  • Tissue Sample Preparation:

    • Homogenize tissue samples in ice-cold PBS (1:4 w/v ratio) using a tissue homogenizer.
    • Aliquot 100 μL of tissue homogenate into microcentrifuge tubes.
    • Add 300 μL of ice-cold acetonitrile containing internal standard for protein precipitation.
    • Vortex vigorously for 1 minute, then centrifuge at 14,000 × g for 15 minutes at 4°C.
    • Transfer supernatant to new tubes and evaporate under nitrogen stream at 40°C.
    • Reconstitute dried extracts with 100 μL of mobile phase initial conditions.
  • LC-MS/MS Analysis:

    • Inject 10 μL of reconstituted sample onto reversed-phase C18 column (2.1 × 100 mm, 1.8 μm).
    • Use mobile phase A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.
    • Employ gradient elution: 5-95% B over 10 minutes, flow rate 0.3 mL/min.
    • Operate MS in negative electrospray ionization mode with multiple reaction monitoring (MRM).
    • Use specific transitions: m/z 227→183 for UA, m/z 403→227 for UA-glucuronide, m/z 307→227 for UA-sulfate.
  • Data Analysis:

    • Generate calibration curves using blank tissue homogenate spiked with known concentrations of standards.
    • Calculate tissue concentrations using peak area ratios relative to internal standard.
    • Normalize concentrations to tissue weight.
Protocol for Assessing UA Effects on Mitochondrial Function in Immune Cells

Objective: To evaluate UA-induced changes in immune cell metabolism and mitochondrial function.

Materials and Reagents:

  • Freshly isolated human PBMCs
  • RPMI-1640 complete medium
  • UA stock solution (50 mM in DMSO)
  • Mitophagy dyes (e.g., Mitotracker Green, LysoTracker)
  • Fatty acid oxidation assay kit
  • Extracellular flux analyzer (e.g., Seahorse XF)

Experimental Procedure:

  • Cell Culture and Treatment:

    • Isolate PBMCs from human blood samples using density gradient centrifugation.
    • Culture cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in 5% CO₂.
    • Treat cells with UA (typical range: 1-50 μM) or vehicle control for 24-72 hours.
  • Metabolic Analysis:

    • Seed UA-treated and control cells in Seahorse XF96 cell culture microplates (2×10⁵ cells/well).
    • Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using Seahorse XF Analyzer.
    • Perform mitochondrial stress test using sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
    • Calculate key parameters: basal respiration, ATP production, proton leak, maximal respiration, spare respiratory capacity.
  • Immunophenotyping:

    • Harvest UA-treated and control cells, wash with PBS, and stain with fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD45RA, CCR7, PD-1, and other markers of interest.
    • Analyze by flow cytometry to identify T cell subsets and activation/exhaustion status.
    • For intracellular staining, perform fixation and permeabilization before staining with antibodies against Ki-67, TOX, and other intracellular markers.
  • Fatty Acid Oxidation Capacity:

    • Analyze fatty acid oxidation capacity in CD8+ T cells using a commercial fatty acid oxidation assay kit according to manufacturer's instructions.
    • Alternatively, use metabolic tracing with ¹³C-labeled fatty acids and measure ¹³CO₂ production.

Applications and Research Gaps

Research Applications of Tissue Distribution Data

The tissue distribution profile of UA provides critical insights for targeted therapeutic development. The preferential distribution of active UA monomers to skeletal muscle supports its application in muscle health disorders including sarcopenia, age-related muscle decline, and muscular dystrophies [4] [5]. Similarly, the accumulation of UA in the gastrointestinal tract and associated organs justifies its investigation for colorectal and prostate disorders [2] [3].

The distribution pattern also informs dosing strategies for clinical applications. The relatively rapid metabolism and tissue distribution support once-daily dosing regimens, which have demonstrated efficacy in multiple clinical trials [7] [4] [8]. The presence of UA in target tissues at biologically active concentrations following oral supplementation validates the feasibility of oral administration for systemic effects.

Identified Research Gaps and Future Directions

Table 2: Research Gaps in this compound Tissue Distribution and Proposed Solutions

Research Gap Impact on Field Recommended Approach
Limited human tissue distribution data Reliance on preclinical models for distribution predictions Utilize advanced imaging techniques (PET-labeled UA) in clinical studies
Incomplete characterization of transport mechanisms Limited understanding of factors governing tissue-specific distribution Perform transporter inhibition assays and knockout model studies
Variable interindividual bioavailability Challenges in standardized dosing recommendations Conduct population pharmacokinetic studies with microbiome profiling
Limited data on blood-brain barrier penetration Unknown potential for neurological applications Develop specialized CNS distribution studies with sensitive detection methods
Tissue distribution in disease states Limited understanding of pharmacokinetic alterations in pathology Perform distribution studies in disease-specific animal models

Despite significant advances in understanding UA's tissue distribution, several critical knowledge gaps remain. The transport mechanisms responsible for UA's tissue-specific distribution are not fully characterized, requiring further investigation into specific uptake transporters and tissue retention mechanisms [1] [2]. Additionally, there is limited understanding of how disease states alter UA pharmacokinetics and tissue distribution, necessitating studies in pathological models relevant to target indications [9] [10].

The molecular triggers for the conversion of phase II metabolites back to active UA monomers in target tissues represent another area requiring elucidation [2]. Understanding these mechanisms could enable strategies to enhance tissue-specific activation of UA. Furthermore, comprehensive drug-drug interaction studies focusing on UA's metabolism and distribution are needed, particularly given its potential for long-term use in chronic conditions [1].

Conclusion

The tissue distribution profile of this compound provides a scientific foundation for its diverse physiological effects and supports its continued development as a therapeutic agent. The preferential distribution of active UA to key target tissues including skeletal muscle, gastrointestinal organs, and the prostate aligns with its observed benefits in clinical studies. The presented protocols and analytical frameworks provide researchers with standardized methodologies to advance the understanding of UA pharmacokinetics and tissue-specific effects. Future research addressing the identified knowledge gaps will further optimize UA-based interventions and facilitate their translation to clinical applications across multiple therapeutic areas.

References

Urolithin A solubility stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the main challenges when working with Urolithin A in solution? A: The primary challenges are its low aqueous solubility, which limits bioavailability and ease of formulation, and its chemical instability, which can lead to degradation over time and affect experimental reproducibility [1] [2].

  • Q2: What are the most effective methods to improve this compound's solubility? A: Research indicates that encapsulation within liposomes and forming inclusion complexes with cyclodextrins are highly effective strategies. A pH-driven encapsulation method for liposomes has been shown to significantly enhance aqueous dispersibility and bioavailability [1] [3].

  • Q3: How can I analytically confirm the concentration and purity of this compound in my samples? A: A validated Ultra-High-Performance Liquid Chromatography (UHPLC) method is recommended. Using a specialized column like an ACQUITY UPLC CSH Fluoro Phenyl (2.1 mm × 50 mm, 1.7 μm) with a methanol-water mobile phase and gradient elution can achieve excellent separation, specificity, and a short run time [4].


Experimental Protocols & Stabilization Strategies

Here are detailed methodologies for the key strategies to overcome this compound's limitations.

Liposome Encapsulation via pH-Driven Method

This green, scalable method produces liposomes with high encapsulation efficiency and stability [1].

Workflow:

A 1. Prepare Blank Liposomes B 2. Dissolve UroA in Alkaline Solution A->B C 3. Mix Solutions B->C D 4. Neutralize with Acid C->D E 5. UroA Loads into Liposomal Membrane D->E F PDM-ULs: High EE, Small Size, Stable E->F

Detailed Protocol:

  • Prepare Blank Liposomes: Create a solution of soy phosphatidylcholine in water. Pass this solution through a microfluidizer to form blank liposome vesicles [1].
  • Prepare this compound Solution: Dissolve this compound in a mild alkaline solution (e.g., sodium hydroxide). This step deprotonates the phenolic hydroxyl groups, increasing its water-solubility [1].
  • Mixing: Vigorously mix the alkaline this compound solution with the blank liposome solution [1].
  • Neutralization: While mixing, slowly add an acid (e.g., HCl) to neutralize the solution. As the pH drops, this compound becomes less soluble and is driven into the hydrophobic bilayer of the liposomes [1].
  • Characterization: The resulting liposomes (PDM-ULs) can be characterized for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (EE). Typical values are shown in [1].
Stabilization via Cyclodextrin Complexation

Forming an inclusion complex with cyclodextrins can stabilize this compound and improve its water solubility [3].

Protocol:

  • Prepare Solution: Combine this compound with a cyclodextrin (e.g., α-, β-, or γ-cyclodextrin) in water. The recommended mass ratio of cyclodextrin to this compound is between 10:1 and 5000:1 [3].
  • Mixing: Agitate or stir the solution to facilitate the formation of the inclusion complex, where the hydrophobic this compound molecule is encapsulated within the hydrophilic cyclodextrin cavity [3].
  • Storage: The resulting aqueous solution can be used directly or dried into a solid composition for long-term storage [3].

Data Summary for Formulation Comparison

The table below summarizes quantitative data from key studies to help you compare the performance of different this compound formulations.

Formulation Method Key Characteristics Performance & Stability Outcomes Reference

| Liposomes (pH-Driven) | Particle Size: ~100 nm PDI: ~0.20 Encapsulation Efficiency: ~85% | ↑ Bioaccessibility: 1.7x higher than pure UroA ↑ Bioavailability: 2.2x higher (in vivo rat study) ↑ Stability: High stability under simulated digestion | [1] | | Liposomes (Thin-Film) | Particle Size: ~130 nm PDI: ~0.25 Encapsulation Efficiency: ~65% | Lower encapsulation efficiency and stability compared to the pH-driven method. | [1] | | Cyclodextrin Complex | Component: α-, β-, or γ-cyclodextrin Ratio (Cyclodextrin:UroA): 10:1 to 5000:1 (by weight) | ↑ Water solubility ↑ Stabilization of this compound in aqueous solution. | [3] | | Analytical UHPLC | Column: CSH Fluoro Phenyl LOD: 0.051 µg/mL LOQ: 0.103 µg/mL | Excellent linearity: R² = 0.9998 (0.1-10 µg/mL) High precision: RSD = 1.3% Accuracy: Recovery rate 98-102% | [4] |


Troubleshooting Common Issues

  • Problem: Low Encapsulation Efficiency in Liposomes

    • Solution: Ensure the this compound is completely dissolved in the alkaline solution before mixing. The pH shift during neutralization is the critical driving force for encapsulation.
  • Problem: Poor Solubility in Buffer Solutions

    • Solution: Pre-dissolve this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before adding to the aqueous buffer. For long-term studies, consider using a cyclodextrin-based delivery system [3] [2].
  • Problem: Inconsistent UHPLC Results

    • Solution: Use the validated method from [4]. Confirm that your mobile phase is prepared fresh and that the gradient elution profile is precisely followed. The specialized Fluoro Phenyl column is key for achieving high resolution.

References

Urolithin A phase II metabolite reactivation strategies

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Urolithin A Metabolite Reactivation

1. Why are this compound's phase II metabolites considered less active? Following absorption, UA undergoes rapid Phase II metabolism in the liver and intestinal cells, primarily resulting in glucuronide and sulfate conjugates [1]. These conjugates are more hydrophilic, facilitating excretion, but this process masks the active sites of the molecule. In vitro studies consistently show that these glucuronidated forms lose the potent biological activity (e.g., anti-inflammatory effects) of the UA monomer [2].

2. What is the leading hypothesis for the reactivation of UA metabolites in the body? The prevailing theory is the "Inflammatory Dissociation" hypothesis [1]. This proposes that within the microenvironment of inflamed tissues, enzymes such as β-glucuronidase can decouple the glucuronide conjugate, converting the less active UA-glucuronide back into the biologically active UA monomer.

3. How can we model and test this reactivation hypothesis in the lab? To validate this, you can use inflammatory cell models stimulated with agents like Lipopolysaccharide (LPS). The experimental workflow below outlines the key steps, from cell preparation to the analysis of inflammatory markers and UA metabolite forms.

G cluster_analysis Post-Incubation Analysis start Start Experiment cell_prep Cell Preparation • Differentiate THP-1 monocytes to macrophages • Use RAW 264.7 or primary macrophages start->cell_prep pre_treat Pre-treatment Treat cells with: • UA monomer (positive control) • UA-glucuronide (test compound) • Vehicle (negative control) cell_prep->pre_treat stimulate Inflammatory Stimulation Stimulate with LPS to create inflammatory microenvironment pre_treat->stimulate incubate Incubation stimulate->incubate analyze Analysis incubate->analyze a1 Measure Inflammatory Markers • TNF-α (ELISA) • IL-6, IL-10 (ELISA) • miRNA expression (qPCR) analyze->a1 a2 Detect UA Monomer • LC-MS/MS to monitor conversion of UA-glucuronide to UA monomer analyze->a2

4. What are the expected outcomes from this experiment? If the inflammatory dissociation hypothesis holds, you should observe a clear difference between the groups treated with the UA monomer and the UA-glucuronide, as summarized below.

Treatment Group Expected Effect on Inflammatory Markers (e.g., TNF-α) Evidence of UA Monomer Presence
UA Monomer Significant reduction compared to vehicle control [2] High
UA-Glucuronide Reduction only in LPS-stimulated (inflamed) models [1] Detectable in inflamed cell/tissue lysates via LC-MS
Vehicle Control No reduction (high levels) None

5. What are the critical technical considerations for these experiments?

  • Compound Purity & Sourcing: Ensure high-purity (>95%) UA and its defined glucuronide isomers (e.g., UA-3-O-glucuronide, UA-8-O-glucuronide). These are not always commercially available and may require isolation from human urine or custom synthesis [2].
  • Cell Model Selection: The choice of model matters. Primary human immune cells or differentiated macrophage cell lines (like THP-1) are more physiologically relevant than non-immune cell lines.
  • Analytical Method: Using LC-MS/MS is crucial to directly quantify the conversion of the glucuronide back to the UA monomer, providing direct proof of reactivation.

Troubleshooting Guide

Problem Potential Cause Solution

| No anti-inflammatory effect is observed with UA-glucuronide, even under LPS stimulation. | 1. The specific cell type lacks the necessary enzymes (e.g., β-glucuronidase) for deconjugation. 2. The inflammatory stimulus is not strong enough or is incorrect. 3. The UA-glucuronide compound is degraded or impure. | 1. Try different cell models (e.g., primary macrophages from different donors). 2. Titrate the LPS concentration and confirm inflammation with a positive control. 3. Verify compound integrity and purity via HPLC or LC-MS. | | The UA monomer is detected in control groups without inflammation. | 1. Spontaneous chemical hydrolysis of the glucuronide conjugate. 2. Low-level baseline enzymatic activity in the cells. | 1. Check the stability of your UA-glucuronide stock in the cell culture medium alone. 2. Include a "UA-glucuronide in medium only" control to establish a baseline. | | Inconsistent results between experimental replicates. | 1. Variation in macrophage differentiation. 2. Inconsistent LPS stimulation. | 1. Standardize the differentiation protocol (e.g., PMA concentration and duration). 2. Prepare a large, single-aliquot of LPS solution to use across all experiments. |

Key Research Gaps & Future Directions

The "inflammatory dissociation" model is a compelling starting point, but the specific enzymatic triggers and the full range of tissue microenvironments that enable this reactivation are not yet fully characterized [1]. Future research should focus on:

  • Identifying and quantifying the specific isoforms of β-glucuronidase involved.
  • Exploring other potential pathological or physiological conditions (e.g., cancer microenvironment, oxidative stress) that could trigger deconjugation.
  • Developing more advanced in vitro models that better recapitulate the complex tissue environment.

References

Urolithin A interindividual variability gut microbiota

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer & Key Troubleshooting Tips
What causes interindividual variability in UroA production? Variability is primarily due to differences in gut microbiome composition. Only specific bacteria possess the enzymes to convert dietary ellagitannins into UroA [1] [2].

| What are the different Urolithin metabotypes? | Populations are categorized into three metabotypes based on their final urolithin products [3]:

  • Metabotype A: Produces Urolithin A.
  • Metabotype B: Produces Urolithin B and/or Isothis compound, in addition to UroA.
  • Metabotype 0 (Non-producers): Does not produce these final urolithins. | | How can I overcome low or no UroA production in my experiments? | - Direct UroA Supplementation: Bypasses the need for microbial conversion and provides consistent, high plasma exposure [4].
  • Synbiotic Intervention: A combination of specific probiotics and prebiotics (e.g., pomegranate extract) can enrich for UroA-producing bacteria and significantly increase UroA output in previously low-producing individuals [5]. | | Which bacterial species are key for UroA production? | - Ellagic Acid Producers: Lactobacillus rhamnosus, L. plantarum, and L. casei (convert ellagitannins to ellagic acid) [5].
  • UroA Producers: Gordonibacter spp., Ellagibacter spp., and Enterocloster spp. (particularly for the final dehydroxylation step to UroA) [2] [5] [3]. | | How can I determine the UroA producer status of my study subjects? | Conduct a Pomegranate Juice (PJ) Challenge: Adminstrate a standardized dose of pomegranate juice and measure urolithin levels in plasma, urine, or feces over 24-48 hours. Individuals with detectable UroA are classified as producers [4]. |

Experimental Protocols & Workflows

Protocol 1: Determining Urolithin Metabotype in Human Subjects

This protocol is used to classify participants into metabotypes for stratified study designs [4] [3].

  • Standardized Challenge: After an overnight fast, administer 8 oz (approx. 240 mL) of 100% pomegranate juice (e.g., POM Wonderful) to participants.
  • Sample Collection:
    • Urine/Fecal Collection: Collect baseline samples (pre-dose) and then over a 24-48 hour period post-ingestion.
    • Plasma Collection: Collect blood samples at baseline (T0), 6 hours (T6), and 24 hours (T24) post-ingestion. Centrifuge to isolate plasma and store at -80°C.
  • Analysis:
    • Use HPLC-DAD-MS or calibrated HPLC methods to identify and quantify urolithin metabolites (UroA, UroB, IsoUroA, and their conjugates) [4] [3].
  • Metabotype Classification:
    • Metabotype A: Presence of UroA as the dominant final urolithin.
    • Metabotype B: Presence of both UroA and Isothis compound/UroB.
    • Metabotype 0: Absence of these final urolithins.

The following diagram illustrates the logical workflow and decision points for this protocol:

Start Start: Administer Standardized Pomegranate Juice Collect Collect Bio-samples: Plasma, Urine, or Feces over 24-48h Start->Collect Analyze Analyze Samples via HPLC-DAD-MS Collect->Analyze Decision Metabolite Detection Analyze->Decision MT0 Classify as Metabotype 0 (Non-producer) Decision->MT0 No final urolithins MTA Classify as Metabotype A Decision->MTA UroA only MTB Classify as Metabotype B Decision->MTB UroA + Isothis compound/UroB

Protocol 2: In Vitro Screening for UroA-Producing Bacteria

This methodology is used to isolate and identify bacterial strains capable of producing urolithins from ellagic acid [3].

  • Sample Inoculation: Prepare a 1/10 (w/v) dilution of human fecal sample in nutrient broth (e.g., Anaerobic Basal Broth) supplemented with 0.05% L-cysteine hydrochloride. Filter and homogenize.
  • Anaerobic Cultivation: Incubate the culture under strict anoxic conditions (e.g., 85% N₂, 10% CO₂, 5% H₂) at 37°C. Add ellagic acid (EA) or urolithin precursors (e.g., 15 μM Urolithin C) to the broth to induce and screen for metabolic activity.
  • Isolation of Strains: After confirming metabolic activity, streak the culture on ABB agar plates and incubate anaerobically. Pick and sub-culture individual colonies in broth containing EA.
  • Metabolite Confirmation:
    • Extract culture aliquots with acidified ethyl acetate.
    • Analyze the extracts using HPLC-DAD-MS to identify produced urolithins by comparing retention times and mass spectra with authentic standards.
  • Phylogenetic Identification: Perform 16S rRNA gene sequencing on isolated, active strains for taxonomic classification.

The workflow for the screening and isolation process is as follows:

Start Inoculate Fecal Sample in Anaerobic Broth + Ellagic Acid Incubate Anaerobic Incubation (37°C) Start->Incubate Plate Plate on Agar for Colony Isolation Incubate->Plate Subculture Sub-culture Colonies in Broth + Ellagic Acid Plate->Subculture Confirm Confirm Urolithin Production via HPLC-MS Subculture->Confirm Identify Identify Strain via 16S rRNA Sequencing Confirm->Identify

Protocol 3: Quantifying UroA and its Metabolites in Biological Samples

This is critical for assessing bioavailability and exposure in both human and animal studies [4].

  • Sample Preparation:
    • Plasma: Thaw samples on ice. Precipitate proteins using cold acetonitrile (e.g., 1:3 sample:acetonitrile ratio), vortex, and centrifuge. Collect the supernatant.
    • Urine/Feces: Perform liquid-liquid extraction with acidified ethyl acetate or solid-phase extraction (SPE).
  • Chromatographic Separation:
    • Instrument: HPLC system.
    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 μm).
    • Mobile Phase: A) Water with 0.1% Formic Acid; B) Acetonitrile with 0.1% Formic Acid.
    • Gradient: Ramp from 10% B to 90% B over 20-30 minutes.
  • Detection & Quantification:
    • Mass Spectrometry: Use electrospray ionization (ESI) in negative mode. Monitor specific multiple reaction monitoring (MRM) transitions for UroA, UroA-glucuronide, UroA-sulfate, and other urolithins.
    • Quantification: Use calibrated curves from pure reference standards for each analyte.

Key Quantitative Data for Experimental Design

The table below summarizes crucial prevalence and exposure data to inform your study power calculations and group stratification.

Metric Value Context & Relevance
Prevalence of UroA Producers ~40% of population [4] Use this to estimate recruitment targets. Expect ~60% of participants to be low or non-producers without intervention.
Baseline UroA Detection 12% of subjects [4] Highlights that natural UroA levels are very low in most fasted individuals.
Exposure: Direct UroA vs. Diet >6-fold higher plasma exposure [4] Direct UroA supplementation provides a more consistent and potent pharmacological exposure compared to dietary precursor intake.
Synbiotic Effect on UroA 49-fold increase (Day 91) [5] Demonstrates the potential of synbiotics to significantly enhance endogenous UroA production in a sustained manner.

References

Urolithin A Nanoformulations: Technical Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes two advanced nanoparticle (NP) systems designed for UA delivery, as reported in recent studies.

Nanoparticle System Composition & Synthesis Key Characteristics Performance & Outcomes Primary Application

| Inflammation-Targeting NPs (ITNPs) [1] | Polymer: Gum Kondagogu (GKG) [1]. Method: Emulsification [1]. Surface Charge: Negative (to target positively charged inflamed tissues) [1]. | Targets sites of intestinal inflammation [1]. | Attenuated chemically-induced and immune checkpoint inhibitor-induced colitis in preclinical models [1]. | Inflammatory Bowel Disease (IBD) and associated colitis [1]. | | UA-laden P2Ns-GA Nanoparticles [2] | Polymer: Periodic functional polyester (P2s) conjugated with gambogic acid (GA) [2]. Method: Nanoprecipitation with DMAB stabilizer [2]. | Enhances oral bioavailability [2]. | 7-fold increase in oral bioavailability; reduced mortality from cisplatin-induced acute kidney injury in mice by 63% [2]. | Mitigating cisplatin-induced cardiotoxicity and nephrotoxicity [2]. |

Experimental Protocols & Troubleshooting

Here are detailed methodologies and common challenges for developing and analyzing UA nanoparticles, presented in an FAQ format.

FAQ: How can I formulate and characterize UA-loaded nanoparticles?

A: Follow this workflow for nanoparticle preparation and validation:

  • Nanoparticle Synthesis

    • Emulsification Method (for ITNPs): Optimize an emulsification method using a natural polymer like Gum Kondagogu (GKG) to efficiently encapsulate UA or its synthetic analog UAS03 [1].
    • Nanoprecipitation Method (for P2Ns-GA):
      • Synthesize the functional polyester polymer (P2s) and conjugate it with gambogic acid (GA) [2].
      • Use the nanoprecipitation technique with (Di-n-dodecyl)-dimethyl-ammonium bromide (DMAB) as a stabilizer to form the UA-laden P2Ns-GA nanoparticles [2].
  • Critical Characterization Steps

    • Surface Charge (Zeta Potential): Confirm that your NPs have a negative surface charge if targeting inflamed intestinal tissues [1].
    • Encapsulation Efficiency (EE): Determine the percentage of UA successfully loaded into the nanoparticles. This is a key metric for formulation success.
    • Stability and Release Profile: Assess the nanoparticle stability in physiological fluids and the drug release kinetics under simulated conditions [3].
FAQ: What are common issues and how can I troubleshoot them?

A: Common challenges and their potential solutions include:

  • Challenge: Low Encapsulation Efficiency
    • Solution: Optimize the ratio of drug to polymer and the parameters of your synthesis method (e.g., emulsification speed, solvent system).
  • Challenge: Inadequate Targeting
    • Solution: Verify the surface charge and functionalization of your nanoparticles. For intestinal inflammation targeting, ensure a strong negative zeta potential [1].
  • Challenge: Poor Solubility or Bioavailability of Free UA
    • Solution: This is a primary reason to use nanoformulations. The P2Ns-GA system showed a 7-fold enhancement in oral bioavailability, directly addressing this issue [2].

Mechanism and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the core mechanisms and experimental workflows.

Diagram 1: Urolithin A's Core Mechanisms of Action

This diagram outlines the primary biological pathways through which this compound exerts its therapeutic effects.

UA_Mechanism cluster_mito Mitochondrial Homeostasis cluster_effects Key Bioactivities UA This compound (UA) Mitophagy Mitophagy UA->Mitophagy AntiOxid Antioxidant UA->AntiOxid AntiInflamm AntiInflamm UA->AntiInflamm NAD ↑ NAD+ Levels SIRT1 Activates SIRT1 NAD->SIRT1 PGC1a Upregulates PGC-1α SIRT1->PGC1a Angio Modulates Angiogenesis & Lymphangiogenesis PGC1a->Angio  Regulates Mitophagy->NAD

Diagram 2: Developing & Testing UA Nanoparticles

This flowchart details the key stages in the development and validation of UA-loaded nanoparticle systems.

NP_Workflow cluster_form 1. Formulation cluster_test 3. Efficacy & Safety Testing Start Define Application & Target PolySelect PolySelect Start->PolySelect Synthesize Load UA via Emulsification/Nanoprecipitation Char Char Synthesize->Char PolySelect->Synthesize InVivo In Vivo Disease Models Safety Biodistribution & Toxicity Study InVivo->Safety InVitro InVitro InVitro->InVivo Char->InVitro

Key Design Considerations for UA Nano-Delivery

When designing your UA nanoparticle system, keep these principles in mind:

  • Leverage the EPR Effect: Nanoparticles can passively accumulate in tumor or inflamed tissues due to the Enhanced Permeability and Retention (EPR) effect [3].
  • Targeted Delivery: Functionalizing nanoparticles with targeting ligands (e.g., antibodies, peptides) can enable active targeting to specific cells, improving efficacy and reducing off-target effects [3].
  • Address Biological Barriers: The specific application dictates the barriers to overcome. For CNS disorders, NPs must be engineered to cross the blood-brain barrier [4], while for IBD, they must withstand the GI environment and target inflamed mucosa [1].

References

Urolithin A tissue-specific targeting methods

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action & Tissue Targeting

The table below summarizes the primary molecular mechanisms of Urolithin A and their associated tissue or disease contexts.

Mechanism of Action Key Signaling Pathways / Molecular Targets Observed Tissue/Cell Type (from research) Potential Therapeutic Context
Induction of Mitophagy & Improved Mitochondrial Function PINK1/Parkin pathway; Nrf2-ARE pathway [1] [2] Skeletal muscle [3], Cardiomyocytes (preclinical) [4], Neuronal cells (preclinical) [4] Age-related muscle decline, Mitochondrial myopathies, Neurodegenerative diseases [4] [1]
Anti-inflammatory Effects Suppression of PI3-K/Akt/NF-κB and JNK/AP-1 pathways; Inhibition of NADPH oxidase [5] Macrophages (RAW264, peritoneal) [5] Chronic inflammatory conditions (e.g., Rheumatoid arthritis, Inflammatory bowel disease) [4]
Anti-cancer & Anti-metastatic Effects Inhibition of AKT1/EGFR/MMP2/MMP9 [6]; Induction of apoptosis & cell cycle arrest [4] [2] Osteosarcoma cells [6], Colon cancer cells (preclinical) [4] [2], Breast, prostate, pancreatic cancer cells (preclinical) [4] Osteosarcoma, Colorectal cancer, other carcinomas [4] [6]
Immunomodulation Modulation of cGAS-STING signaling [7] Immune cells (specific types under investigation) [7] Autoimmune diseases, Cancer immunotherapy (potential)

To better understand the flow of these mechanisms, the following diagram illustrates this compound's core action in activating mitophagy.

Experimental Protocols for Key Assays

For researchers investigating the mechanisms of this compound, here are detailed methodologies for key in vitro assays.

Protocol 1: Assessing Anti-Metastatic Potential in Osteosarcoma Cells

This protocol is adapted from a 2025 study that explored UA's effect on osteosarcoma cell migration and invasion [6].

  • 1. Cell Preparation: Culture osteosarcoma cells (e.g., MG-63, Saos-2) in recommended media. Seed cells in multi-well plates and allow them to adhere overnight.
  • 2. Treatment: Prepare a stock solution of UA in DMSO (e.g., 87.6 mM). Serially dilute the stock in DMSO and then in cell culture medium to achieve the desired working concentrations (e.g., 10-100 µM). Include a vehicle control (DMSO at the same dilution as treated groups). Treat cells for 24-48 hours [6].
  • 3. Migration Assay (Scratch Assay):
    • Create a scratch in the confluent cell monolayer using a sterile pipette tip.
    • Wash cells to remove debris and add fresh media containing UA.
    • Image the scratch at 0 hours and at regular intervals (e.g., 24h, 48h) using a microscope.
    • Quantify the migration distance or the percentage of wound closure using image analysis software.
  • 4. Invasion Assay (Boyden Chamber Assay):
    • Coat the upper chamber of a transwell insert with Matrigel to simulate the extracellular matrix.
    • Seed serum-starved cells in the upper chamber with media containing UA. Place complete growth media in the lower chamber as a chemoattractant.
    • Incubate for 24-48 hours. Then, remove non-invading cells from the upper surface of the membrane.
    • Fix, stain (e.g., with crystal violet), and count the cells that have invaded through the Matrigel to the lower surface under a microscope.
  • 5. MMP Activity Assay (Gelatin Zymography):
    • Collect conditioned media from treated and control cells.
    • Separate the proteins using SDS-PAGE with a gel copolymerized with gelatin as a substrate.
    • Renature the enzymes in the gel and incubate in development buffer to allow digestion of the gelatin.
    • Stain the gel with Coomassie Blue. Proteolytic activity of MMPs (like MMP2 and MMP9) will appear as clear bands against a blue background.
Protocol 2: Evaluating Anti-inflammatory Effects in Macrophages

This protocol is based on a study investigating UA's effect on LPS-stimulated RAW264 macrophages [5].

  • 1. Cell Culture and Treatment: Culture RAW264 macrophages. Pre-treat cells with varying concentrations of UA (e.g., 10-50 µM) for a set period (e.g., 1-2 hours).
  • 2. Inflammation Induction: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Continue incubation for a predetermined time (e.g., 6-24 hours).
  • 3. Measurement of Pro-inflammatory Mediators:
    • Nitric Oxide (NO): Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
    • Cytokines: Analyze the levels of cytokines like TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.
  • 4. Analysis of Signaling Pathways (Western Blot):
    • Lyse treated cells and extract total protein.
    • Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key proteins in the NF-κB and AP-1 pathways (e.g., phospho-Akt, phospho-JNK, phospho-IκBα, NF-κB p65).
    • Detect bands using a chemiluminescence system. UA treatment should suppress the phosphorylation/activation of these proteins [5].

Troubleshooting Common Experimental Issues

Here are solutions to common problems researchers might face when working with this compound.

Problem Possible Cause Solution / Troubleshooting Step
Low or variable cellular uptake/bioactivity Conversion to inactive phase II metabolites (glucuronides/sulfates) [8] Consider using an in vitro model of inflammation; the "inflammatory dissociation" hypothesis suggests metabolites may revert to active UA monomers in inflamed microenvironments [8].
Poor solubility in culture media Hydrophobic nature of UA [4] Use high-grade DMSO for stock solutions. Ensure final DMSO concentration is ≤0.1% (v/v) to avoid cytotoxicity. Confirm solubility by visual inspection for precipitation after dilution.
Inconsistent results in animal studies Variable gut microbiota composition affecting endogenous UA production from dietary precursors [1] [2] For consistent dosing, bypass the microbiome by using synthesized UA supplements administered directly via oral gavage or diet mixture [3]. Do not rely solely on dietary ellagitannins.
Lack of expected mitophagy response Cell-type specific effects; sub-optimal dosing Validate assays in a positive control cell line. Titrate the UA concentration and duration of treatment. Confirm mitophagy activation via Western blot for PINK1/Parkin or using mitophagy-specific fluorescent dyes [1].

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended dosage of this compound for human clinical studies?

    • A: Clinical trials have used doses ranging from 250 mg to 1000 mg per day for up to 4 months. A 500 mg dose has been effective for increasing muscle strength, while 1000 mg may be needed for more potent anti-inflammatory effects and improved muscle endurance [3] [9]. Always refer to the latest clinical protocols for your specific research context.
  • Q2: How can I ensure consistent delivery of UA in cell culture experiments given its solubility issues?

    • A: Prepare a concentrated stock solution in DMSO and then dilute it in the cell culture medium. The final DMSO concentration should be kept low (e.g., ≤0.1%) to avoid cytotoxic effects. Vortex thoroughly after dilution and inspect the medium for any signs of precipitation [6].
  • Q3: Why might I not observe anti-cancer effects of UA in my cell line model?

    • A: Efficacy can be highly cell-type specific. Ensure your model is relevant by checking literature for sensitivity (e.g., effects shown in colon, prostate, breast, and osteosarcoma models [4] [6]). Also, verify the activity of your UA compound and consider testing a range of concentrations and exposure times.
  • Q4: What are the primary safety considerations for UA use in animal studies?

    • A: In human and animal studies, UA has been generally well-tolerated. No serious adverse events have been reported in clinical trials. Some mild, transient side effects like muscle aches, headache, or digestive issues have been noted but are uncommon [3] [9] [10]. Standard toxicological assessments in your animal model are still recommended.

References

Urolithin A conjugation dissociation in inflammatory microenvironment

Author: Smolecule Technical Support Team. Date: February 2026

Urolithin A Conjugation & Inflammatory Dissociation

Q: What is the phenomenon of Uro-A conjugation and subsequent dissociation in an inflammatory microenvironment?

This compound (Uro-A) is a gut microbiome-derived metabolite known for its anti-inflammatory and health-promoting properties. However, after absorption in the intestine and passage through the liver, Uro-A undergoes extensive phase II metabolism, primarily converting into conjugated forms like Uro-A glucuronide (Uro-A glur) and Uro-A sulfate [1] [2].

These conjugated forms are more water-soluble for systemic transport but are considered to have reduced biological activity compared to the free Uro-A monomer [1]. The key to its localized activity lies in a process called "inflammatory deconjugation".

The "inflammatory dissociation" hypothesis proposes that within inflamed tissues, enzymes in the inflammatory microenvironment can deconjugate Uro-A glucuronide back into the active free Uro-A monomer [1] [3]. This explains how systemic administration of Uro-A can still exert potent anti-inflammatory effects at specific sites of inflammation, as the active compound is regenerated precisely where it is needed.

The table below summarizes the core quantitative data and characteristics of this process:

Aspect Details
Primary Circulating Forms Uro-A glucuronide (major), Uro-A sulfate, free Uro-A (minor) [1] [2].
Half-Lives of Uro-A & Metabolites Free Uro-A & Uro-A glucuronide: 17-22 hours; Uro-A sulfate: 25-58 hours [2].
Reported Bioavailability No bioaccumulation reported in clinical studies [2].
Key Inflammatory Trigger Lipopolysaccharide (LPS)-induced systemic inflammation [3].
Consequence of Dissociation Regeneration of active Uro-A monomer in target tissues, enabling its anti-inflammatory and chemopreventive effects [1] [3].

This deconjugation process can be visualized as a key pathway enabling Uro-A's activity. The following diagram illustrates the journey of Uro-A from ingestion to its activation at the site of inflammation.

G OralIntake Oral Intake of Uro-A or Precursors PhaseII Phase II Metabolism (Conjugation) OralIntake->PhaseII ConjugatedUA Conjugated Uro-A (Uro-A glucuronide/sulfate) Lower bioactivity PhaseII->ConjugatedUA SystemicCirculation Systemic Circulation ConjugatedUA->SystemicCirculation InflammationSite Inflammatory Microenvironment SystemicCirculation->InflammationSite Enzymes Inflammation-Associated Enzymes (e.g., Glucuronidases) InflammationSite->Enzymes FreeUA Free Uro-A Monomer High bioactivity Enzymes->FreeUA Deconjugation BiologicalEffect Exerts Anti-inflammatory & Chemopreventive Effects FreeUA->BiologicalEffect

Experimental Protocol for Validating Inflammatory Deconjugation

Objective: To demonstrate the LPS-triggered deconjugation of Uro-A glucuronide to free Uro-A in vivo.

This protocol is adapted from the foundational study by Ávila-Gálvez et al. (2019) [3].

1. Materials

  • Test Compound: this compound glucuronide (Uro-A glur).
  • Inflammatory Agent: Lipopolysaccharide (LPS) from E. coli or another relevant pathogen.
  • Animals: Laboratory mice or rats (e.g., C57BL/6 strain).
  • Control Groups: Vehicle control and an LPS-only control.
  • Analytical Equipment: LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) system for high-sensitivity quantification of Uro-A metabolites.

2. Experimental Workflow

The following chart outlines the key stages of the experimental procedure.

G Start Start CompoundAdmin Administer Uro-A glur (e.g., oral gavage or i.v. injection) Start->CompoundAdmin LPSInduction Induce Systemic Inflammation (LPS injection) CompoundAdmin->LPSInduction TissueCollection Collect Target Tissues (e.g., colon, inflamed organ) LPSInduction->TissueCollection SampleAnalysis Homogenize & Analyze Samples via LC-MS/MS TissueCollection->SampleAnalysis DataMeasurement Measure Levels of: - Uro-A glucuronide - Free Uro-A SampleAnalysis->DataMeasurement Compare Compare metabolite levels between LPS and control groups DataMeasurement->Compare End End Compare->End

3. Key Measurements & Data Analysis

  • Quantification: Use LC-MS/MS to precisely measure the concentrations of Uro-A glur and free Uro-A in the collected tissue samples.
  • Expected Outcome: Successful deconjugation is indicated by a statistically significant increase in the ratio of free Uro-A to Uro-A glucuronide in the tissues of the LPS-treated group compared to the control groups [3]. This confirms that inflammation triggers the local reactivation of the compound.

Troubleshooting FAQ

Q: We are not detecting a significant increase in free Uro-A in our inflammation model. What could be wrong?

  • Verify LPS Activity and Dosage: Confirm the potency and biological activity of your LPS batch. The inflammatory response is dose-dependent; a pilot study may be needed to establish the minimum LPS dose required to trigger a robust systemic inflammation in your specific animal model.
  • Optimize Timing: The kinetics of deconjugation are critical. The time between LPS induction and tissue collection must be optimized. Collect samples at various time points (e.g., 6, 12, 24 hours post-LPS) to capture the peak of deconjugation.
  • Confirm Uro-A glur Purity and Stability: Ensure the purity and stability of the administered Uro-A glucuronide. Degradation of the compound before administration will compromise the experiment.
  • Check Analytical Method Sensitivity: Re-validate your LC-MS/MS method to ensure it has sufficient sensitivity and specificity to detect low levels of free Uro-A in complex tissue matrices without interference.

Q: Are there specific cell-based models to study this deconjugation? While the primary evidence comes from in vivo models (like the LPS-induced inflammation model [3]), you could develop a co-culture system. This might involve:

  • Target Cells: Cells expressing high levels of inflammatory markers and the enzyme β-glucuronidase (e.g., certain macrophages or epithelial cells).
  • Setup: Treating these cells with Uro-A glur in the presence of an inflammatory stimulus (like LPS or TNF-α) and then measuring the conversion to free Uro-A in the conditioned medium and cell lysates.

References

Urolithin A metabolite standard preparation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Urolithin A

For quality control and precise quantification, Ultra-High-Performance Liquid Chromatography (UHPLC) is recommended over traditional HPLC due to its superior resolution and faster analysis times [1] [2]. The table below summarizes a validated UHPLC method.

Parameter Specification / Condition
Analytical Technique Ultra-High-Performance Liquid Chromatography (UHPLC)
Column ACQUITY UPLC CSH Fluoro Phenyl (2.1 mm × 50 mm, 1.7 μm) [1] [2]
Mobile Phase Methanol and water, with optimized gradient elution [1]
Detection Not specified in detail (UV or MS are common)
Recommended Diluent 40% methanol aqueous solution (for optimal peak shape) [1]
Linearity (r²) 0.9998 over 0.100–10.000 µg/mL [1] [2]
Limit of Detection (LOD) 0.051 µg/mL [1] [2]
Limit of Quantification (LOQ) 0.103 µg/mL [1] [2]
Precision (Inter-operator RSD) 1.3% [1]
Extraction Method Ultrasonic extraction with pure methanol for 30 minutes [1] [2]
Average Recovery Rate Over 95% [1] [2]

This compound Standard Preparation Workflow

The following diagram illustrates the core steps for preparing and analyzing a this compound standard, from sample preparation to system calibration.

Start Start Sample Preparation A Weigh this compound Standard Powder Start->A B Select Diluent: 40% Methanol Aqueous Solution A->B C Dissolve and Dilute to Target Concentration B->C D Optimize Extraction: Pure Methanol, 30 min Ultrasonic C->D E Filter Sample (e.g., 0.22 μm membrane) D->E F UHPLC System Setup E->F G Calibration Curve: 0.100–10.000 μg/mL F->G H Inject and Analyze Sample G->H End Analyze Chromatogram and Quantify H->End

Frequently Asked Questions & Troubleshooting

Standard Preparation & Calibration
  • Q: How do I prepare a stable stock solution of this compound?

    • A: Use pure methanol to create the primary stock solution, as it provides high recovery rates (>95%). For subsequent dilutions to working concentrations, a 40% methanol aqueous solution is recommended as a diluent to maintain analyte stability and achieve sharp, symmetrical chromatographic peaks [1] [2].
  • Q: What is the expected linear range for a this compound calibration curve?

    • A: A validated UHPLC method demonstrated excellent linearity (r² = 0.9998) across a concentration range of 0.100 to 10.000 µg/mL [1] [2].
Analysis & Method Optimization
  • Q: Why is my chromatogram showing poor peak shape or resolution?

    • A: This is a common issue. To achieve high resolution:
      • Use a Specialized Column: A Fluoro Phenyl column (e.g., ACQUITY UPLC CSH Fluoro Phenyl) provides higher separation efficiency for this compound and its impurities compared to conventional C18 columns [1] [2].
      • Optimize Mobile Phase: Employ a methanol-water gradient elution program tailored for this compound [1].
  • Q: How can I improve the recovery of this compound from a solid matrix (e.g., a health product)?

    • A: For solid samples, ultrasonic extraction with pure methanol for 30 minutes has been shown to be highly effective, achieving over 95% recovery. Prolonging the extraction time did not significantly improve recovery rates [1] [2].
General Inquiries
  • Q: What are the primary natural sources of this compound precursors?

    • A: this compound is not directly consumed but is produced by gut microbiota from ellagitannins and ellagic acid. These precursors are abundant in pomegranates, walnuts, almonds, strawberries, and raspberries [3] [1] [4].
  • Q: Is this compound safe to handle in the laboratory?

    • A: Current research indicates a favorable safety profile. This compound has received FDA GRAS (Generally Recognized as Safe) designation for use in dietary supplements. Human clinical trials administering up to 2000 mg per day for 28 days reported no significant side effects or alterations in standard health markers [4] [5].

References

Urolithin A analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Validated UHPLC Method for Urolithin A

The table below summarizes the key parameters and results from a validated this compound analytical method [1] [2].

Validation Parameter Result / Condition
Analytical Technique Ultra-High-Performance Liquid Chromatography (UHPLC)
Chromatographic Column ACQUITY UPLC CSH Fluoro Phenyl (2.1 mm × 50 mm, 1.7 μm) [1] [2]
Mobile Phase Methanol and Water (Gradient Elution) [1] [2]
Optimal Diluent 40% Methanol aqueous solution [1] [2]
Optimal Extraction Solvent Pure Methanol [1] [2]
Optimal Extraction Time 30 minutes (Ultrasonic extraction) [1] [2]
Linearity Range 0.100 – 10.000 µg/mL [1] [2]
Correlation Coefficient (r²) 0.9998 [1] [2]
Limit of Detection (LOD) 0.051 µg/mL [1] [2]
Limit of Quantification (LOQ) 0.103 µg/mL [1] [2]
Repeatability (Inter-operator RSD) 1.3% [1] [2]
Recovery Rate (Spiked Samples) 98% - 102% [1] [2]

Troubleshooting Guide & FAQs

Q1: How can I improve the peak shape of this compound in my chromatogram?

  • Problem: Tailing or fronting peaks, poor resolution.
  • Solutions:
    • Verify Diluent: The 40% methanol aqueous solution was found to produce sharp and symmetrical peaks with no fronting or tailing. Ensure your sample diluent matches this composition [1] [2].
    • Check Column Selectivity: Use a specialized Fluoro Phenyl column. It demonstrated higher efficiency for separating this compound from its impurities compared to conventional C18 columns [1] [2].
    • Confirm Gradient: Use the optimized gradient elution profile to achieve baseline resolution [1] [2].

Q2: My sample recovery for this compound is low. What could be the issue?

  • Problem: Low analyte recovery during extraction.
  • Solutions:
    • Optimize Solvent: Pure methanol provided the highest recovery rate (over 95%). Methanol-water mixtures and pure water yielded significantly lower results [1] [2].
    • Optimize Time: An extraction time of 30 minutes using ultrasonic extraction was sufficient. Longer times (45-60 min) did not enhance recovery [1] [2].
    • Technique: Ultrasonic extraction is recommended to minimize thermal degradation of the compound [1] [2].

Q3: The method lacks specificity in my product's complex matrix.

  • Problem: Interference from excipients or impurities in the health product.
  • Solutions:
    • Method Specificity: The validated method showed a resolution factor of ≥2.0 between this compound and adjacent impurity peaks, with no interference from the diluent [1] [2].
    • Matrix Testing: The method was successfully applied to a commercial health product, but the study notes it may be affected by the excipient matrix. You may need to adjust the sample preparation or gradient for your specific formulation [1] [2].

Experimental Workflow Diagrams

The following diagram illustrates the complete UHPLC method development and validation workflow.

UA_Method_Workflow Start Start Method Development SamplePrep Sample Preparation • Extract with Pure Methanol • Sonicate for 30 min Start->SamplePrep ColumnSel Chromatographic Conditions • Column: UPLC CSH Fluoro Phenyl • Mobile Phase: Methanol-Water Gradient • Diluent: 40% Methanol SamplePrep->ColumnSel MethodVal Method Validation • Test Linearity, LOD, LOQ • Assess Precision, Accuracy • Verify Specificity ColumnSel->MethodVal End Validated Method MethodVal->End

The troubleshooting logic for resolving common this compound analysis issues is outlined below.

UA_Troubleshooting Problem Problem Encountered? PeakIssue Poor Peak Shape? Problem->PeakIssue  Yes RecoveryIssue Low Recovery? Problem->RecoveryIssue   SpecificityIssue Lack of Specificity? Problem->SpecificityIssue   Soln1 Check & adjust diluent to 40% Methanol solution PeakIssue->Soln1  Yes Soln2 Use Fluoro Phenyl column and confirm gradient PeakIssue->Soln2   Soln3 Extract with Pure Methanol for 30 min RecoveryIssue->Soln3  Yes Soln4 Verify resolution (≥2.0) and check for matrix effects SpecificityIssue->Soln4  Yes

References

Urolithin A clinical trial versus placebo muscle strength

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data on Muscle Performance

The table below summarizes key outcomes from randomized controlled trials investigating Urolithin A supplementation.

Trial Participant Profile Intervention Details Primary Muscle Strength/Endurance Outcomes Key Biomarker Findings

| Middle-aged adults (mean age ~71.7 years) [1] [2] | 1,000 mg/day this compound for 4 months [2] | • ~12% improvement in muscle strength [1] • Significant improvement in muscle endurance in hand and leg muscles [2] | • Significant reduction in plasma acylcarnitines and C-reactive protein (indicating higher mitochondrial efficiency and reduced inflammation) [1] [2] | | Older adults (aged 65-90) [2] | 1,000 mg/day this compound for 4 months | • Significant improvement in muscle endurance in hand and leg muscles vs. placebo [2]6-minute walk distance: Increased by 60.8 m (UA) vs. 42.5 m (placebo); difference was not statistically significant [2] | • Decreased plasma acylcarnitines and ceramides [2] | | Healthy, sedentary elderly [3] | 250-2,000 mg single dose; 250-1,000 mg/day for 4 weeks | (Focused on safety and bioavailability) | • No toxicity across all doses; favorable safety profile [3] |

Experimental Protocols in Key Trials

To evaluate the effects of this compound, clinical trials have employed specific and reproducible methodologies:

  • Study Design: The major trials are double-blind, placebo-controlled, randomized clinical trials, considered the gold standard for clinical evidence [1] [2].
  • Muscle Performance Assessment:
    • Muscle Endurance: Measured as the number of repeated isometric contractions until fatigue in specific muscles (e.g., tibialis anterior in the leg and first dorsal interosseus in the hand) [2]. Contractions are performed at 70% of maximum voluntary contraction.
    • Muscle Strength: Can be assessed using the Medical Research Council (MRC) Scale or dynamometry, which provides more quantitative measurements [4].
    • Aerobic Endurance: Evaluated using a 6-minute walk test [2].
  • Biomarker Analysis: Blood plasma is analyzed for metabolites like acylcarnitines (markers of mitochondrial fatty acid metabolism) and C-reactive protein (a marker of systemic inflammation) [1] [2].
  • Muscle Tissue Analysis: In some studies, skeletal muscle biopsies are performed to examine the expression of proteins linked to mitophagy and mitochondrial metabolism [1].

Mechanism of Action: How this compound Works

This compound is a metabolite produced by the gut microbiota from compounds found in pomegranates, strawberries, and nuts [3] [5]. Its primary mechanism for improving muscle function is linked to the enhancement of mitochondrial health.

The following diagram illustrates the key cellular and molecular pathways through which this compound acts to support muscle function.

UA_Mechanism UA This compound (UA) Mitophagy Stimulates Mitophagy UA->Mitophagy  PINK1/Parkin pathway NAD ↑ NAD+ levels UA->NAD Outcomes Muscle Strength & Endurance Mitophagy->Outcomes  Removes dysfunctional  mitochondria SIRT1 Activates SIRT1 NAD->SIRT1  Cofactor PGC1a Activates PGC-1α SIRT1->PGC1a MitoBio Improved Mitochondrial Biogenesis & Function PGC1a->MitoBio Angiogenesis Promotes Angiogenesis PGC1a->Angiogenesis MitoBio->Outcomes  ↑ ATP production Angiogenesis->Outcomes  Improved blood supply

Interpretation of the Evidence

When interpreting these results, researchers should consider the following:

  • Promising yet Early Evidence: The consistent findings of improved muscle endurance and positive shifts in mitochondrial biomarkers across independent trials are encouraging [1] [2]. However, the failure to hit statistical significance on some primary endpoints (like the 6-minute walk test) indicates that more research is needed to confirm and refine these benefits [2].
  • Target Population: The most compelling evidence for muscle strength improvement comes from studies on middle-aged and older adults, a population experiencing age-related mitochondrial decline [1] [2]. Efficacy in younger, athletic populations is less established.
  • Placebo Effect Consideration: Sports and exercise performance are highly susceptible to placebo effects [6]. The rigorous double-blind design of these trials helps isolate the true pharmacological effect of this compound from psychological expectations.
  • Safety Profile: Clinical trials have reported that this compound is safe and well-tolerated at the studied doses, with no significant differences in adverse events compared to placebo groups [3] [2].

Future Research Directions

For drug development professionals, critical gaps remain. Future studies should:

  • Establish dose-response relationships and optimal dosing regimens.
  • Confirm efficacy in broader populations, including younger athletes and those with specific muscle-wasting conditions.
  • Further elucidate the molecular pathways, such as the role of AMPK activation [3].
  • Include direct comparisons with other available nutritional supplements for muscle health.

References

Urolithin A comparative efficacy other mitophagy inducers

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of Mitophagy Inducers

The table below summarizes key mitophagy inducers based on the available search results. Please note that direct comparative clinical data is sparse.

Inducer Proposed Mechanism of Action Key Experimental Findings & Efficacy Evidence Level

| Urolithin A (UA) | Induces mitophagy via calcium release from ER; activates DRP-1-mediated fission; upregulates mitochondrial biogenesis via CAMK2D and SKN-1/Nrf2 pathways [1]. | Immune System: In middle-aged adults, 1000 mg/day for 4 weeks expanded naive-like CD8+ T cells, improved fatty acid oxidation, and enhanced mitochondrial biogenesis [2] [3]. Muscle Function: 4-month supplementation in older adults improved muscle strength, endurance, and aerobic capacity [4] [5]. Cardiovascular: Reduced plasma ceramides (a CVD risk marker) in older adults; improved cardiac function in aging models [4]. Anxiety: Showed anxiolytic effects in high-anxiety rodent models, normalizing mitochondrial and synaptic gene pathways in the nucleus accumbens [6]. | Multiple Human RCTs [2] [3] [7] & Preclinical Studies [1] [6] | | Rapamycin | Inhibits mTOR pathway, a key regulator of cell growth and a known suppressor of autophagy and mitophagy [8]. | Neurodegeneration: In Alzheimer's models, increased mitophagy markers (TOM20/LC3B co-localization) and improved cognitive function [8]. Mitochondrial Disease: In a disease model, treatment increased mitophagy by 125% [8]. | Preclinical Studies [8] |

Detailed Experimental Protocols for this compound

To aid in the evaluation of the data, here are the methodologies from key clinical trials on this compound.

  • Immune Function in Aging (MitoImmune Trial) [2] [3]:

    • Design: Randomized, double-blind, placebo-controlled trial.
    • Participants: 50 healthy middle-aged adults (45-70 years).
    • Intervention: 1,000 mg oral this compound daily for 4 weeks.
    • Primary Outcomes: Phenotypical changes in peripheral CD3+ T cell subsets (measured via spectral flow cytometry) and immune metabolic remodeling (assessed via SCENITH method for metabolic flux).
    • Secondary Outcomes: Plasma cytokine levels, immune population shifts, mitochondrial content, and immune cell functional assays (e.g., bacterial uptake by monocytes).
  • Athletic Performance & Recovery [7] [5]:

    • Design: Randomized, placebo-controlled trials in athletic populations.
    • Participants: Academy soccer players [7] and highly trained male distance runners [5].
    • Intervention: 1,000 mg this compound daily for 4-6 weeks.
    • Primary Outcomes: Performance metrics (Yo-Yo intermittent recovery test, 3000m time trial), body composition, and maximal aerobic capacity (VO₂max).
    • Secondary Outcomes: Markers of muscle damage (creatine kinase), inflammation (C-reactive protein), and skeletal muscle proteomic analysis [5].

This compound's Mechanism of Action Pathway

The following diagram illustrates the mechanistic pathway of this compound-induced mitophagy, as identified in the search results, particularly from pre-clinical models [1].

UA_Mechanism Figure 1: this compound-Induced Mitophagy Pathway UA This compound (UA) ER_Ca ER Calcium Release UA->ER_Ca Ca_cytosol Increased Cytosolic Ca²⁺ ER_Ca->Ca_cytosol CAMK2D CAMK2D Activation Ca_cytosol->CAMK2D DRP1 DRP-1 Activation (Mitochondrial Fission) Ca_cytosol->DRP1 PGC1a PGC-1α Activation (Mitochondrial Biogenesis) CAMK2D->PGC1a NFE2L2 SKN-1/NFE2L2 (Nrf2) Activation CAMK2D->NFE2L2 Mitophagy Mitophagy Execution DRP1->Mitophagy Outcomes Healthspan & Lifespan Extension PGC1a->Outcomes New Mitochondria NFE2L2->Outcomes Mitophagy->Outcomes Damaged Mitochondria Removed

Research Gaps and Conclusions

For researchers and drug development professionals, the current evidence highlights several key points and opportunities:

  • Strong Clinical Foundation for UA: this compound has a growing body of supporting data from multiple randomized controlled trials (RCTs) across different human health domains (immune, muscular, metabolic) [2] [7] [4]. Its safety and bioavailability at a 1000 mg/day dose are well-documented.
  • Distinct Mechanism: this compound operates through a calcium-dependent pathway that links ER stress response to mitochondrial quality control, a mechanism that appears distinct from the mTOR inhibition of Rapamycin [1].
  • Clear Evidence Gap: The most significant gap identified is the lack of direct comparative clinical studies. The current understanding of efficacy relative to other inducers like Rapamycin is based on inferences from separate preclinical studies.
  • Future Research Direction: There is a compelling need for head-to-head comparative trials that pit this compound against other mitophagy inducers like Rapamycin or NR/ NMN, using standardized functional and molecular endpoints. This would provide the definitive efficacy data required for informed drug development decisions.

References

Urolithin A urolithin B iso-urolithin A activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities Comparison

Biological Activity Urolithin A Urolithin B iso-urolithin A Key Experimental Findings & Context
Anti-inflammatory Activity Strongly Active Not Active Not Active Inhibits TNF-α, induces IL-10 in LPS-stimulated human macrophages [1] [2].
Triglyceride Accumulation (Adipocytes/Hepatocytes) Active Not Active Not Active Attenuates TG accumulation, increases fatty acid oxidation [3].
AMPK Pathway Activation Active Not Active Not Active Promotes phosphorylation of AMPK in human adipocytes [3].
Angiogenic Pathways (Skeletal Muscle) Active Information Missing Information Missing Upregulates VEGFA, CDH5 via SIRT1/PGC-1α in mice [4].
Mitophagy Activation Active Information Missing Information Missing Activates PINK1/Parkin pathway, improves mitochondrial health [5].

Detailed Experimental Evidence

The following details the key experiments from which the comparative data was derived.

  • Anti-inflammatory Effects: A 2021 study directly compared the effects of urolithins and their glucuronide conjugates on immune cells. In LPS-stimulated human macrophages (THP-1-derived, PBMC-derived) and primary neutrophils, This compound significantly attenuated the pro-inflammatory cytokine TNF-α and induced the anti-inflammatory cytokine IL-10. In contrast, Urolithin B and iso-urolithin A, as well as all their tested glucuronide conjugates, showed no such activity. The study proposed that this compound's strong induction of ERK1/2 phosphorylation is a potential mechanism for its action [1] [2].
  • Regulation of Lipid Metabolism: A 2016 investigation evaluated the impact of various urolithins on triglyceride (TG) accumulation. When applied to cultures of primary human adipocytes and hepatoma Huh7 cells, This compound (along with UroC and UroD) significantly inhibited new fat cell formation and reduced TG accumulation. This was accompanied by increased fatty acid oxidation. Urolithin B and iso-urolithin A did not produce these effects. Furthermore, this compound, UroC, and UroD promoted the phosphorylation of AMP-activated protein kinase (AMPK), a key cellular energy sensor, suggesting a mechanism for their action [3].
  • Muscle and Mitochondrial Health: Preclinical studies highlight specific mechanisms for this compound. In mouse skeletal muscle, this compound supplementation increased levels of NAD+ (a crucial coenzyme for cellular energy) and boosted markers of angiogenesis (blood vessel formation), such as VEGFA. This effect was found to be bolstered through the SIRT1 and PGC-1α pathway [4]. Additionally, separate research confirms that this compound activates mitochondrial autophagy (mitophagy) through the PINK1/Parkin signaling pathway, helping to clear damaged mitochondria [5].

Visualizing Key Mechanisms of this compound

The diagram below synthesizes findings from multiple studies to illustrate the primary signaling pathways through which this compound exerts its documented effects on muscle and mitochondrial health.

cluster_mito Mitochondrial Health cluster_muscle Skeletal Muscle Health cluster_energy Metabolic Regulation UA This compound PINK1 PINK1 Stabilization UA->PINK1 NAD Increased NAD+ levels UA->NAD AMPK AMPK Phosphorylation UA->AMPK Parkin Parkin Activation PINK1->Parkin Mitophagy Mitophagy (Clearance of damaged mitochondria) Parkin->Mitophagy SIRT1 SIRT1 Activation NAD->SIRT1 PGC1a PGC-1α Activation SIRT1->PGC1a Angiogenesis Angiogenesis (VEGFA, CDH5) PGC1a->Angiogenesis FA_Oxidation Increased Fatty Acid Oxidation AMPK->FA_Oxidation TG_Reduction Reduced Triglyceride Accumulation FA_Oxidation->TG_Reduction

Key Experimental Protocols

To assist in evaluating the evidence, here are the core methodologies from the key studies cited.

  • Cell Culture Models:

    • Anti-inflammatory Studies: Human THP-1 monocytes were differentiated into macrophages using PMA. Mouse RAW 264.7 macrophages, human PBMC-derived macrophages, and primary human neutrophils isolated from blood were also used. Cells were pre-treated with urolithins (40 µM) for 1 hour before stimulation with LPS from E. coli to induce inflammation. Cytokine levels (e.g., TNF-α, IL-10) were then measured [1].
    • Lipid Metabolism Studies: Primary human adipogenic stem cells were differentiated into adipocytes. During this differentiation process, various urolithins (30 µM) were added to the culture. Triglyceride accumulation was quantified, and the expression of adipogenic genes and proteins was analyzed. Metabolic chasing with radiolabeled precursors and assessment of fatty acid oxidation were also performed [3].
  • Animal Studies:

    • Muscle Health Research: C57BL/6 mice (starting at 12 weeks old) were orally supplemented with this compound (10 mg/kg body weight) for 12 to 16 weeks. Skeletal muscles (e.g., vastus lateralis, gastrocnemius) were collected for analysis. Techniques included in vivo ³¹P NMR spectroscopy to measure ATP, HPLC to measure NAD+/NADH levels, unbiased transcriptomics (RNA extraction and Affymetrix GeneChip arrays), and immunohistochemistry to validate protein expression [4].

References

Comparative Biological Activity: Free vs. Conjugated Urolithin A

Author: Smolecule Technical Support Team. Date: February 2026

Biological System / Activity Free Urolithin A Effect Conjugated this compound Effect Key Experimental Findings & Context
Systemic Anti-Inflammation Potent inhibition Generally inactive Free UA inhibits TNF-α, IL-6; induces IL-10 in LPS-stimulated macrophages. Conjugates showed no such activity [1] [2].
Neuroinflammation (Microglia) Significant reduction Variable reduction (Stimulus-dependent) All forms reduced IL-6 in LPS-stimulated microglia. Only free forms reduced IL-8. Effects were absent under TNF-α stimulus [3].
Crossing the Blood-Brain Barrier (BBB) Confirmed passage Confirmed passage (Sulfates > Glucuronides) Both forms cross BBB in vitro. Sulfated conjugates show higher transport efficiency. Glucuronides were not detected in perfused mouse brains [3].
Mitophagy & Mitochondrial Function Direct activation Limited or no direct activation Free UA induces mitophagy via PINK1/Parkin pathway. Conjugates are not reported to directly activate this pathway [4] [5].
Anti-Proliferative / Anti-Aging Inhibits cancer cell proliferation No effect on proliferation Free UA inhibits tumor cell proliferation and exerts anti-aging effects, while its glucuronide and sulfate conjugates do not [6].

Detailed Experimental Protocols from Key Studies

To facilitate your experimental design and critical appraisal of the data, here are the methodologies from several pivotal studies.

  • Study 1: Comparative Anti-inflammatory Activity in Macrophages [1]

    • Cell Models: THP-1-derived human macrophages, RAW 264.7 murine macrophages, primary human PBMC-derived macrophages, and primary human neutrophils.
    • Treatment: Cells were pre-incubated with urolithins (free or conjugated, 40 µM) for 1 hour prior to stimulation with E. coli LPS (10 ng/mL).
    • Key Assays: Cytokine secretion (TNF-α, IL-10, TGF-β1) measured by ELISA; cell viability by MTT assay; phospho-ERK1/2 signaling by Western blot.
    • Core Finding: this compound was the most active metabolite, inhibiting TNF-α and inducing IL-10, linked to strong induction of ERK1/2 phosphorylation. None of the tested glucuronide conjugates were active.
  • Study 2: Anti-neuroinflammatory Activity in Microglial Cells [3]

    • Cell Model: Human microglial cells (HMC3) and a human brain microvascular endothelial cell (HBMEC) model of the blood-brain barrier.
    • Treatment: Cells were treated with free urolithins (Uro-A, Uro-B, IsoUro-A) or their glucuronide/sulfate conjugates under different inflammatory stimuli (LPS or TNF-α).
    • Key Assays: Transport efficiency across HBMEC monolayer measured by UPLC-qTOF-MS; cytokine secretion (IL-6, IL-8) by ELISA; NF-κB nuclear translocation assessed by immunocytochemistry.
    • Core Finding: All urolithin forms crossed the BBB in vitro. Their anti-inflammatory effects were stimulus-dependent (effective against LPS, not TNF-α). Free forms were more consistently effective, and all forms prevented NF-κB nuclear translocation in LPS-treated cells.
  • Study 3: Stability and Activity of Synthetic UA Derivatives [7]

    • Objective: Overcome strong phase II metabolism by creating esterified UA derivatives with NSAIDs (e.g., mefenamic acid).
    • Key Assays: Stability in human plasma; cytotoxicity and anti-inflammatory activity (TNF-α, IL-10 secretion) in THP-1-derived macrophages.
    • Core Finding: The UA-mefenamic acid conjugate (Mix 4a/4b) was highly stable in human plasma and, at non-cytotoxic concentrations (5-10 µM), suppressed TNF-α and increased IL-10 secretion.

Mechanism of Action and the "Inflammatory Dissociation" Hypothesis

The following diagram illustrates the proposed metabolic journey and activation mechanism of this compound, which integrates findings from multiple studies.

G OralIntake Oral Intake (UA or ET/EA precursors) GutMicrobiome Gut Microbiome Metabolism OralIntake->GutMicrobiome FreeUAColon Free UA in Colon GutMicrobiome->FreeUAColon Enterohepatic Enterohepatic Circulation FreeUAColon->Enterohepatic PhaseII Phase II Metabolism (Liver/Intestine) Enterohepatic->PhaseII ConjugatesPlasma Conjugated UA (Glucuronides/Sulfates) in Plasma PhaseII->ConjugatesPlasma InflamedTissue Inflammatory Microenvironment (e.g., Brain, Joint) ConjugatesPlasma->InflamedTissue Distribution ReactivatedUA Deconjugation ('Re-activated' Free UA) InflamedTissue->ReactivatedUA Enzymatic Deconjugation BiologicalActivity Direct Biological Activity • Inhibits NF-κB • Induces Mitophagy • Modulates Cytokines ReactivatedUA->BiologicalActivity

This proposed mechanism explains how conjugated forms, while less active in isolation, serve as a circulating reservoir that can regenerate the active free form at the site of action [2] [6].

Implications for Pharmaceutical Development

The evidence has led to several strategic approaches in pharmaceutical sciences:

  • Direct Supplementation: Bypassing the gut microbiome variability by supplementing with pure, free UA is a validated strategy to ensure consistent systemic exposure [8].
  • Chemical Modification: Designing synthetic derivatives of UA (e.g., conjugating with NSAIDs or neurotransmitters) is an active area of research to improve stability, bypass rapid phase II metabolism, and enhance anti-inflammatory efficacy [7] [9].

References

Safety Profile of Urolithin A in Human Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Study Duration Dosage Study Population Safety Findings Reported Adverse Events Citation
28 days 1,000 mg/day 50 healthy adults (45-70 years) No significant changes in kidney/liver function; high bioavailability confirmed Total of 9 AEs (4 in UA, 5 in placebo); most were upper respiratory infections [1] [2]
4 months 500 mg/day & 1,000 mg/day Middle-aged adults Well-tolerated; no serious adverse effects Minor AEs (e.g., related to muscle biopsies) deemed unrelated to supplementation [3] [4] [5]
6 weeks 1,000 mg/day 20 male academy soccer players Feasible and well-tolerated in an athletic population No significant adverse effects reported [6]
Various (Acute & Chronic) 250 mg - 2,000 mg/day Healthy, sedentary elderly No toxicity; vital signs, ECG, and blood/urine tests remained normal No adverse effects reported across all doses [3] [4]

Detailed Experimental Protocols

For researchers, the methodological details of these trials are critical for evaluation and replication.

  • Study Design: The 28-day and 4-month studies were randomized, double-blind, placebo-controlled trials—the gold standard for clinical intervention studies [2] [3] [4].
  • Safety Monitoring: These studies employed comprehensive safety assessments, including:
    • Biochemical Analysis: Regular testing of liver enzymes (e.g., ALT, AST) and kidney function parameters [2] [3] [4].
    • Hematological Analysis: Complete blood counts [2].
    • Vital Signs and Physical Examination: Monitoring of key health indicators [3] [4].
    • Adverse Event Recording: Systematic documentation of all reported adverse events [2].
  • Population: The primary focus has been on healthy middle-aged to older adults, with one recent pilot study in a young athletic cohort [1] [3] [6].

Key Takeaways for Researchers

  • Favorable Short-Term Profile: Current evidence consistently indicates that Urolithin A supplementation is safe and well-tolerated in the short to medium term (up to 4 months) at doses up to 1,000 mg daily.
  • Long-Term Data Gap: A significant evidence gap exists for human studies extending beyond 4 months. The long-term safety profile remains to be fully established.
  • Drug Interactions Unknown: The search results explicitly note that research on potential interactions between this compound and other drugs remains limited and warrants further investigation [3] [4].

Visualizing the Safety Assessment Workflow

The following diagram illustrates the standard safety assessment protocol used in the cited clinical trials, providing a logical workflow for evaluating adverse events.

This compound\nor Placebo\nAdministration This compound or Placebo Administration Adverse Event (AE) Occurs Adverse Event (AE) Occurs This compound\nor Placebo\nAdministration->Adverse Event (AE) Occurs Assess Severity &\nCausality Assess Severity & Causality Adverse Event (AE) Occurs->Assess Severity &\nCausality Serious AE (SAE)? Serious AE (SAE)? Assess Severity &\nCausality->Serious AE (SAE)? Record & Monitor Record & Monitor Serious AE (SAE)?->Record & Monitor  No Report to\nEthics Committee Report to Ethics Committee Serious AE (SAE)?->Report to\nEthics Committee  Yes Report to\nEthics Committee->Record & Monitor

I hope this structured summary is helpful for your comparative guide. The field is evolving rapidly, and the 2025 publication suggests new data is emerging.

References

Urolithin A anti-inflammatory activity comparison NSAIDs

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action: A Deeper Look

The fundamental difference lies in their therapeutic approach: NSAIDs act as direct enzyme inhibitors to block inflammation signals, while UA enhances the body's cellular cleanup process to resolve inflammation at its root.

NSAIDs: Direct Pathway Inhibition

NSAIDs work by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins—key mediators of inflammation, pain, and fever [1] [2]. The following diagram illustrates this pathway and the site of NSAID action.

G NSAID Anti-inflammatory Mechanism Cell_Membrane Cell Membrane Damage or Inflammatory Signal Phospholipids Phospholipids Cell_Membrane->Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs NSAIDs->COX_Enzymes Inhibits

Urolithin A: Enhancing Cellular Health

UA's anti-inflammatory activity is linked to its ability to induce mitophagy, the selective clearance of damaged mitochondria [3] [4]. Accumulation of dysfunctional mitochondria is a source of oxidative stress and can activate the NLRP3 inflammasome, a key driver of chronic inflammation. By promoting mitochondrial health, UA indirectly reduces inflammation. The diagram below outlines this process.

G This compound Anti-inflammatory Mechanism Accumulation Accumulation of Dysfunctional Mitochondria Oxidative_Stress Oxidative Stress Accumulation->Oxidative_Stress NLRP3_Inflammasome NLRP3 Inflammasome Activation Oxidative_Stress->NLRP3_Inflammasome Pro_Inflammatory_Cytokines Release of Pro-inflammatory Cytokines (e.g., IL-1β) NLRP3_Inflammasome->Pro_Inflammatory_Cytokines Inflammation Chronic Inflammation Pro_Inflammatory_Cytokines->Inflammation UA This compound (UA) Mitophagy Induces Mitophagy UA->Mitophagy Mitophagy->Accumulation Clears

Supporting Experimental Data and Protocols

For researchers, the methodology behind key findings is critical. The table below summarizes experimental models and outcomes for UA's anti-inflammatory effects.

Experimental Model Treatment / Concentration Key Anti-inflammatory Outcomes Citation

| THP-1 derived human macrophages (LPS-induced inflammation) | UA-Mefenamic acid conjugate (Mix 4a/4b): 5 µM and 10 µM | Significant suppression of TNF-α secretion at 5 µM. Significant increase in anti-inflammatory IL-10 secretion at 10 µM. | [5] | | Randomized, placebo-controlled human trial (50 healthy middle-aged adults) | Oral UA (1000 mg/day) for 4 weeks | Expanded naive-like CD8+ T cells. Increased CD8+ fatty acid oxidation capacity. Increased CD56dimCD16bright NK cells and non-classical monocytes. Improved bacterial uptake by monocytes. | [4] | | LPS-induced systemic inflammation rat model | UA supplementation | Supported the "inflammatory dissociation" hypothesis, where UA-glucuronide is converted back to the active UA monomer in inflamed tissues. | [6] |

Detailed Experimental Protocol: THP-1 Macrophage Cytokine Secretion

This protocol is based on the study that synthesized UA-NSAID conjugates and tested their activity [5]:

  • Cell Culture and Differentiation: THP-1 human leukemia monocytic cells are maintained in culture. They are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).
  • Treatment: The differentiated macrophages are pre-treated with the compound of interest (e.g., UA, a UA derivative, or a control) for a specified time.
  • Inflammation Induction: Inflammation is stimulated by adding bacterial Lipopolysaccharide (LPS).
  • Cytokine Measurement: After incubation, the cell culture supernatant is collected. The concentrations of cytokines (e.g., TNF-α and IL-10) are quantified using specific immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA).

Research Implications and Future Directions

The distinct mechanisms of UA and NSAIDs highlight different advantages and applications:

  • Overcoming Limitations: UA's mitophagy-inducing action offers a novel approach to resolving inflammation, particularly relevant in age-related and chronic conditions where mitochondrial dysfunction plays a key role [3] [4].
  • Hybrid Molecules: Research creating chemical conjugates of UA with NSAIDs (e.g., mefenamic acid) aims to develop compounds with improved stability in human plasma and enhanced anti-inflammatory profiles [5].
  • Therapeutic Positioning: Current evidence suggests UA may not replace NSAIDs for rapid relief of acute pain. Its potential lies in long-term strategies for managing chronic inflammation, immune aging, and conditions like osteoarthritis, with a potentially superior safety profile [6] [7] [4].

References

Urolithin A effects young versus aged preclinical models

Author: Smolecule Technical Support Team. Date: February 2026

Documented Effects of Urolithin A Across Models

Model System Intervention Details Key Quantitative Findings Primary Mechanism Investigated
Aged Mice (24-month-old) [1] UA in chow for 2 months Cardiac Function: Significantly preserved diastolic function (E'/A' ratio) [1]. Mitophagy activation & improvement of mitochondrial health in heart and skeletal muscle [1].
Old Rats (Heart Failure Model) [1] 25 mg/kg UA for 2 months Cardiac Function: Reduced decline in Ejection Fraction (EF) by 35% and Fractional Shortening (FS) by 39% [1]. Enhanced mitochondrial quality control and increased mitophagy markers (PINK1/Parkin) in heart tissue [1].
Healthy Older Adults (4-month study) [2] 1,000 mg/day UA Muscle Function: Improved muscle endurance, hamstring strength, and peak oxygen uptake (VO₂peak) [2]. Upregulation of mitochondrial gene expression and mitophagy in skeletal muscle [2].
Healthy Middle-aged Adults (28-day study) [3] [4] 1,000 mg/day UA Immune System: Expanded naive-like CD8+ T cells (treatment difference +0.50 percentage points) and increased their fatty acid oxidation capacity (treatment difference +14.72 percentage points) [4]. Induction of mitophagy and mitochondrial biogenesis in immune cells, shifting them toward a more youthful profile [3] [4].
Young Academy Soccer Players (6-week study) [5] 1,000 mg/day UA Exercise Performance: Improved Yo-Yo Intermittent Recovery Test performance by +239 m and Countermovement Jump height by +3.33 cm vs. placebo [5]. Proposed reduction of oxidative stress and improvement of mitochondrial function during high training stress [5].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the methodologies used in the key studies cited above.

  • In Vivo Rodent Models (Aging & Heart Failure) [1]:

    • Animal Models: Used 24-month-old C57BL/6 mice (natural aging) and Wistar Han rats with induced myocardial infarction (heart failure model).
    • Dosing & Administration: UA was administered via daily oral gavage at 25 mg/kg or mixed into the chow diet for 2 months.
    • Functional Assessment: Cardiac function was measured using echocardiography to obtain parameters like Ejection Fraction (EF), Fractional Shortening (FS), and diastolic function (E'/A' ratio).
    • Molecular Analysis: Post-sacrifice, heart tissues were analyzed via RNA sequencing (RNA-seq), western blotting for mitophagy markers (e.g., phospho-ubiquitin), and examination of mitochondrial ultrastructure.
  • Human Immune Cell Profiling [4]:

    • Study Design: A randomized, double-blind, placebo-controlled trial with 50 healthy adults aged 45-70.
    • Intervention: 1,000 mg of UA or placebo daily for 28 days.
    • Primary Outcomes: Phenotypical changes in T cell subsets were assessed using high-dimensional spectral flow cytometry of peripheral blood mononuclear cells (PBMCs). Key markers included CD45RA, CCR7, CD95, and Ki-67 to identify naive, memory, and proliferating T cells.
    • Metabolic & Transcriptomic Analysis: Fatty acid oxidation capacity in immune cells was measured via metabolic flux assays. Exploratory single-cell RNA sequencing (scRNA-seq) was performed on a subset of participants to analyze transcriptional shifts.
  • Human Athletic Performance [5]:

    • Participants: 20 male academy soccer players (average age ~17.5 years).
    • Design & Intervention: A single-blinded, randomized, placebo-controlled pilot study. Participants received 1,000 mg/day UA or placebo for 6 weeks during preseason training.
    • Performance Metrics: The primary outcome was the Yo-Yo Intermittent Recovery Test Level 1 (a measure of aerobic endurance). Secondary outcomes included Countermovement Jump (for lower-limb power) and maximal sprint speed.
    • Biomarker Analysis: Saliva was collected to measure changes in antioxidant capacity using the RoXsta System.

Mechanistic Insights: UA's Signaling Pathways

UA's primary mechanism of action is the induction of mitophagy, a process for clearing damaged mitochondria. The following diagram illustrates the key signaling pathways involved, based on the cited research [6] [7] [8].

ua_mechanism cluster_mitophagy PINK1/Parkin Mitophagy Pathway cluster_biogenesis Mitochondrial Biogenesis cluster_inflammation Anti-inflammatory & Antioxidant Effects UA UA PINK1 PINK1 Stabilization on OMM UA->PINK1 PGC1a PGC-1α Activation UA->PGC1a Indirect NFkB Inhibition of NF-κB Activation UA->NFkB Parkin Parkin Recruitment & Activation PINK1->Parkin Ubiquitination Ubiquitination of OMM Proteins Parkin->Ubiquitination Autophagy Autophagosome Engulfment & Degradation Ubiquitination->Autophagy Outcome1 Improved Mitochondrial Quality & Function Autophagy->Outcome1 Biogenesis Mitochondrial Biogenesis PGC1a->Biogenesis Biogenesis->Outcome1 Cytokines Reduced Pro-inflammatory Cytokine Production NFkB->Cytokines ROS Reduced ROS Production NFkB->ROS Outcome2 Reduced Inflammation & Oxidative Stress Cytokines->Outcome2 ROS->Outcome2 Outcome3 Enhanced Cellular Energy & Health Outcome1->Outcome3 Outcome2->Outcome3

Diagram Title: this compound's Core Mechanisms of Action

Interpretation and Research Implications

The collective data underscores a critical point for drug development professionals:

  • Primary Indication for Age-Related Dysfunction: The most robust evidence for UA's efficacy exists in models of aging and age-related conditions (cardiovascular decline, immunosenescence, sarcopenia). Its action in rejuvenating mitochondrial quality control directly counteracts a fundamental hallmark of aging [1] [3] [4].
  • Emerging Evidence in Youth: The single study in young athletes suggests UA can enhance performance in already optimized systems, potentially by managing training-induced oxidative stress and supporting recovery [5]. This presents a distinct, performance-enhancing application separate from its therapeutic role in aging.
  • Key Research Gap: A direct, side-by-side comparison of UA's effects in young versus aged preclinical models within a single, well-controlled study is absent from the current literature. Future research should prioritize this to precisely quantify the differential effect size and optimize dosing strategies for different age-based indications.

References

Quantitative Comparison of Urolithin A Combination Therapies

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the experimental data for Urolithin A, both as a monotherapy and in combination with EGCG, from a study on a late-onset Alzheimer's Disease (AD) mouse model [1] [2].

Treatment Model / System Key Outcome Measures Results (vs. Control/Model) Comparative Effect (UA vs. UA+EGCG)

| This compound (UA) Monotherapy | Humanized Amyloid Beta Knockin (hAbKI) Mice [1] [2] | • Behavioral performance (memory, motor skills) • Mitochondrial function • Dendritic spine density • Amyloid-beta (Aβ) levels (Aβ40, Aβ42) • Mitophagy/Mitochondrial dynamics gene expression | Significant improvement in all measures [1] [2] | Baseline protective effect | | UA + EGCG Combination | Humanized Amyloid Beta Knockin (hAbKI) Mice [1] [2] | • Behavioral performance (memory, motor skills) • Mitochondrial function • Dendritic spine density • Amyloid-beta (Aβ) levels (Aβ40, Aβ42) • Mitophagy/Mitochondrial dynamics gene expression | Stronger improvement in all measures [1] [2] | Stronger and more effective in all positive outcomes [1] [2] |

Detailed Experimental Protocols

Here is a detailed breakdown of the key methodologies used in the cited research to help in evaluating and replicating the findings.

In Vivo Study in Alzheimer's Disease Mouse Model

This protocol is based on the study that compared UA monotherapy with the UA+EGCG combination [1] [2].

  • Experimental Subjects: Humanized homozygous amyloid beta knockin (hAbKI) mice, a model for late-onset Alzheimer's disease.
  • Treatment Groups: Mice were divided into groups receiving either UA alone or a combination of UA and EGCG.
  • Administration: Compounds were administered orally over a specified period.
  • Behavioral Phenotyping: Motor coordination, exploratory activity, spatial learning, and working memory were assessed using standardized tests.
  • Biochemical and Molecular Analysis:
    • Gene/Protein Expression: mRNA and protein levels of mitochondrial fusion (e.g., Mfn1, Mfn2), fission (e.g., Drp1), synaptic (e.g., PSD95, Synaptophysin), and mitophagy/autophagy (e.g., PINK1, Parkin, LC3) genes were analyzed via qRT-PCR and Western blotting [1].
    • Immunofluorescence: Hippocampal brain sections were stained to visualize and quantify proteins related to mitophagy and synaptic health.
    • Mitochondrial Morphology: Electron microscopy was used to assess the number, length, and fragmentation of mitochondria, as well as the formation of mitophagosomes.
    • Amyloid-Beta Measurement: Levels of Aβ40 and Aβ42 peptides in the brain were quantified using ELISA.
  • Outcome Assessment: The effects of the combination therapy were directly compared to the monotherapy across all parameters.
Molecular Docking and Dynamics Analysis

This computational protocol is used to predict the interaction between this compound and its molecular targets, such as the anti-inflammatory target COX-2 [3] [4].

  • Protein Preparation: The 3D crystal structure of the target protein (e.g., COX-2, PDB ID) is retrieved from the Protein Data Bank (RCSB). The structure is prepared by removing water molecules and adding hydrogen atoms.
  • Ligand Preparation: The 3D structure of this compound is energy-minimized.
  • Molecular Docking: The ligand is docked into the active site of the protein using software like AutoDock. A grid box is defined around the active site. The binding affinity (in kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues are analyzed.
  • Molecular Dynamics (MD) Simulation: The docked protein-ligand complex is subjected to MD simulation (e.g., for 500 ns) in a solvated system to evaluate the stability of the binding interaction over time. Metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated.
  • Binding Free Energy Calculation: The MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method is used to compute the binding free energy of the complex.

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound, particularly in neurodegenerative contexts, are linked to its ability to enhance mitochondrial health and reduce inflammation. The following diagram illustrates the key signaling pathways involved.

ua_mechanism Urolithin_A This compound Mitophagy Induces Mitophagy Urolithin_A->Mitophagy Reduced_Fission Reduces Excessive Fission (Drp1) Urolithin_A->Reduced_Fission Increased_Fusion Increases Fusion (Mfn1/2) Urolithin_A->Increased_Fusion Anti_inflammation Anti-inflammatory Effects Urolithin_A->Anti_inflammation PINK1_Parkin Activates PINK1/Parkin Pathway Mitophagy->PINK1_Parkin Mitochondrial_Health Improved Mitochondrial Health PINK1_Parkin->Mitochondrial_Health Amyloid_Tau Reduced Amyloid-β & p-Tau Toxicity Mitochondrial_Health->Amyloid_Tau Less_Fragmentation Less Mitochondrial Fragmentation Reduced_Fission->Less_Fragmentation Increased_Fusion->Less_Fragmentation Less_Fragmentation->Mitochondrial_Health Synaptic_Health Improved Synaptic & Dendritic Health Amyloid_Tau->Synaptic_Health Cognitive_Improvement Cognitive & Behavioral Improvement Synaptic_Health->Cognitive_Improvement COX2 Inhibits COX-2 Enzyme Anti_inflammation->COX2 Inflammatory_Cytokines Reduces Pro-inflammatory Cytokines Anti_inflammation->Inflammatory_Cytokines COX2->Inflammatory_Cytokines Inflammatory_Cytokines->Synaptic_Health Inflammatory_Cytokines->Cognitive_Improvement

Interpretation and Research Gaps

  • Synergistic Potential: The combination of this compound and EGCG demonstrates a clear synergistic effect in an Alzheimer's model, outperforming UA alone. This suggests that combining a mitophagy inducer (UA) with a compound possessing anti-amyloid and anti-inflammatory properties (EGCG) can target multiple pathways of the disease simultaneously [1] [2].
  • Direct Drug Combinations: A significant gap exists in the literature regarding UA's combination with conventional pharmaceutical drugs. Future research should prioritize investigating combinations with standard-of-care medications in relevant disease models.
  • Considerations for Clinical Translation: When designing clinical trials, note that individual ability to produce this compound from dietary precursors varies greatly. Direct UA supplementation ensures consistent dosing across all participants, overcoming this variability [5].

References

Urolithin A cross-species conservation mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Conserved Mechanisms of Urolithin A

Extensive research indicates that this compound's core mechanism of action, particularly the induction of mitophagy (the selective autophagy of damaged mitochondria), is highly conserved across species. The table below outlines the key evidence from various model organisms to humans.

Species / System Conserved Mechanism / Pathway Key Experimental Findings Citation
C. elegans Induction of mitophagy via PINK1/Parkin pathway; Lifespan extension Improved muscle function; Extended lifespan [1] [2]
Rodents (Mice/Rats) Activation of mitophagy & mitochondrial biogenesis (PINK1/Parkin, SIRT1/PGC-1α); Anti-inflammatory (Inhibition of NF-κB/MAPK) Enhanced muscle endurance; Reduced inflammation in various disease models (e.g., renal fibrosis, osteoarthritis); Improved cardiac & cognitive function [1] [3] [4]
Human Immune Cells (in vitro) Anti-inflammatory action via inhibition of NF-κB and MAPK pathways; Reduction of pro-inflammatory cytokines (TNF-α, IL-6) Attenuation of LPS-induced TNF-α; Inhibition of IκBα phosphorylation and MAPK activation [5] [6] [7]
Human Clinical Trials Improved mitochondrial health & muscle function; Modulation of immune cell subsets Increased muscle strength & endurance in middle-aged/older adults; Expansion of naive-like CD8+ T cells; Enhanced fatty acid oxidation in immune cells [3] [8]

Detailed Experimental Protocols

To ensure the reproducibility of findings on this compound's mechanisms, here is a summary of the key methodologies used in the cited research.

  • Cell Viability Assays (e.g., CCK-8, MTT)

    • Purpose: To determine the non-cytotoxic concentration range of UA for subsequent experiments.
    • Protocol: Cells (e.g., chondrocytes, macrophages) are seeded in 96-well plates. After adherence, they are treated with a range of UA concentrations (e.g., 1-50 µM) for 24-48 hours. A CCK-8 or MTT solution is added, and the absorbance is measured at 450 nm or 570 nm, respectively. Data is expressed as a percentage of viability relative to the untreated control [5] [7].
  • Western Blot Analysis

    • Purpose: To detect protein expression and phosphorylation status in signaling pathways.
    • Protocol: Cells or tissue homogenates are lysed, and total protein is extracted. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary antibodies (e.g., against p-ERK, p-p65, PINK1, LC3). After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using ECL substrate and quantified by densitometry [6] [7].
  • Flow Cytometry for Immune Phenotyping

    • Purpose: To quantify changes in immune cell populations and their metabolic state.
    • Protocol: Peripheral blood mononuclear cells (PBMCs) are isolated from human blood. Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, CD45RA) and transcription factors. For metabolism, cells can be loaded with dyes to measure mitochondrial membrane potential or fatty acid oxidation. Data is acquired on a flow cytometer and analyzed using specialized software [8].
  • In Vivo Models (e.g., UUO, Aging Mice)

    • Purpose: To evaluate the therapeutic effect of UA in a whole organism.
    • Protocol: In rodent models, UA is typically administered via oral gavage or mixed in the diet. For the Unilateral Ureteral Obstruction (UUO) model, renal fibrosis is induced surgically, and UA is administered post-operatively. Tissues (kidney, muscle) are collected for histological and molecular analysis. For aging studies, old mice are supplemented with UA for weeks to months, and muscle function is assessed using treadmill or grip strength tests [3] [4].

Quantitative Data from Key Studies

The following table presents quantitative findings that demonstrate the physiological impact of this compound supplementation.

Study Model Intervention Key Quantitative Outcome Citation
Human Clinical Trial (Middle-aged adults) 500 mg or 1000 mg UA daily for 4 months ∼12% increase in muscle strength; Significant improvement in aerobic endurance (6-min walk test); Lower plasma acylcarnitines & C-reactive protein [3]
Human Clinical Trial (Middle-aged adults) 1000 mg UA daily for 4 weeks 0.50 percentage point increase in naive-like CD8+ T cells; 14.72 percentage point increase in CD8+ fatty acid oxidation capacity [8]
Human Cells (in vitro) 25-50 µM UA in LPS-stimulated macrophages Significant inhibition of IκBα phosphorylation and MAPK activation; Reduced intracellular Ca2+ and ROS production [6]
Rodent Model (Aging mice) UA supplementation Improved muscle function; Enhanced running endurance [3]

Signaling Pathway Diagrams

The conserved anti-inflammatory and mitophagy-activating effects of this compound can be visualized through its action on specific signaling pathways.

Anti-inflammatory Signaling Pathway

The diagram below illustrates how this compound inhibits the NF-κB and MAPK pathways to exert its anti-inflammatory effects, as demonstrated in studies on immune cells [6] [7].

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPKs MAPK Pathway (ERK, JNK, p38) MyD88->MAPKs IkB IkB IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Releases InflamGenes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB->InflamGenes MAPKs->InflamGenes UA UA UA->IKK Inhibits UA->MAPKs Inhibits

Mitophagy Activation Pathway

The diagram below shows the core mitophagy pathway induced by this compound, which is conserved from invertebrates to humans and fundamental to its role in improving mitochondrial health [1] [2].

G UA UA PINK1 PINK1 UA->PINK1 Stabilizes SIRT1 SIRT1 UA->SIRT1 Activates Parkin Parkin PINK1->Parkin Recruits & Activates Mitochondria Dysfunctional Mitochondrion Parkin->Mitochondria Ubiquitinates Autophagosome Autophagosome Mitochondria->Autophagosome Engulfed by Lysosome Lysosome Autophagosome->Lysosome Degradation Mitochondrial Degradation & Recycling Lysosome->Degradation PGC1a PGC1a SIRT1->PGC1a Activates Biogenesis Mitochondrial Biogenesis PGC1a->Biogenesis

Key Insights for Research and Development

  • Target Mitophagy for Age-Related Decline: The strongest conserved mechanism and clinical evidence supports developing UA for conditions driven by mitochondrial dysfunction, such as sarcopenia and immunosenescence [3] [8].
  • Consider the Metabotype and Metabolism: Only about 40% of humans efficiently produce UA from dietary precursors, creating a "urolithin metabotype (UM)" variability. When UA is absorbed, it undergoes rapid phase II conjugation, which can reduce its activity in the bloodstream [5] [9]. However, evidence suggests active UA monomers may be regenerated in target tissues [10].
  • Leverage Cross-Species Validation: The conservation of UA's mechanisms from C. elegans to humans strengthens its validity as a therapeutic target and supports the use of these models in preclinical development [1] [3] [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

228.04225873 Da

Monoisotopic Mass

228.04225873 Da

Heavy Atom Count

17

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ILJ8NEF6DT

Other CAS

1143-70-0

Wikipedia

Urolithin_A

Dates

Last modified: 08-15-2023

Garcia-Muñoz C, Vaillant F (2014-12-02). "Metabolic fate of ellagitannins: implications for health, and research perspectives for innovative functional foods". Critical Reviews in Food Science and Nutrition. 54 (12): 1584–98. doi:10.1080/10408398.2011.644643. PMID 24580560. S2CID 5387712.

Cerdá B, Tomás-Barberán FA, Espín JC (January 2005). "Metabolism of antioxidant and chemopreventive ellagitannins from strawberries, raspberries, walnuts, and oak-aged wine in humans: identification of biomarkers and individual variability". Journal of Agricultural and Food Chemistry. 53 (2): 227–35. doi:10.1021/jf049144d. PMID 15656654.

Selma MV, Beltrán D, Luna MC, Romo-Vaquero M, García-Villalba R, Mira A, et al. (2017). "Isolation of Human Intestinal Bacteria Capable of Producing the Bioactive Metabolite Isourolithin A from Ellagic Acid". Frontiers in Microbiology. 8: 1521. doi:10.3389/fmicb.2017.01521. PMC 5545574. PMID 28824607.

Johanningsmeier SD, Harris GK (2011-02-28). "Pomegranate as a functional food and nutraceutical source". Annual Review of Food Science and Technology. 2 (1): 181–201. doi:10.1146/annurev-food-030810-153709. PMID 22129380.

Sánchez-González C, Ciudad CJ, Noé V, Izquierdo-Pulido M (November 2017). "Health benefits of walnut polyphenols: An exploration beyond their lipid profile". Critical Reviews in Food Science and Nutrition. 57 (16): 3373–3383.

doi:10.1080/10408398.2015.1126218. hdl:2445/99551. PMID 26713565. S2CID 19611576.

Ludwig IA, Mena P, Calani L, Borges G, Pereira-Caro G, Bresciani L, et al. (December 2015). "New insights into the bioavailability of red raspberry anthocyanins and ellagitannins" (PDF). Free Radical Biology & Medicine. 89: 758–69. doi:10.1016/j.freeradbiomed.2015.10.400. PMID 26475039.

Espín JC, Larrosa M, García-Conesa MT, Tomás-Barberán F (2013). "Biological significance of urolithins, the gut microbial ellagic Acid-derived metabolites: the evidence so far". Evidence-Based Complementary and Alternative Medicine. 2013: 270418. doi:10.1155/2013/270418. PMC 3679724. PMID 23781257.

Tomás-Barberán FA, González-Sarrías A, García-Villalba R, Núñez-Sánchez MA, Selma MV, García-Conesa MT, Espín JC (January 2017). "Urolithins, the rescue of "old" metabolites to understand a "new" concept: Metabotypes as a nexus among phenolic metabolism, microbiota dysbiosis, and host health status". Molecular Nutrition & Food Research. 61 (1): n/a. doi:10.1002/mnfr.201500901. PMID 27158799.

Tulipani S, Urpi-Sarda M, García-Villalba R, Rabassa M, López-Uriarte P, Bulló M, et al. (September 2012). "Urolithins are the main urinary microbial-derived phenolic metabolites discriminating a moderate consumption of nuts in free-living subjects with diagnosed metabolic syndrome". Journal of Agricultural and Food Chemistry. 60 (36): 8930–40. doi:10.1021/jf301509w. hdl:2445/171748. PMID 22631214. S2CID 43139238.

Seeram NP, Zhang Y, McKeever R, Henning SM, Lee RP, Suchard MA, et al. (June 2008). "Pomegranate juice and extracts provide similar levels of plasma and urinary ellagitannin metabolites in human subjects". Journal of Medicinal Food. 11 (2): 390–4. doi:10.1089/jmf.2007.650. PMC 3196216. PMID 18598186.

Mertens-Talcott SU, Jilma-Stohlawetz P, Rios J, Hingorani L, Derendorf H (November 2006). "Absorption, metabolism, and antioxidant effects of pomegranate (Punica granatum l.) polyphenols after ingestion of a standardized extract in healthy human volunteers". Journal of Agricultural and Food Chemistry. 54 (23): 8956–61. doi:10.1021/jf061674h. PMID 17090147.

González-Sarrías A, Giménez-Bastida JA, García-Conesa MT, Gómez-Sánchez MB, García-Talavera NV, Gil-Izquierdo A, et al. (March 2010). "Occurrence of urolithins, gut microbiota ellagic acid metabolites and proliferation markers expression response in the human prostate gland upon consumption of walnuts and pomegranate juice". Molecular Nutrition & Food Research. 54 (3): 311–22. doi:10.1002/mnfr.200900152. PMID 19885850.

Truchado P, Larrosa M, García-Conesa MT, Cerdá B, Vidal-Guevara ML, Tomás-Barberán FA, Espín JC (June 2012). "Strawberry processing does not affect the production and urinary excretion of urolithins, ellagic acid metabolites, in humans". Journal of Agricultural and Food Chemistry. 60 (23): 5749–54. doi:10.1021/jf203641r. PMID 22126674.

Heilman J, Andreux P, Tran N, Rinsch C, Blanco-Bose W (October 2017). "Safety assessment of Urolithin A, a metabolite produced by the human gut microbiota upon dietary intake of plant derived ellagitannins and ellagic acid". Food and Chemical Toxicology. 108 (Pt A): 289–297. doi:10.1016/j.fct.2017.07.050. PMID 28757461.

Singh A, Andreux P, Blanco-Bose W, Ryu D, Aebischer P, Auwerx J, Rinsch C (2017-07-01). "Orally administered urolithin A is safe and modulates muscle and mitochondrial biomarkers in elderly". Innovation in Aging. 1 (suppl_1): 1223–1224. doi:10.1093/geroni/igx004.4446. PMC 6183836.

"FDA GRAS notice GRN No. 791: urolithin A". US Food and Drug Administration. 20 December 2018. Retrieved 25 August 2020.

Selma MV, Romo-Vaquero M, García-Villalba R, González-Sarrías A, Tomás-Barberán FA, Espín JC (April 2016). "The human gut microbial ecology associated with overweight and obesity determines ellagic acid metabolism". Food & Function. 7 (4): 1769–74. doi:10.1039/c5fo01100k. PMID 26597167.

Landete JM (2011). "Ellagitannins, ellagic acid and their derived metabolites: A review about source, metabolism, functions and health". Food Research International. 44 (5): 1150–1160. doi:10.1016/j.foodres.2011.04.027.

García-Villalba R, Espín JC, Tomás-Barberán FA (January 2016). "Chromatographic and spectroscopic characterization of urolithins for their determination in biological samples after the intake of foods containing ellagitannins and ellagic acid". Journal of Chromatography A. 1428: 162–75. doi:10.1016/j.chroma.2015.08.044. PMID 26341594..

Explore Compound Types